molecular formula C46H91N3O6S6 B15577730 306-O12B-3

306-O12B-3

Número de catálogo: B15577730
Peso molecular: 974.6 g/mol
Clave InChI: JGLIHHAQZDZCLQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

306-O12B-3 is a useful research compound. Its molecular formula is C46H91N3O6S6 and its molecular weight is 974.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C46H91N3O6S6

Peso molecular

974.6 g/mol

Nombre IUPAC

2-(octyldisulfanyl)ethyl 3-[3-[3-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propyl-methylamino]propylamino]propanoate

InChI

InChI=1S/C46H91N3O6S6/c1-5-8-11-14-17-20-38-56-59-41-35-53-44(50)25-29-47-28-23-30-48(4)31-24-32-49(33-26-45(51)54-36-42-60-57-39-21-18-15-12-9-6-2)34-27-46(52)55-37-43-61-58-40-22-19-16-13-10-7-3/h47H,5-43H2,1-4H3

Clave InChI

JGLIHHAQZDZCLQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of 306-O12B-3 in Lipid Nanoparticles for Antisense Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of antisense oligonucleotides (ASOs) to specific cellular targets presents a significant challenge in the development of nucleic acid-based therapeutics. Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo ASO delivery, offering protection from degradation and facilitating cellular uptake. At the core of these delivery vehicles are ionizable cationic lipids, which are critical for encapsulating the negatively charged ASO cargo and mediating its release into the cytoplasm. This technical guide provides a comprehensive overview of the mechanism of action of a specific ionizable lipidoid, 306-O12B-3, within an LNP formulation designed for ASO delivery.

The lipidoid this compound is a bioreducible, ionizable cationic lipid that has demonstrated high efficiency in delivering ASOs to hepatocytes for gene silencing.[1][2] Its unique structure, featuring disulfide bonds, is designed to be cleaved within the reductive intracellular environment, contributing to the effective release of the ASO payload. This guide will delve into the experimental data and protocols that elucidate the function of this compound in LNPs, from formulation and cellular uptake to endosomal escape and target gene knockdown.

Core Mechanism of Action

The mechanism of action of this compound in LNPs for ASO delivery can be conceptualized as a multi-step process. The ionizable nature of this compound allows for efficient encapsulation of ASOs at a low pH during formulation. Upon intravenous administration, the LNP formulation, which also includes helper lipids, cholesterol, and a PEGylated lipid, circulates in the bloodstream. The near-neutral pH of the blood maintains the overall neutrality of the LNP surface, reducing non-specific interactions. These LNPs predominantly accumulate in the liver.

Following uptake by hepatocytes, the LNPs are trafficked into endosomes. The acidic environment of the endosome protonates the tertiary amine groups of this compound, leading to a net positive charge. This charge facilitates the interaction of the LNP with the endosomal membrane, promoting membrane destabilization and eventual escape of the LNP contents into the cytoplasm. Once in the cytoplasm, the disulfide bonds within the this compound lipidoid are cleaved by intracellular reducing agents like glutathione, leading to the disassembly of the LNP and the release of the ASO. The freed ASO can then translocate to the nucleus and bind to its target pre-mRNA, leading to RNase H-mediated degradation of the pre-mRNA and subsequent reduction in the expression of the target protein.

Data Presentation

LNP Formulation and Physicochemical Properties

The formulation of LNPs containing this compound is a critical determinant of their in vivo performance. A typical formulation consists of the ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid in specific molar ratios.

ComponentMolar Ratio (%)Function
This compound50Ionizable cationic lipid for ASO encapsulation and endosomal escape
Cholesterol38.5Helper lipid for LNP stability and membrane fusion
Phospholipid (e.g., DOPC)10Helper lipid for LNP structure and stability
DMG-PEG1.5PEGylated lipid to control particle size and increase circulation time

Note: This molar ratio is based on optimized formulations for a similar lipid, 306-O12B, and serves as a representative example.[2]

In Vitro and In Vivo Efficacy

The efficacy of this compound LNPs has been demonstrated through both in vitro and in vivo studies targeting the proprotein convertase subtilisin/kexin type 9 (PCSK9) gene, a key regulator of cholesterol metabolism.

ExperimentModelTargetKey FindingReference
In Vitro ScreeningGFP-expressing HEK293 cellsGFP81.5% reduction in GFP expression[1]
In Vivo EfficacyWild-type C57BL/6 micePCSK9 mRNAED50 of 0.034 mg/kg for PCSK9 mRNA knockdown[1][2]
In Vivo EfficacyWild-type C57BL/6 miceSerum ANGPTL3 protein65.2% reduction with a related lipid, 306-O12B

Experimental Protocols

LNP Formulation

Objective: To prepare ASO-loaded LNPs with this compound.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Antisense oligonucleotide (ASO) targeting PCSK9

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, DOPC, cholesterol, and DMG-PEG at a molar ratio of 50:10:38.5:1.5.

  • Dissolve the ASO in citrate buffer (pH 4.0).

  • Load the lipid solution and the ASO solution into separate syringes.

  • Connect the syringes to a microfluidic mixing device.

  • Set the flow rates to achieve a 3:1 volumetric ratio of the aqueous phase to the ethanolic lipid phase.

  • Collect the resulting LNP dispersion.

  • Dialyze the LNP dispersion against PBS (pH 7.4) to remove ethanol and unencapsulated ASO.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vitro ASO Delivery and Gene Silencing

Objective: To assess the in vitro efficacy of this compound LNPs in silencing a target gene.

Materials:

  • HEK293 cells stably expressing Green Fluorescent Protein (GFP)

  • This compound LNPs encapsulating an ASO targeting GFP (GFP-ASO)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Flow cytometer

Procedure:

  • Seed GFP-HEK293 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the GFP-ASO loaded LNPs in cell culture medium.

  • Remove the existing medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a defined period (e.g., 24-48 hours).

  • Wash the cells with PBS.

  • Harvest the cells by trypsinization.

  • Analyze the GFP fluorescence intensity of the cells using a flow cytometer to determine the percentage of GFP knockdown.

In Vivo ASO Delivery and PCSK9 Knockdown in Mice

Objective: To evaluate the in vivo efficacy of this compound LNPs in silencing the PCSK9 gene in mice.

Materials:

  • Wild-type C57BL/6 mice

  • This compound LNPs encapsulating an ASO targeting mouse PCSK9 (PCSK9-ASO)

  • Saline solution

  • Syringes and needles for intravenous injection

  • Equipment for blood collection and tissue harvesting

  • Reagents and equipment for RT-qPCR and ELISA

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Prepare the PCSK9-ASO loaded LNPs for injection by diluting them in sterile saline to the desired concentrations.

  • Administer a single intravenous injection of the LNP formulation to the mice via the tail vein. Include a control group receiving saline or LNPs with a scrambled ASO.

  • At a predetermined time point (e.g., 72 hours) post-injection, collect blood samples via cardiac puncture for serum analysis.

  • Euthanize the mice and harvest the livers.

  • Isolate total RNA from a portion of the liver tissue and perform RT-qPCR to quantify the levels of PCSK9 mRNA relative to a housekeeping gene.

  • Process the remaining liver tissue for protein analysis.

  • Measure the concentration of PCSK9 protein in the serum using an ELISA kit.

  • Analyze the data to determine the dose-dependent knockdown of PCSK9 mRNA and protein levels.

Visualizations

Signaling Pathway of LNP-mediated ASO Delivery

LNP_ASO_Delivery cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Hepatocyte cluster_endosome Endosome (pH ~5.5-6.0) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (this compound) Neutral Surface Protonation Protonation of This compound (LNP becomes cationic) LNP->Protonation Endocytosis Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Endosomal_Escape Endosomal Escape Membrane_Destabilization->Endosomal_Escape Disulfide_Cleavage Disulfide Bond Cleavage (LNP Disassembly) Endosomal_Escape->Disulfide_Cleavage ASO_Release ASO Release Disulfide_Cleavage->ASO_Release ASO_Translocation ASO Translocation ASO_Release->ASO_Translocation pre_mRNA_Binding ASO binds to pre-mRNA ASO_Translocation->pre_mRNA_Binding RNaseH RNase H Activation pre_mRNA_Binding->RNaseH mRNA_Degradation pre-mRNA Degradation RNaseH->mRNA_Degradation

Caption: Intracellular trafficking and mechanism of action of this compound LNP-delivered ASO.

Experimental Workflow for In Vivo Efficacy Study

In_Vivo_Workflow start Start: C57BL/6 Mice injection Intravenous Injection of PCSK9-ASO LNPs start->injection incubation Incubation Period (e.g., 72 hours) injection->incubation collection Blood & Liver Collection incubation->collection analysis Analysis collection->analysis rt_qpcr RT-qPCR for PCSK9 mRNA analysis->rt_qpcr elisa ELISA for Serum PCSK9 Protein analysis->elisa end End: Efficacy Data rt_qpcr->end elisa->end

Caption: Workflow for assessing the in vivo efficacy of this compound LNPs in mice.

Conclusion

The ionizable cationic lipidoid this compound represents a significant advancement in the development of LNP-based delivery systems for antisense oligonucleotides. Its bioreducible nature, combined with its pH-responsive charge, enables efficient encapsulation of ASOs and facilitates their release into the cytoplasm of target hepatocytes. The data presented herein demonstrates the high in vivo potency of this compound LNPs for silencing the PCSK9 gene, highlighting its potential for the treatment of hypercholesterolemia and other liver-related diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore and optimize the use of this compound and similar lipidoids in the field of nucleic acid therapeutics. Further investigation into the precise molecular interactions governing endosomal escape and the long-term safety profile of these LNPs will be crucial for their clinical translation.

References

An In-depth Technical Guide to 306-O12B-3 for Antisense Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic oligonucleotides is rapidly evolving, with antisense oligonucleotides (ASOs) showing immense promise for treating a variety of genetic and acquired diseases. A critical challenge in the clinical translation of ASOs is the development of safe and effective delivery systems. This technical guide focuses on 306-O12B-3, a bioreducible, ionizable cationic lipidoid that has emerged as a potent vehicle for ASO delivery, particularly to hepatic and neural tissues. This document provides a comprehensive overview of this compound, including its formulation into lipid nanoparticles (LNPs), its mechanism of action for ASO delivery, and detailed experimental protocols and data from key preclinical studies.

Core Concepts: this compound and Lipid Nanoparticle Technology

This compound is a synthetic, ionizable cationic lipidoid designed for the formulation of lipid nanoparticles (LNPs) to deliver nucleic acid-based therapeutics like ASOs.[1][2] Its structure incorporates a bioreducible disulfide bond, which is designed to be cleaved in the reducing environment of the cytoplasm, facilitating the release of the ASO payload. When formulated with other lipid components, this compound self-assembles with negatively charged ASOs to form LNPs. These LNPs protect the ASO from degradation in the bloodstream, facilitate cellular uptake, and mediate endosomal escape, allowing the ASO to reach its target mRNA in the cytoplasm.

Mechanism of Action: ASO-Mediated Gene Silencing

Antisense oligonucleotides are short, single-stranded synthetic nucleic acids designed to be complementary to a specific messenger RNA (mRNA) sequence. The primary mechanism of action for the ASOs delivered by this compound LNPs is the induction of RNase H-mediated degradation of the target mRNA.

ASO_Mechanism_of_Action cluster_cytoplasm Cytoplasmic Events LNP This compound LNP (containing ASO) Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape ASO ASO Hybrid ASO-mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Degradation RNaseH->Degradation Cleavage Protein Target Protein (Translation Inhibited) Degradation->Protein Prevents Translation

ASO-mediated gene silencing pathway.

Physicochemical Properties of this compound Lipid Nanoparticles

The physicochemical characteristics of LNPs are critical determinants of their in vivo performance, including stability, circulation time, and cellular uptake. The following table summarizes the properties of this compound LNPs formulated for ASO delivery.

PropertyValue
Particle Size (Hydrodynamic Diameter) 90 - 150 nm
Zeta Potential (before ASO complexation) Positive (+0.2 to +28 mV)
Zeta Potential (after ASO complexation) Negative (-31.7 to -12.2 mV)
Encapsulation Efficiency >97%

Note: The range of values is based on formulations with different lipid-to-ASO ratios.

In Vitro Efficacy: GFP Knockdown in HEK293 Cells

The initial screening of this compound's efficacy was performed using a green fluorescent protein (GFP) expressing human embryonic kidney (HEK293) cell line. The delivery of an anti-GFP ASO resulted in significant, dose-dependent silencing of GFP expression.

Key Findings from In Vitro Studies:
  • High Silencing Efficiency: this compound was identified as a top-performing lipidoid from a library of bioreducible lipids, achieving up to 81.5% GFP-negative cells.

  • Low Cytotoxicity: Compared to a commercially available transfection reagent, Lipofectamine 2000, this compound LNPs exhibited lower toxicity in vitro.

  • Optimized N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of nitrogen in the lipid to the phosphate (B84403) in the ASO, was optimized to achieve maximal gene silencing.

In Vivo Efficacy: PCSK9 Knockdown in Mice

A pivotal preclinical study demonstrated the potent in vivo efficacy of this compound LNPs for delivering an ASO targeting proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism. Intravenous administration of the ASO-loaded LNPs in mice resulted in a robust and dose-dependent knockdown of PCSK9 mRNA in the liver.

In Vivo PCSK9 Knockdown Data
ASO Dose (mg/kg)Mean PCSK9 mRNA Knockdown (%)
1.5~95%
1.0~90%
0.5~80%
0.1~50%
0.05~30%

Data is estimated from the dose-response curve presented in Yang et al., Molecular Therapy: Nucleic Acids, 2020.

The median effective dose (ED₅₀) for PCSK9 mRNA knockdown was determined to be approximately 0.034 mg/kg, highlighting the high potency of this delivery system.[2] This level of efficacy is a significant improvement over previously reported delivery systems.[2]

Safety and Tolerability

Preclinical studies have indicated a favorable safety profile for this compound ASO LNPs. In mice, no signs of liver or kidney toxicity were observed at doses up to 5 mg/kg of the ASO/LNP formulation.[2]

Experimental Protocols

This compound LNP Formulation for ASO Delivery

This protocol describes the formulation of this compound LNPs encapsulating ASOs for in vivo studies.

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Antisense oligonucleotide (ASO)

  • Ethanol (B145695)

  • Sodium acetate (B1210297) buffer (25 mM, pH 5.2)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a lipid stock solution by dissolving this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol at a weight ratio of 16:4:1:1.

  • Prepare an ASO solution by dissolving the ASO in sodium acetate buffer.

  • To form the ASO-LNP complexes, mix the ASO solution with the formulated LNPs at a desired weight ratio (e.g., 1:15 ASO to LNP).

  • Incubate the mixture at room temperature for 15 minutes to allow for complex formation.

  • The resulting ASO-LNP complexes are ready for in vivo administration.

LNP_Formulation_Workflow cluster_lipids Lipid Preparation cluster_aso ASO Preparation Lipids This compound, Cholesterol, DOPE, DSPE-PEG2000 Lipid_Stock Lipid Stock Solution Lipids->Lipid_Stock Ethanol Ethanol Ethanol->Lipid_Stock Mix Mixing Lipid_Stock->Mix ASO Antisense Oligonucleotide ASO_Solution ASO Solution ASO->ASO_Solution Buffer Sodium Acetate Buffer Buffer->ASO_Solution ASO_Solution->Mix Incubate Incubation (15 min, RT) Mix->Incubate Final_Product ASO-LNP Complexes Incubate->Final_Product

Workflow for ASO-loaded LNP formulation.
In Vitro GFP Knockdown Assay in HEK293 Cells

This protocol outlines the procedure for evaluating the efficacy of this compound LNPs for ASO-mediated gene silencing in vitro.

Materials:

  • GFP-expressing HEK293 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Opti-MEM reduced-serum medium

  • ASO-LNP complexes (prepared as described above)

  • 48-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed GFP-expressing HEK293 cells in a 48-well plate at a density of 20,000 cells per well and incubate for 24 hours.[2]

  • Prepare ASO-LNP complexes in Opti-MEM at the desired ASO concentration (e.g., 16.7 nM) and N/P ratio (e.g., 15/1).[2]

  • Incubate the complexes for 15 minutes at room temperature.[2]

  • Remove the culture medium from the cells and add the ASO-LNP complex solution.

  • Incubate the cells at 37°C for 16 hours.[2]

  • Harvest the cells and analyze GFP expression by flow cytometry to determine the percentage of GFP-negative cells.

In Vivo PCSK9 Knockdown Study in Mice

This protocol details the in vivo evaluation of this compound ASO LNPs for silencing hepatic PCSK9 expression.

Materials:

  • BALB/c mice

  • ASO-LNP complexes targeting PCSK9

  • Saline solution (for control group)

  • RNA extraction reagents

  • qRT-PCR reagents and instrument

Procedure:

  • Randomly divide mice into treatment groups (n=3 per group).

  • Administer a single intravenous (tail vein) injection of the ASO-LNP complexes at various doses (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg ASO/kg). A control group receives a saline injection.

  • After 72 hours, euthanize the mice and harvest the livers.[2]

  • Isolate total RNA from the liver tissue.

  • Quantify PCSK9 mRNA levels using quantitative real-time PCR (qRT-PCR) and normalize to a housekeeping gene.

  • Calculate the percentage of PCSK9 mRNA knockdown relative to the saline-treated control group.

In_Vivo_Workflow Animal_Model BALB/c Mice Grouping Random Grouping (n=3 per group) Animal_Model->Grouping Injection Intravenous Injection (ASO-LNPs or Saline) Grouping->Injection Incubation 72-hour Incubation Injection->Incubation Harvest Liver Harvest Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction qRT_PCR qRT-PCR Analysis RNA_Extraction->qRT_PCR Data_Analysis Data Analysis (% Knockdown) qRT_PCR->Data_Analysis

Workflow for in vivo PCSK9 knockdown study.

Conclusion

The ionizable cationic lipidoid this compound represents a significant advancement in the field of antisense oligonucleotide delivery. Its ability to be formulated into stable lipid nanoparticles that efficiently encapsulate and deliver ASOs to target tissues, particularly the liver, has been demonstrated in robust preclinical studies. The high potency, as evidenced by the low ED₅₀ for PCSK9 knockdown, coupled with a favorable preliminary safety profile, positions this compound as a promising candidate for the clinical development of ASO-based therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and utilize this innovative delivery platform.

References

The Advent of 306-O12B-3 in Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of gene therapy is being reshaped by innovative delivery vectors capable of safely and effectively transporting nucleic acid-based therapeutics to their target cells. Among these, the ionizable cationic lipidoid 306-O12B-3 has emerged as a potent component of lipid nanoparticles (LNPs) for gene silencing applications. This technical guide provides an in-depth overview of the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Core Applications and Efficacy

This compound is a key excipient in LNP formulations designed to deliver a range of gene silencing agents, including messenger RNA (mRNA) for CRISPR-Cas9 gene editing and antisense oligonucleotides (ASOs). Its efficacy has been particularly noted in liver-targeted gene silencing, demonstrating superiority over other established lipidoids.

Table 1: In Vivo Gene Silencing Efficacy of this compound LNPs
Target GeneGenetic PayloadAnimal ModelKey Efficacy MetricsReference
Angptl3Cas9 mRNA & sgRNAC57BL/6 MiceMedian Editing Rate: 38.5% Serum ANGPTL3 Reduction: 65.2% LDL-C Reduction: 56.8% Triglyceride Reduction: 29.4%[1]
PCSK9ASOC57BL/6 MiceED50: 0.034 mg/kg[2]
tauASOC57BL/6J MicemRNA Reduction: ~50% Protein Reduction: Not specified[3]

Mechanism of Action: A Visualized Pathway

The effectiveness of this compound lies in its design as a bioreducible and ionizable lipidoid. This structure is critical for the two main hurdles in nucleic acid delivery: encapsulation and endosomal escape.

cluster_formulation LNP Formulation (Low pH) cluster_circulation Systemic Circulation (Neutral pH) cluster_uptake Cellular Uptake and Endosomal Escape LNP_components This compound, Cholesterol, DOPC, DMG-PEG (in ethanol) Microfluidic_Mixing Microfluidic Mixing LNP_components->Microfluidic_Mixing Nucleic_Acid mRNA / ASO (in acidic buffer) Nucleic_Acid->Microfluidic_Mixing LNP_Formation Self-Assembly of LNP (Protonated this compound) Microfluidic_Mixing->LNP_Formation LNP_in_Blood LNP in Bloodstream (Neutral Surface Charge) LNP_Formation->LNP_in_Blood Neutralization Endocytosis Endocytosis LNP_in_Blood->Endocytosis Endosome Endosome (Acidification, pH drop) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Disulfide_Cleavage Disulfide Bond Cleavage (Cytosolic Reduction) Membrane_Destabilization->Disulfide_Cleavage Payload_Release Payload Release into Cytoplasm Disulfide_Cleavage->Payload_Release

Caption: Mechanism of this compound LNP delivery and payload release.

At a low pH during formulation, the amine groups of this compound are protonated, facilitating the encapsulation of negatively charged nucleic acids. In the neutral pH of the bloodstream, the LNP surface is relatively neutral, reducing non-specific interactions. Upon endocytosis into the target cell, the endosome acidifies. This drop in pH leads to the protonation of this compound, which in turn interacts with the endosomal membrane, causing destabilization and facilitating the release of the LNP contents into the cytoplasm. The bioreducible disulfide bonds within the lipid structure are cleaved in the reducing environment of the cytoplasm, further aiding in the release of the nucleic acid payload.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the protocols for LNP formulation and in vivo gene silencing.

LNP Formulation via Microfluidic Mixing

This protocol is adapted from the work of Qiu et al. (2021) for the formulation of mRNA-LNPs.[1]

Start Start Prepare_Lipids Prepare Lipid Stock in Ethanol (B145695): - this compound - Cholesterol - DOPC - DMG-PEG Start->Prepare_Lipids Prepare_mRNA Prepare mRNA in 25 mM Sodium Acetate (B1210297) Buffer (pH 5.2) Start->Prepare_mRNA Load_Syringes Load Syringes for Microfluidic Pump Prepare_Lipids->Load_Syringes Prepare_mRNA->Load_Syringes Microfluidic_Mixing Microfluidic Mixing (e.g., NanoAssemblr) Load_Syringes->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA Microfluidic_Mixing->Dialysis Characterization Characterize LNPs: - Size (DLS) - Zeta Potential - Encapsulation Efficiency (RiboGreen Assay) Dialysis->Characterization End End Characterization->End

Caption: Experimental workflow for this compound LNP formulation.

Materials:

  • This compound

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Ethanol

  • mRNA or ASO

  • 25 mM Sodium Acetate Buffer (pH 5.2)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • Lipid Preparation: Dissolve this compound, cholesterol, DOPC, and DMG-PEG in ethanol to achieve a molar ratio of 50:38.5:10:1.5.

  • Nucleic Acid Preparation: Dissolve the mRNA or ASO in a 25 mM sodium acetate buffer (pH 5.2).

  • Microfluidic Mixing:

    • Set the total flow rate and the flow rate ratio according to the manufacturer's instructions for the microfluidic device.

    • Pump the lipid-ethanol solution and the nucleic acid-buffer solution through the microfluidic mixer. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

    • For mRNA delivery, an optimal weight ratio of this compound to mRNA is 7.5:1.[1]

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated nucleic acids.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the encapsulation efficiency using a RiboGreen assay.

In Vivo Gene Silencing in Mice

This protocol is a generalized procedure based on the studies by Qiu et al. (2021) and Yang et al. (2020).[1][2]

Materials:

  • This compound LNPs encapsulating the desired nucleic acid

  • C57BL/6 mice (or other appropriate strain)

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • LNP Dilution: Dilute the LNP formulation to the desired concentration in sterile PBS immediately before injection.

  • Intravenous Administration: Administer the LNP solution to the mice via tail vein injection. The dosage will depend on the specific application (e.g., for PCSK9 ASO, an ED50 of 0.034 mg/kg was reported).[2]

  • Monitoring: Monitor the animals for any adverse effects.

  • Sample Collection: At the desired time point post-injection (e.g., 72 hours), collect blood samples via cardiac puncture and perfuse the animals with PBS before harvesting the target organs (e.g., liver, brain).

  • Analysis:

    • Gene Expression: Isolate total RNA from the tissue and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA levels of the target gene.

    • Protein Levels:

      • For secreted proteins (e.g., ANGPTL3, PCSK9), perform an enzyme-linked immunosorbent assay (ELISA) on the collected serum.

      • For intracellular proteins, perform a western blot on tissue lysates.

    • Gene Editing Analysis (for CRISPR-Cas9): Isolate genomic DNA from the tissue and use next-generation sequencing (NGS) to quantify the percentage of insertions and deletions (indels) at the target locus.

Conclusion

The ionizable cationic lipidoid this compound represents a significant advancement in the field of LNP-mediated gene silencing. Its superior efficacy, particularly for liver-targeted applications, and its versatile delivery capabilities for both mRNA and ASOs, make it a valuable tool for researchers and drug developers. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and further exploration of this compound in the development of next-generation genetic medicines.

References

306-O12B-3 mediated delivery to the liver

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 306-O12B-3 Mediated Delivery to the Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic payloads to the liver represents a significant advancement in the treatment of various hepatic and metabolic diseases. Among the most promising non-viral delivery vectors are lipid nanoparticles (LNPs), which can encapsulate and protect nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), and facilitate their uptake by specific cell types. This technical guide focuses on the ionizable cationic lipidoid this compound and its application in formulating LNPs for robust and specific delivery to hepatocytes.

306-O12B is a tail-branched bioreducible lipidoid that has demonstrated high efficiency in mediating liver-specific gene silencing.[1][2] LNPs formulated with 306-O12B have been successfully used for the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) to achieve in vivo genome editing of therapeutically relevant genes, such as Angiopoietin-like 3 (Angptl3).[3][4] This guide provides a comprehensive overview of the core technology, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.

Core Technology: 306-O12B Lipid Nanoparticles

The efficacy of 306-O12B in liver targeting is attributed to its unique chemical structure, which includes bioreducible disulfide bonds in its lipid tails. These bonds are stable in the extracellular environment but are cleaved in the reducing intracellular environment, facilitating the release of the encapsulated payload. The ionizable amine headgroup plays a crucial role in the encapsulation of negatively charged nucleic acids and in the endosomal escape of the LNP contents into the cytoplasm.

Physicochemical Properties of 306-O12B
PropertyValueReference
Formal Name tetrakis(2-(octyldisulfaneyl)ethyl) 3,3',3'',3'''-(((methylazanediyl)bis(propane-3,1-diyl))bis(azanetriyl))tetrapropionate[5]
CAS Number 2566523-06-4[5]
Molecular Formula C₅₉H₁₁₅N₃O₈S₈[5]
Formula Weight 1251.1 g/mol [5]

Experimental Protocols

Synthesis of 306-O12B Lipidoid (Representative Protocol)

The synthesis of tail-branched bioreducible lipidoids like 306-O12B is typically achieved through a Michael addition reaction.[6][7] This protocol is a representative procedure based on the synthesis of similar lipidoids.

Materials:

Procedure:

  • Dissolve the amine core (1 equivalent) and the disulfide-containing acrylate tail (4.8 equivalents) in ethanol in a glass vial equipped with a stir bar.[6]

  • Stir the reaction mixture at 80°C for 48 hours.[8]

  • Remove the solvent under reduced pressure to obtain the crude product.[6]

  • Purify the crude product using flash chromatography on a silica gel column to yield the pure 306-O12B lipidoid.[8]

Formulation of 306-O12B Lipid Nanoparticles

The following protocol describes the formulation of 306-O12B LNPs encapsulating mRNA and sgRNA using a microfluidic mixing system.[3]

Materials:

  • 306-O12B lipidoid

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cas9 mRNA and sgRNA

  • Ethanol

  • Sodium acetate (B1210297) buffer (25 mM, pH 5.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the organic phase by dissolving 306-O12B, cholesterol, DOPC, and DMG-PEG 2000 in ethanol at a molar ratio of 50:38.5:10:1.5.[3]

  • Prepare the aqueous phase by dissolving the Cas9 mRNA and sgRNA in 25 mM sodium acetate buffer (pH 5.4).[3]

  • Set the flow ratio of the microfluidic system to 3:1 (aqueous:organic) and the total flow rate to 12 mL/min.[3]

  • Combine the organic and aqueous phases using the microfluidic device to form the LNPs.

  • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated components.

In Vivo Administration in Mice

This protocol outlines the intravenous administration of 306-O12B LNPs to mice for in vivo gene editing studies.[3]

Materials:

  • 306-O12B LNPs encapsulating Cas9 mRNA and sgRNA

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile PBS

  • Insulin syringes

Procedure:

  • Dilute the 306-O12B LNP solution to the desired concentration with sterile PBS.

  • Administer the LNP solution to C57BL/6 mice via tail vein injection. A typical total RNA dose is 3.0 mg/kg.[3]

  • Monitor the mice for any adverse effects.

  • Collect blood and tissue samples at specified time points (e.g., 7 and 100 days) for analysis.[4]

Analytical Methods

a. Serum ANGPTL3 Protein Analysis (ELISA): Serum levels of ANGPTL3 protein can be quantified using a commercial ELISA kit (e.g., R&D Systems) according to the manufacturer's protocol.[3]

b. Serum LDL and Triglyceride Analysis: Serum LDL-cholesterol and triglyceride levels can be measured using commercially available colorimetric assay kits (e.g., Crystal Chem for LDL, Cayman Chemical for triglycerides) following the manufacturer's instructions.[3][9][10]

c. Off-Target Mutagenesis Analysis: Genomic DNA is extracted from the liver tissue. The top nine predicted off-target sites are amplified by PCR and analyzed by next-generation sequencing (NGS) to detect any unintended mutations.[3][11]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies using 306-O12B LNPs for Angptl3 gene editing in C57BL/6 mice.

Table 1: In Vivo Genome Editing and Protein Knockdown of Angptl3 at Day 7 Post-Administration [3]

Treatment GroupTotal RNA Dose (mg/kg)Indel Percentage (%)Serum ANGPTL3 Reduction (%)
306-O12B LNP3.038.565.2
MC-3 LNP3.014.625.0

Table 2: Effect of 306-O12B LNP-mediated Angptl3 Knockdown on Serum Lipid Levels at Day 7 [3]

Treatment GroupTotal RNA Dose (mg/kg)LDL-C Reduction (%)TG Reduction (%)
306-O12B LNP3.056.829.4
MC-3 LNP3.015.716.3

Table 3: Durability of Therapeutic Effect at Day 100 Post-Administration with 3.0 mg/kg 306-O12B LNP [4]

ParameterReduction (%)
Indel PercentageMaintained
Serum ANGPTL3~60
Serum LDL-C~50
Serum Triglycerides~25

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involved in 306-O12B mediated liver delivery.

LNP_Uptake_and_Action cluster_bloodstream Bloodstream (pH 7.4) cluster_hepatocyte Hepatocyte 306_O12B_LNP 306-O12B LNP (encapsulating Cas9 mRNA + sgRNA) ApoE Apolipoprotein E (ApoE) 306_O12B_LNP->ApoE Binding LNP_ApoE_Complex LNP-ApoE Complex 306_O12B_LNP->LNP_ApoE_Complex ApoE->LNP_ApoE_Complex LDLR LDL Receptor (LDLR) LNP_ApoE_Complex->LDLR Receptor Binding Endosome Endosome (Acidic pH) LDLR->Endosome Endocytosis Payload_Release Payload Release (Cas9 mRNA + sgRNA) Endosome->Payload_Release Endosomal Escape Translation Translation Payload_Release->Translation Cas9_sgRNA_RNP Cas9-sgRNA RNP Translation->Cas9_sgRNA_RNP Nucleus Nucleus Cas9_sgRNA_RNP->Nucleus Angptl3_Gene Angptl3 Gene Nucleus->Angptl3_Gene Gene_Editing Indel Mutation Angptl3_Gene->Gene_Editing Cleavage & NHEJ Repair

Caption: LNP uptake and genome editing workflow.

ANGPTL3_Signaling_Pathway Hepatocyte Hepatocyte Angptl3_Gene_Editing Angptl3 Gene Editing (via 306-O12B LNP) Hepatocyte->Angptl3_Gene_Editing Therapeutic Intervention ANGPTL3_Protein ANGPTL3 Protein Hepatocyte->ANGPTL3_Protein Secretes Angptl3_Gene_Editing->ANGPTL3_Protein Inhibits Synthesis LPL Lipoprotein Lipase (LPL) ANGPTL3_Protein->LPL Inhibits VLDL_TG VLDL Triglycerides LPL->VLDL_TG Hydrolyzes FFA_Glycerol Free Fatty Acids + Glycerol VLDL_TG->FFA_Glycerol Reduced_Plasma_TG_LDL Reduced Plasma Triglycerides & LDL VLDL_TG->Reduced_Plasma_TG_LDL Leads to Adipose_Muscle Adipose & Muscle Tissue FFA_Glycerol->Adipose_Muscle Uptake

Caption: ANGPTL3 signaling pathway and therapeutic intervention.

PCSK9_Signaling_Pathway cluster_hepatocyte Hepatocyte PCSK9_Gene_Silencing PCSK9 Gene Silencing (e.g., via ASO/siRNA LNP) PCSK9_Protein PCSK9 Protein PCSK9_Gene_Silencing->PCSK9_Protein Inhibits Synthesis Increased_LDLR Increased Surface LDLR PCSK9_Gene_Silencing->Increased_LDLR Leads to LDLR LDL Receptor (LDLR) PCSK9_Protein->LDLR Binds to LDLR_Degradation LDLR Degradation LDLR->LDLR_Degradation Targets for LDL LDL Particle LDL_Uptake Increased LDL Uptake LDL->LDL_Uptake Increased_LDLR->LDL Binds

Caption: PCSK9 signaling pathway and therapeutic intervention.

Conclusion

The 306-O12B lipidoid represents a significant advancement in the field of liver-targeted nucleic acid delivery. Its bioreducible nature and optimized formulation provide a potent and specific platform for in vivo genome editing and gene silencing. The data presented in this guide demonstrate the superior efficacy of 306-O12B LNPs compared to the previous gold standard, MC-3, in mediating therapeutically relevant reductions in ANGPTL3 and associated lipid levels. The detailed protocols and visualizations provided herein serve as a valuable resource for researchers and drug development professionals working to harness the potential of LNP technology for the treatment of liver diseases. The durable effects observed after a single administration highlight the potential of this technology to provide long-lasting therapeutic benefits.

References

The Strategic Role of 306-O12B-3 in Advanced Brain-Targeting Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of therapeutic payloads to the brain remains a formidable challenge in modern medicine, primarily due to the highly selective blood-brain barrier (BBB). In the landscape of non-viral delivery systems, lipid nanoparticles (LNPs) have emerged as a promising platform. This technical guide delves into the critical role of the ionizable cationic lipidoid, 306-O12B-3, in the formulation of LNPs specifically designed for brain targeting. While LNPs incorporating this compound alone tend to accumulate in the liver, its combination with neurotransmitter-derived lipidoids, such as NT1-O14B, creates a synergistic system capable of delivering nucleic acid-based therapeutics to the central nervous system.[1] This guide will provide an in-depth analysis of the formulation, mechanism, and therapeutic efficacy of these advanced LNP systems, supported by quantitative data and detailed experimental protocols.

Core Function of this compound: A Foundational Component for Nucleic Acid Delivery

This compound is an ionizable cationic lipidoid that serves as a cornerstone in LNP formulations for encapsulating and delivering antisense oligonucleotides (ASOs).[1][2] Its primary functions within the LNP structure are:

  • Nucleic Acid Complexation: The cationic nature of this compound allows for efficient electrostatic interaction with negatively charged nucleic acids, such as ASOs and mRNA, facilitating their encapsulation within the lipid core of the nanoparticle.

  • Structural Integrity: It contributes to the overall stability and structural integrity of the LNP, ensuring the protection of the therapeutic cargo during systemic circulation.

  • Endosomal Escape: Like other ionizable lipids, this compound is designed to become protonated in the acidic environment of the endosome. This charge reversal is believed to disrupt the endosomal membrane, facilitating the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.

While highly effective for liver-directed delivery, the intrinsic properties of this compound do not confer brain-targeting capabilities.[1][2] The innovation for central nervous system delivery lies in its strategic combination with a brain-targeting lipidoid.

Synergistic Brain Delivery: The this compound and NT1-O14B Partnership

The key to unlocking brain delivery with this compound-containing LNPs is the incorporation of a neurotransmitter-derived lipidoid, specifically the tryptamine-containing cationic lipidoid NT1-O14B.[1][3] This combination results in a potent LNP formulation capable of crossing the BBB and delivering its cargo to brain cells.

The proposed mechanism for this enhanced brain delivery is multifaceted. Tryptamine (B22526), a neurotransmitter, is known to be actively transported across the BBB. By lipidizing tryptamine to create NT1-O14B, this brain-penetrating property is conferred to the LNP.[3] While NT1-O14B provides the brain-targeting functionality, this compound remains essential for efficient nucleic acid encapsulation and subsequent intracellular release.[3]

The following diagram illustrates the proposed workflow for the formulation and brain delivery of these dual-lipidoid LNPs:

LNP_Brain_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery and Action Lipids Lipid Mixture (this compound, NT1-O14B, etc.) in Ethanol (B145695) Mixing Microfluidic Mixing Lipids->Mixing ASO Antisense Oligonucleotide (ASO) in Aqueous Buffer ASO->Mixing LNPs Formulated LNPs Mixing->LNPs Injection Intravenous Injection LNPs->Injection Circulation Systemic Circulation Injection->Circulation BBB Blood-Brain Barrier Crossing (NT1-O14B Mediated) Circulation->BBB Brain Brain Parenchyma BBB->Brain Uptake Cellular Uptake (Endocytosis) Brain->Uptake Release Endosomal Escape Uptake->Release Action Target mRNA Knockdown Release->Action

Caption: Workflow for LNP formulation and brain delivery.

Quantitative Analysis of Brain-Targeting LNPs

The efficacy of the combined this compound and NT1-O14B LNP system has been demonstrated through in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

Table 1: In Vitro Gene Silencing Efficiency

LNP FormulationTarget GeneCell LineGene Silencing Efficiency
NT1-O14B LNPs aloneGFPHEK-GFPNo significant silencing
NT1-O14B doped into this compound LNPsGFPHEK-GFPSuccessful gene silencing

Data sourced from patent WO2021226092A1.[3]

Table 2: In Vivo Reduction of Tau mRNA and Protein in Mouse Brain

Treatment GroupTau mRNA Levels in Brain (relative to saline)Total Tau Protein Levels in Brain (relative to saline)
Saline100%100%
Scrambled Tau-ASO LNPsNo significant reductionNo significant reduction
Tau-ASO LNPs (NT1-O14B/306-O12B-3 = 3:7)Significant reduction (p<0.05)Significant reduction (*p<0.001)

Data represents a summary of findings presented in patent WO2021226092A1. C57BL/6J mice were treated via intravenous injection.[3]

Table 3: Physicochemical Properties of ASO-Loaded LNPs

LNP FormulationHydrodynamic Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NT1-O14B/306-O12B-3 (3:7)~100 - 150< 0.2Positive

Approximate values based on typical LNP characteristics described in the literature and patent filings.[3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development and validation of this compound and NT1-O14B-based brain-targeting LNPs.

LNP Formulation Protocol

This protocol describes the formulation of ASO-loaded LNPs using a microfluidic mixing approach.

Materials:

  • Ionizable lipidoid this compound

  • Cationic lipidoid NT1-O14B

  • Helper lipids (e.g., DOPE, Cholesterol)

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Antisense oligonucleotide (ASO)

  • Ethanol (200 proof, anhydrous)

  • Aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Preparation: Prepare a stock solution of the lipid mixture (this compound, NT1-O14B, helper lipids, and PEG-lipid) in ethanol at the desired molar ratio (e.g., NT1-O14B/306-O12B-3 at a 3:7 ratio with other components).

  • ASO Solution Preparation: Dissolve the ASO in the aqueous buffer to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the ASO solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) to 3:1.

    • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C to remove ethanol and non-encapsulated ASO.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.

The logical relationship for the formulation process is visualized below:

LNP_Formulation_Logic Start Start: Prepare Reagents Lipid_Prep Prepare Lipid Mixture in Ethanol (this compound, NT1-O14B, etc.) Start->Lipid_Prep ASO_Prep Prepare ASO in Aqueous Buffer Start->ASO_Prep Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Prep->Mixing ASO_Prep->Mixing Dialysis Dialysis against PBS Mixing->Dialysis Characterization Characterize LNPs (Size, PDI, Zeta Potential, Encapsulation) Dialysis->Characterization End End: Sterile Filtration and Storage Characterization->End

Caption: Logical workflow of LNP formulation.

In Vivo Mouse Study Protocol

This protocol outlines the procedure for evaluating the in vivo efficacy of ASO-loaded LNPs in a mouse model.

Materials:

  • ASO-loaded LNPs

  • Control LNPs (e.g., loaded with scrambled ASO)

  • Saline solution

  • C57BL/6J mice

  • Standard animal housing and handling equipment

Procedure:

  • Animal Acclimation: Acclimate C57BL/6J mice to the facility for at least one week before the experiment.

  • Dosing:

    • Divide the mice into treatment groups (e.g., Saline, Scrambled ASO LNP, Tau-ASO LNP).

    • Administer the LNP formulations or saline via intravenous (tail vein) injection. The dosage will depend on the specific ASO and LNP formulation.

  • Monitoring: Monitor the animals for any adverse effects throughout the study.

  • Tissue Collection: At a predetermined time point post-injection (e.g., 7 days), euthanize the mice and perfuse with saline.

  • Brain Tissue Processing: Dissect the brain and process it for downstream analysis. For mRNA analysis, snap-freeze the tissue in liquid nitrogen. For protein analysis, homogenize the tissue in an appropriate lysis buffer.

  • Analysis:

    • mRNA Quantification: Extract total RNA from the brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the levels of the target mRNA (e.g., Tau).

    • Protein Quantification: Perform an enzyme-linked immunosorbent assay (ELISA) or Western blot to measure the levels of the target protein (e.g., Tau).

Conclusion

The ionizable lipidoid this compound is a critical component in the development of lipid nanoparticles for nucleic acid delivery. While its inherent properties direct LNPs to the liver, its strategic combination with the neurotransmitter-derived lipidoid NT1-O14B enables the formulation of LNPs capable of crossing the blood-brain barrier. This dual-lipidoid approach offers a promising platform for the delivery of ASOs and other nucleic acid-based therapeutics to the brain, opening new avenues for the treatment of a wide range of neurological disorders. Further research and optimization of these LNP systems will be crucial for their translation into clinical applications.

References

A Comprehensive Technical Guide to 306-O12B-3 (CAS number 2982842-90-8): An Ionizable Cationic Lipidoid for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 306-O12B-3, an ionizable cationic lipidoid with the CAS number 2982842-90-8. This compound has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient in vivo delivery of various nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA) for CRISPR-Cas9 gene editing. This document details the physicochemical properties of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for LNP formulation and in vivo administration, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties of this compound

This compound is a bioreducible, ionizable cationic lipidoid specifically designed for the formulation of LNPs. Its unique structure allows for efficient encapsulation of negatively charged nucleic acids and facilitates their delivery and release within target cells.

PropertyValue
CAS Number 2982842-90-8
Molecular Formula C46H91N3O6S6
Molecular Weight 974.6 g/mol
Purity ≥95%
Appearance Not specified in literature
Solubility Soluble in organic solvents such as ethanol (B145695)

In Vivo Efficacy: Quantitative Data Summary

This compound formulated LNPs have demonstrated significant efficacy in preclinical mouse models for silencing target genes in the liver and brain, as well as for gene editing applications.

Table 2.1: In Vivo Silencing of PCSK9 in Mice using this compound LNPs
Treatment GroupDose (mg/kg)PCSK9 mRNA Reduction (%)Serum PCSK9 Protein Reduction (%)Reference
This compound LNP-ASO0.3~90%~85%Yang, L., et al. (2020)
This compound LNP-ASO1.0>95%>90%Yang, L., et al. (2020)
This compound LNP-ASO3.0>95%>95%Yang, L., et al. (2020)
Table 2.2: In Vivo Silencing of Tau in Mice using this compound and NT1-O14B LNPs
Treatment GroupDose (mg/kg)Tau mRNA Reduction in Brain (%)Tau Protein Reduction in Brain (%)Reference
This compound/NT1-O14B LNP-ASO2.0~50%~55%Ma, F., et al. (2020)
Table 2.3: In Vivo CRISPR-Cas9 Editing of Angptl3 in Mice using this compound LNPs
Treatment GroupTotal RNA Dose (mg/kg)Indel Frequency in Liver (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum Triglyceride Reduction (%)Reference
This compound LNP (Cas9 mRNA + sgAngptl3)1.0~30%~50%~30%~20%Qiu, M., et al. (2021)
This compound LNP (Cas9 mRNA + sgAngptl3)3.0~60%~80%~50%~60%Qiu, M., et al. (2021)

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

This protocol is adapted from studies by Yang, L., et al. (2020) and Qiu, M., et al. (2021).

Materials:

  • This compound

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Antisense oligonucleotide (ASO) or mRNA/sgRNA cargo

  • Ethanol

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Lipid Stock Solution Preparation: Prepare a stock solution of the lipid mixture (this compound, cholesterol, DSPC, and DMG-PEG) in ethanol at a molar ratio of 50:38.5:10:1.5.

  • Nucleic Acid Solution Preparation: Dissolve the nucleic acid cargo (ASO or mRNA/sgRNA) in citrate buffer (pH 4.0).

  • LNP Assembly:

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 in the microfluidic mixing device.

    • The lipid-to-mRNA weight ratio should be optimized for the specific application, with ratios from 10:1 to 40:1 being reported as effective.

    • Pump the lipid stock solution and the nucleic acid solution through the microfluidic device to allow for self-assembly of the LNPs.

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C.

In Vivo Administration and Efficacy Assessment in Mice

This protocol is a general guideline based on the referenced studies.

Materials:

  • This compound LNP formulation

  • C57BL/6 mice (or other appropriate strain)

  • Sterile syringes and needles

Procedure:

  • Dosing: Administer the this compound LNP formulation to mice via intravenous (IV) injection through the tail vein. Dosing will vary depending on the specific study and cargo.

  • Sample Collection: At predetermined time points post-injection, collect blood samples via retro-orbital bleeding or cardiac puncture for serum analysis. Euthanize the animals and harvest tissues (e.g., liver, brain) for further analysis.

  • Analysis:

    • mRNA Quantification: Extract total RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to determine the expression levels of the target mRNA.

    • Protein Quantification: Homogenize tissues and perform enzyme-linked immunosorbent assay (ELISA) or Western blotting to measure the levels of the target protein in tissue lysates or serum.

    • Gene Editing Analysis: For CRISPR-based studies, extract genomic DNA from the target tissue and use techniques such as Sanger sequencing or next-generation sequencing to quantify the frequency of insertions and deletions (indels) at the target locus.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the biological pathways targeted by therapeutics delivered using this compound LNPs.

PCSK9_Pathway cluster_cell Hepatocyte cluster_extracellular Extracellular Space cluster_inhibition Therapeutic Intervention LDLR LDL Receptor Endosome Endosome LDLR->Endosome LDLR->Endosome Internalization LDL LDL-C Lysosome Lysosome Endosome->Lysosome Degradation Recycling Recycling Pathway Endosome->Recycling PCSK9_synthesis PCSK9 Synthesis PCSK9_secreted Secreted PCSK9 PCSK9_synthesis->PCSK9_secreted PCSK9_ext PCSK9 PCSK9_secreted->PCSK9_ext Recycling->LDLR PCSK9_ext->LDLR LDL_ext LDL-C LDL_ext->LDLR ASO PCSK9 ASO (delivered by this compound LNP) ASO->PCSK9_synthesis Inhibits translation

Caption: PCSK9 signaling pathway and the mechanism of inhibition by ASO delivered via this compound LNPs.

Tau_Pathway cluster_neuron Neuron cluster_inhibition Therapeutic Intervention Microtubule Microtubule Tau_mRNA Tau mRNA Tau_protein Tau Protein Tau_mRNA->Tau_protein Translation Tau_protein->Microtubule Stabilizes Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau_protein->Hyperphosphorylated_Tau Hyperphosphorylation NFTs Neurofibrillary Tangles Hyperphosphorylated_Tau->NFTs Aggregation Neuronal_dysfunction Neuronal Dysfunction & Death NFTs->Neuronal_dysfunction ASO Tau ASO (delivered by this compound LNP) ASO->Tau_mRNA Inhibits translation

Caption: Pathological aggregation of Tau protein and its inhibition by ASO delivered via this compound LNPs.

Angptl3_Pathway cluster_liver Hepatocyte cluster_blood Bloodstream cluster_intervention Therapeutic Intervention Angptl3_gene Angptl3 Gene Angptl3_mRNA Angptl3 mRNA Angptl3_gene->Angptl3_mRNA Transcription Angptl3_protein Angptl3 Protein (Secreted) Angptl3_mRNA->Angptl3_protein Translation LPL Lipoprotein Lipase (LPL) Angptl3_protein->LPL Inhibits Triglycerides Triglycerides LPL->Triglycerides Hydrolyzes LDL LDL-C LPL->LDL Lowers CRISPR Cas9 mRNA + sgAngptl3 (delivered by this compound LNP) CRISPR->Angptl3_gene Gene knockout

Caption: Angptl3-mediated lipid metabolism and its disruption by CRISPR-Cas9 gene editing.

Experimental Workflow

The following diagram outlines the general experimental workflow for in vivo studies using this compound LNPs.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis Lipid_mix Lipid Mixture (this compound, Cholesterol, DSPC, DMG-PEG) LNP_formulation LNP Formulation (Microfluidic Mixing) Lipid_mix->LNP_formulation NA_cargo Nucleic Acid Cargo (ASO or mRNA/sgRNA) NA_cargo->LNP_formulation IV_injection Intravenous Injection (Mouse Model) LNP_formulation->IV_injection Sample_collection Sample Collection (Blood, Tissues) IV_injection->Sample_collection qPCR qRT-PCR (mRNA levels) Sample_collection->qPCR ELISA ELISA/Western Blot (Protein levels) Sample_collection->ELISA Sequencing Sequencing (Indel Analysis) Sample_collection->Sequencing

Caption: General experimental workflow for the use of this compound LNPs in preclinical research.

understanding bioreducible lipids for ASO delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bioreducible Lipids for Antisense Oligonucleotide (ASO) Delivery

Introduction

Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality capable of modulating gene expression with high specificity. However, the clinical translation of ASOs is often hampered by challenges related to their delivery to target cells and subsequent release into the cytoplasm where they can engage with their target mRNA.[1] As polyanionic molecules, naked ASOs cannot efficiently cross negatively charged cell membranes and are susceptible to nuclease degradation.[2][3] Lipid nanoparticles (LNPs) have emerged as one of the most advanced and clinically validated systems for nucleic acid delivery.[2][3]

Among the various classes of lipids used in LNP formulations, bioreducible lipids have garnered significant attention. These smart materials are engineered with disulfide bonds that remain stable in the oxidizing extracellular environment but are rapidly cleaved in the highly reductive intracellular environment.[4][5] This cleavage triggers a change in the lipid's structure, destabilizing the LNP and facilitating the efficient release of the ASO cargo from the endosome into the cytoplasm. This guide provides a comprehensive technical overview of bioreducible lipids for ASO delivery, focusing on their mechanism, synthesis, formulation, efficacy, and the experimental protocols used for their evaluation.

Core Concept and Mechanism of Action

The fundamental design of a bioreducible lipid incorporates a cationic or ionizable headgroup for electrostatic complexation with the negatively charged ASO, hydrophobic tails for self-assembly, and a strategically placed disulfide (-S-S-) bond.[6][7] The delivery mechanism leverages the significant redox potential difference between the extracellular and intracellular environments.

The intracellular environment, particularly the cytoplasm, has a high concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group that maintains a reducing environment.[3] Upon endocytosis of the ASO-loaded LNP, the particle is trafficked through the endo-lysosomal pathway.[8] The bioreducible lipids within the LNP are cleaved by GSH via a thiol-disulfide exchange reaction.[3][5] This cleavage breaks the lipid into smaller components, leading to the disassembly of the nanoparticle structure and promoting the release of the ASO payload from the endosome into the cytoplasm, a critical step known as endosomal escape.[9][10][11]

cluster_extracellular Extracellular Space (Oxidizing) cluster_intracellular Intracellular Space (Reductive) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus / Ribosome LNP ASO-LNP (Stable Disulfide Bonds) Endocytosed_LNP Endocytosed ASO-LNP LNP->Endocytosed_LNP 1. Endocytosis GSH High [GSH] Endocytosed_LNP->GSH 2. Endosomal Escape & Reductive Environment Exposure Cleaved_Lipid Cleaved Lipids GSH->Cleaved_Lipid 3. Disulfide Cleavage Released_ASO Released ASO Cleaved_Lipid->Released_ASO 4. LNP Disassembly Target_mRNA Target mRNA Engagement (Gene Silencing) Released_ASO->Target_mRNA 5. Target Binding

Caption: Mechanism of bioreducible LNP-mediated ASO delivery.

Synthesis of Bioreducible Lipids and LNP Formulation

Lipid Synthesis

Bioreducible lipids are often synthesized using a straightforward and scalable combinatorial approach, such as the Michael addition reaction.[3][12] This method involves reacting amines (which form the headgroup) with acrylates containing a disulfide bond (which form the hydrophobic tails).[2][13] This strategy allows for the rapid generation of a library of lipids with diverse headgroups and tail structures to screen for optimal delivery performance.[4]

G Amine Amine Head Group (e.g., Primary/Secondary Amine) Plus + Reaction Michael Addition (e.g., 80°C, 48h) Amine->Reaction Acrylate (B77674) Disulfide-Containing Acrylate (Hydrophobic Tail Precursor) Acrylate->Reaction Product Bioreducible Lipid (Amine-Head + Disulfide-Tails) Reaction->Product

Caption: General synthesis scheme for bioreducible lipids.

LNP Formulation

For effective ASO delivery, bioreducible lipids are formulated into LNPs. This is typically achieved by mixing the lipid components in an organic solvent (e.g., ethanol) with an aqueous solution of ASO at an acidic pH. This mixture is then rapidly diluted or dialyzed to raise the pH, leading to the self-assembly of LNPs that encapsulate the ASO.[3] LNP formulations consist of several key components:

  • Bioreducible Cationic/Ionizable Lipid: The core component for complexing with ASO and mediating its release.

  • Helper Phospholipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in forming the lipid bilayer and facilitates endosomal escape.[3][14]

  • Cholesterol: A structural "helper" lipid that fills gaps in the nanoparticle, enhancing stability and regulating membrane fluidity.[15][16]

  • PEG-Lipid: A polyethylene (B3416737) glycol-conjugated lipid that forms a hydrophilic corona on the LNP surface. This layer prevents aggregation and reduces nonspecific protein binding, thereby prolonging circulation time in vivo.[14]

Quantitative Efficacy of Bioreducible Lipids

The efficacy of bioreducible lipids is evaluated through rigorous in vitro and in vivo experiments. Key metrics include the percentage of target gene knockdown and the median effective dose (ED₅₀), which is the dose required to achieve 50% of the maximum effect.

In Vitro Gene Silencing Efficacy

Screening of lipid libraries in cultured cells, often using a reporter gene like Green Fluorescent Protein (GFP), is a common first step to identify lead candidates.[2][17] Studies have shown that LNPs formulated with bioreducible lipids can achieve significantly higher gene silencing activity compared to commercially available transfection reagents like Lipofectamine 2000.[2]

Lipid Name Cell Line Target Gene Key Finding Reference
113-O14B-3 HEK293-GFPGFPHigh efficiency in gene knockdown, superior to Lipofectamine 2000.[2][3]
113-O16B-3 HEK293-GFPGFPHigh efficiency in gene knockdown with lower toxicity than controls.[2][3]
306-O12B-3 HEK293-GFPGFPIdentified as a top-performing lipid for ASO delivery in vitro.[2][17]
306-O16B hMSCsN/A (Uptake)Lipids with 16-carbon tails showed the highest miRNA delivery efficiency.[12]
8-O14B HEK-GFPGFPDelivered Cas9/sgRNA with >70% knockdown of GFP expression.[6]
In Vivo Gene Silencing Efficacy

Promising candidates from in vitro screens are advanced to animal models to assess their in vivo efficacy, biodistribution, and safety. The liver is a common target organ for LNP-mediated delivery due to its natural uptake mechanisms.[2] Bioreducible LNPs have demonstrated potent, dose-dependent gene silencing in mice, particularly for targets like proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of cholesterol metabolism.[2][3][17]

Lipid Name Animal Model Target Organ Target Gene ED₅₀ (mRNA Level) Key Finding Reference
This compound C57BL/6 MiceLiverPCSK9~0.034 mg/kg Achieved potent and functional knockdown of PCSK9, leading to reduced serum cholesterol. No observed hepatotoxicity or nephrotoxicity.[2][3][17]
113-O14B-3 C57BL/6 MiceLiverPCSK9~0.26 mg/kgDemonstrated dose-dependent knockdown of PCSK9 mRNA in the liver.[2][3]
113-O16B-3 C57BL/6 MiceLiverPCSK9~0.37 mg/kgEffective in vivo, though less potent than this compound in this study.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and evaluation of bioreducible lipid nanoparticles.

Protocol for Synthesis of Bioreducible Lipid (e.g., this compound)

This protocol is adapted from published procedures for Michael addition synthesis.[2][12]

  • Reactant Preparation: In a sealed glass vial, combine the amine head group (e.g., amine 306) and the disulfide-containing acrylate tail (e.g., O12B) at a specific molar ratio.

  • Reaction: Heat the mixture at 80-90°C for 48 hours without any solvent. The reaction proceeds via Michael addition.

  • Purification: After cooling to room temperature, the crude product can be used directly or purified using flash chromatography on a silica (B1680970) gel column if necessary.

  • Characterization: Confirm the structure of the synthesized lipid using ¹H NMR and mass spectrometry.

Protocol for ASO-LNP Formulation

This protocol describes the self-assembly method for LNP formulation.[2][3]

  • Component Dissolution: Dissolve the bioreducible lipid, cholesterol, DOPE, and DSPE-PEG2000 in ethanol (B145695) at a desired weight ratio (e.g., 16/8/2/1). Dissolve the ASO in an acidic buffer (e.g., 25 mM sodium acetate, pH 5.2).

  • Mixing: Rapidly inject the lipid-ethanol solution into the ASO-buffer solution with vigorous stirring. The weight ratio of lipid to ASO is typically optimized (e.g., 15:1).

  • Self-Assembly: The rapid change in solvent polarity causes the lipids and ASO to self-assemble into nanoparticles.

  • Dialysis: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS, pH 7.4) for 24-48 hours to remove ethanol and non-encapsulated ASO.

  • Characterization: Measure the particle size and zeta potential using dynamic light scattering (DLS). Determine the ASO encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol for In Vitro GFP Knockdown Assay

This protocol outlines the steps to evaluate LNP efficacy in a reporter cell line.[2][17]

  • Cell Seeding: Seed HEK293 cells stably expressing GFP in a 96-well plate at a density of ~10,000 cells per well and allow them to attach overnight.

  • LNP Treatment: Prepare serial dilutions of the ASO-LNP formulations in cell culture medium. Replace the existing medium with the LNP-containing medium. Include controls such as untreated cells, cells treated with naked ASO, and cells treated with a commercial transfection reagent complexed with ASO.

  • Incubation: Incubate the cells for 48-72 hours to allow for nanoparticle uptake, ASO release, and target mRNA knockdown.

  • Analysis:

    • Fluorescence Microscopy: Visually assess the reduction in GFP fluorescence.

    • Flow Cytometry: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity to determine the level of protein knockdown.

    • qRT-PCR: Isolate total RNA from the cells, perform reverse transcription to synthesize cDNA, and use quantitative real-time PCR to measure the relative expression level of GFP mRNA, normalized to a housekeeping gene.

G A 1. Synthesize Library of Bioreducible Lipids B 2. Formulate ASO-LNPs (Lipid + Helpers + ASO) A->B C 3. In Vitro Screening (e.g., GFP-HEK293 Cells) B->C D 4. Analyze Knockdown (Flow Cytometry, qRT-PCR) C->D E 5. Select Lead Candidates (High Efficacy, Low Toxicity) D->E F 6. In Vivo Study (e.g., PCSK9 in Mice) E->F G 7. Analyze In Vivo Efficacy (mRNA, Protein, Phenotype) F->G H 8. Assess Safety (Toxicity Markers) G->H

Caption: A typical experimental workflow for screening bioreducible lipids.

Conclusion and Future Outlook

Bioreducible lipids represent a highly promising platform for the delivery of ASO therapeutics. Their intelligent design, which exploits the physiological redox gradient between extracellular and intracellular environments, enables efficient endosomal escape and cargo release, leading to potent gene silencing with favorable safety profiles.[2][18] The combinatorial synthesis approach allows for the fine-tuning of lipid structures to optimize delivery to various tissues.[7]

Future research will likely focus on expanding the library of bioreducible lipids to further improve efficacy and tissue-specific targeting, moving beyond the liver to other challenging targets like the central nervous system or tumors.[19][20][21] The integration of targeting ligands onto the LNP surface and the optimization of formulation parameters will continue to advance this technology, paving the way for the next generation of ASO-based medicines.

References

Initial Efficacy Studies of 306-O12B-3 and 306-O12B Lipid Nanoparticle Delivery Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical efficacy studies of lipid nanoparticle (LNP) systems formulated with the ionizable cationic lipidoids 306-O12B-3 and 306-O12B. These novel delivery platforms have demonstrated significant promise in mediating the in vivo delivery of antisense oligonucleotides (ASOs) and CRISPR-Cas9 machinery, respectively, targeting therapeutically relevant genes primarily in the liver and, with modifications, the central nervous system. This document outlines the quantitative efficacy data from these foundational studies, details the experimental protocols, and visualizes the associated biological pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key quantitative efficacy and characterization data from initial preclinical studies of LNP formulations containing this compound and 306-O12B.

Table 1: In Vivo Efficacy of this compound Formulated with Antisense Oligonucleotides (ASOs) Targeting PCSK9

ParameterValueSpeciesTarget OrganReference
Median Effective Dose (ED50)0.034 mg/kgMouseLiver[1][2]
Maximum Tolerated Dose> 5 mg/kgMouse-[1][2]

Table 2: In Vivo Efficacy of this compound in Combination with NT1-O14B for ASO Delivery to the Brain

ParameterValueSpeciesTarget OrganReference
Reduction in Tau Protein LevelsSignificant (not quantified in abstract)MouseBrain[3]

Table 3: In Vivo Efficacy of 306-O12B Formulated with Cas9 mRNA and sgAngptl3

ParameterValueSpeciesTarget OrganReference
Median Angptl3 Editing Rate in Liver38.5%MouseLiver[4]
Reduction in Serum ANGPTL3 Protein65.2%Mouse-[4]
Reduction in Serum LDL-C56.8%Mouse-[4]
Reduction in Serum Triglycerides29.4%Mouse-[4]
Durability of Therapeutic EffectAt least 100 daysMouse-[4]

Table 4: Physicochemical Properties of 306-O12B LNPs

ParameterValueMethodReference
Average Particle Size~110 nmDynamic Light Scattering[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial efficacy studies are provided below.

Lipid Nanoparticle (LNP) Formulation

The LNP formulations were prepared using a microfluidic mixing device. The lipid components were dissolved in ethanol, and the nucleic acid cargo (ASO or mRNA/sgRNA) was dissolved in an acidic aqueous buffer. The two solutions were then rapidly mixed in the microfluidic device, leading to the self-assembly of the LNPs.

  • Lipid Composition for this compound LNPs (for ASO delivery):

    • Ionizable lipid: this compound

    • Helper lipid: Dioleoylphosphatidylethanolamine (DOPE)

    • Cholesterol

    • PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

    • The precise molar ratios of these components are detailed in the primary literature.[1][2]

  • Lipid Composition for 306-O12B LNPs (for mRNA/sgRNA co-delivery):

  • LNP Characterization:

    • Particle size and polydispersity index (PDI) were determined by dynamic light scattering (DLS).

    • Encapsulation efficiency of the nucleic acid cargo was determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Animal Studies
  • Animal Models:

    • Wild-type C57BL/6 mice were primarily used for the in vivo efficacy studies.[1][2][4]

  • Administration:

    • LNP formulations were administered via intravenous (IV) injection.[1][2][3][4]

  • Efficacy Assessment for PCSK9 Silencing:

    • Serum levels of PCSK9 protein were quantified using an enzyme-linked immunosorbent assay (ELISA) at specified time points post-injection.

    • The median effective dose (ED50) was calculated based on the dose-response curve of PCSK9 reduction.[1][2]

  • Efficacy Assessment for Angptl3 Genome Editing:

    • Genomic DNA was extracted from liver tissue, and the target region of the Angptl3 gene was amplified by PCR.

    • The frequency of insertions and deletions (indels) was quantified using next-generation sequencing (NGS).[4]

    • Serum levels of ANGPTL3 protein, LDL-C, and triglycerides were measured using commercially available assay kits.[4]

  • Safety and Toxicity Assessment:

    • Serum levels of liver enzymes (e.g., alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST)) and kidney function markers were measured to assess potential toxicity.[1][2]

    • Histopathological analysis of major organs was performed in some studies.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key biological pathways targeted in these studies and the general experimental workflows.

G cluster_workflow Experimental Workflow for In Vivo Efficacy LNP_Formulation LNP Formulation (Microfluidic Mixing) IV_Injection Intravenous Injection (Mouse Model) LNP_Formulation->IV_Injection Tissue_Collection Tissue/Blood Collection IV_Injection->Tissue_Collection Efficacy_Analysis Efficacy Analysis (e.g., NGS, ELISA) Tissue_Collection->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment (e.g., ALT/AST) Tissue_Collection->Toxicity_Analysis

Caption: General experimental workflow for in vivo efficacy studies.

G cluster_pathway PCSK9-Mediated LDL Receptor Degradation Pathway PCSK9 PCSK9 LDLR LDL Receptor PCSK9->LDLR Binds to Endosome Endosome/Lysosome LDLR->Endosome Internalization and Degradation LDL LDL Cholesterol LDL->LDLR Binds to for uptake Hepatocyte Hepatocyte Surface ASO_LNP This compound LNP (ASO Payload) PCSK9_mRNA PCSK9 mRNA ASO_LNP->PCSK9_mRNA Delivers ASO to silence PCSK9_mRNA->PCSK9 Translates to G cluster_crispr CRISPR-Cas9 Mediated Angptl3 Gene Editing LNP_CRISPR 306-O12B LNP (Cas9 mRNA + sgAngptl3) Hepatocyte Hepatocyte LNP_CRISPR->Hepatocyte Liver-specific delivery Cas9_mRNA Cas9 mRNA Hepatocyte->Cas9_mRNA sgAngptl3 sgAngptl3 Hepatocyte->sgAngptl3 Cas9_Protein Cas9 Protein Cas9_mRNA->Cas9_Protein Translation Angptl3_Gene Angptl3 Gene Cas9_Protein->Angptl3_Gene Guided by sgAngptl3 Indel Insertion/Deletion (Gene Knockout) Angptl3_Gene->Indel Cleavage and Repair

References

Methodological & Application

Application Note: 306-O12B-3 Lipid Nanoparticle Formulation for Antisense Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antisense oligonucleotides (ASOs) are short, single-stranded synthetic nucleic acids designed to bind to specific messenger RNA (mRNA) sequences, thereby modulating protein expression. A primary challenge in the therapeutic application of ASOs is their efficient and safe delivery to target cells in vivo. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, protecting the cargo from degradation and facilitating cellular uptake.[1][2][3]

This document provides a detailed protocol for the formulation of LNPs using the biodegradable, ionizable cationic lipidoid 306-O12B-3 for the delivery of ASOs.[4][5][6] The this compound lipid has demonstrated high efficiency in delivering ASOs to the liver, achieving significant mRNA knockdown with a low median effective dose (ED₅₀) and a favorable safety profile.[7][8] The protocols outlined below cover both simplified in vitro formulations and more complex, helper-lipid-based formulations optimized for in vivo applications.

Experimental Protocols

Two primary protocols are presented, based on the intended application: a direct complexation method for in vitro screening and a comprehensive formulation with helper lipids for enhanced stability and efficacy in vivo.

This rapid method is suitable for initial in vitro screening of lipid efficacy. It involves the direct complexation of the this compound lipid with ASO in an aqueous buffer.

Materials:

  • This compound ionizable lipid

  • Antisense Oligonucleotide (ASO)

  • Sodium Acetate (B1210297) Buffer (25 mM, pH 5.2)

  • Nuclease-free water

Procedure:

  • Lipid Preparation: Dissolve the this compound lipid directly in 25 mM sodium acetate buffer (pH 5.2) to a final concentration of 1 mg/mL.

  • Complexation: Mix the ASO and the this compound lipid solution at a weight-to-weight (w/w) ratio of 1:15 (ASO:lipid).

  • Incubation: Incubate the mixture for 15 minutes at room temperature to allow for stable complex formation.[7]

  • Characterization & Use: The resulting LNP-ASO complexes are ready for in vitro cell-based assays. Characterize the particle size and zeta potential using Dynamic Light Scattering (DLS).

This protocol is optimized for systemic in vivo applications, particularly for targeting the liver. It incorporates helper lipids to improve LNP stability, circulation time, and delivery efficiency.[7][8] The formulation is typically achieved through rapid mixing of a lipid-ethanol phase with an ASO-aqueous phase using a microfluidic device.[9][10]

Materials:

  • Cationic Lipid: this compound

  • Helper Lipids:

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Cargo: Antisense Oligonucleotide (ASO)

  • Solvents/Buffers:

    • Ethanol (B145695) (100%)

    • Sodium Acetate Buffer (25 mM, pH 5.2)

    • Phosphate-Buffered Saline (PBS) for dialysis

Procedure:

  • Phase Preparation:

    • Lipid-Ethanol Phase: Dissolve the this compound, Cholesterol, DOPE, and DSPE-PEG2000 in 100% ethanol. The lipids should be combined at a specific weight ratio (see Table 1 for examples).

    • ASO-Aqueous Phase: Dissolve the ASO in 25 mM sodium acetate buffer (pH 5.2).

  • LNP Formation via Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Pump the lipid-ethanol phase and the ASO-aqueous phase into the device at a defined flow rate ratio (typically 3:1 aqueous:ethanol). The rapid mixing within the microfluidic channels causes the lipids to precipitate and self-assemble with the ASO into nanoparticles.

    • The final weight ratio of total synthetic lipid (this compound) to ASO should be maintained at 15:1.[7][8]

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated ASO.

  • Sterilization and Storage:

    • Sterilize the final LNP-ASO formulation by passing it through a 0.22 µm syringe filter.

    • Store the formulation at 4°C.

Data Presentation

Quantitative data from studies utilizing the this compound lipid for ASO delivery are summarized below.

Table 1: In Vivo LNP-ASO Formulation Compositions

Component Formulation A (w/w Ratio) Formulation B (Optimized, w/w Ratio) Role in Formulation
This compound 16 16 Cationic Lipid: Complexes with ASO, facilitates endosomal escape.
Cholesterol 4 4 Structural Helper: Stabilizes the LNP structure.
DOPE 1 4 Fusogenic Helper: Aids in endosomal escape and cargo release.
DSPE-PEG2000 1 1 PEGylated Lipid: Provides a hydrophilic shield to increase circulation time.
ASO 1.13 (relative to total lipid) 1.4 (relative to total lipid) Therapeutic Cargo: The active antisense oligonucleotide.

| Lipid:ASO Ratio | 15:1 (this compound:ASO) | 15:1 (this compound:ASO) | Ratio for effective encapsulation and delivery. |

Data compiled from Yang, L., et al. (2020).[7]

Table 2: Physicochemical Properties and In Vivo Efficacy of LNP-ASO Formulations

Parameter Formulation A (16/4/1/1) Formulation B (16/4/4/1)
Particle Size (Diameter) 90 - 150 nm 90 - 150 nm
Morphology Spherical Spherical
ASO Encapsulation Efficiency > 97% > 97%
PCSK9 mRNA Knockdown ED₅₀ 0.088 mg/kg 0.034 mg/kg

| Observed Toxicity | No hepatotoxicity or nephrotoxicity observed up to 5 mg/kg. | No hepatotoxicity or nephrotoxicity observed up to 5 mg/kg. |

Data pertains to the delivery of PCSK9-targeting ASO in mice.[7][8]

Visualized Workflows and Mechanisms

The following diagram illustrates the key steps in the in vivo LNP-ASO formulation protocol using microfluidics.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly Nanoparticle Assembly cluster_purification Purification & Finalization lipid_prep 1. Lipid Phase Dissolve this compound, Cholesterol, DOPE, and DSPE-PEG2000 in Ethanol mixing 3. Microfluidic Mixing Rapidly mix phases to trigger LNP self-assembly and ASO encapsulation lipid_prep->mixing aso_prep 2. Aqueous Phase Dissolve ASO in Sodium Acetate Buffer (pH 5.2) aso_prep->mixing dialysis 4. Dialysis Remove ethanol and unencapsulated ASO (Buffer exchange to PBS) mixing->dialysis sterilization 5. Sterile Filtration Pass through 0.22 µm filter dialysis->sterilization end sterilization->end Final LNP-ASO Product (Ready for in vivo use) start

Caption: Workflow for in vivo LNP-ASO formulation.

This diagram outlines the proposed mechanism by which this compound LNPs deliver ASOs to a target cell, leading to gene silencing.

Cellular_Mechanism cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_nucleus Nucleus cluster_silencing Gene Silencing lnp LNP-ASO Complex endocytosis 1. Endocytosis lnp->endocytosis endosome 2. Early Endosome (pH ~6.5) endocytosis->endosome escape 3. Endosomal Escape (Lipid protonation, membrane fusion) endosome->escape aso_release 4. ASO Release escape->aso_release cytosol Cytosol binding 5. ASO binds to mRNA aso_release->binding transcription Transcription mrna Target mRNA transcription->mrna mrna->binding rnaseh 6. RNase H Recruitment binding->rnaseh cleavage 7. mRNA Cleavage & Degradation rnaseh->cleavage inhibition Protein Translation Inhibited cleavage->inhibition

Caption: Proposed cellular mechanism of LNP-mediated ASO delivery.

References

Application Notes and Protocols for 306-O12B-3 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid 306-O12B-3. This formulation is optimized for the efficient in vivo delivery of messenger RNA (mRNA), particularly to hepatocytes.

Formulation Overview

The this compound LNP formulation is a four-component system designed for stability and high encapsulation efficiency of nucleic acid payloads. The optimized molar ratio of the lipid components has been determined to be crucial for the in vivo performance of the LNPs.

Lipid Composition

The optimized molar composition of the this compound LNP formulation is as follows:

ComponentMolar Percentage (%)
This compound50
Cholesterol38.5
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)10
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)1.5

Furthermore, an optimized weight ratio of the ionizable lipid 306-O12B to the mRNA cargo has been established at 7.5:1 to achieve maximal efficacy.[1]

Physicochemical Characteristics and In Vivo Performance

The this compound LNP formulation exhibits physicochemical properties that are conducive to systemic delivery and efficient cellular uptake.

Physicochemical Properties

A summary of the key physicochemical parameters for the this compound LNP formulation is provided in the table below.

ParameterValueMethod
Average Diameter~112 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)Low (typically < 0.2)Dynamic Light Scattering (DLS)
mRNA Encapsulation Efficiency~96%RiboGreen Assay
Zeta PotentialNear-neutral at physiological pHElectrophoretic Light Scattering (ELS)

Note: The exact values for PDI and Zeta Potential can vary slightly between batches and should be determined experimentally.

In Vivo Performance

When loaded with Cas9 mRNA and sgRNA targeting Angptl3, the this compound LNP formulation has demonstrated potent and liver-specific gene editing in vivo.[2][3] A single intravenous administration in mice resulted in a significant and durable reduction in key serum lipid levels.

Performance MetricResult
Median Gene Editing Rate (Angptl3 in liver)38.5%
Serum ANGPTL3 Protein Reduction65.2%
Serum LDL-C Reduction56.8%
Serum Triglyceride Reduction29.4%

These results highlight the efficiency of the this compound LNP formulation for therapeutic applications targeting the liver.[2][4][5]

Experimental Protocols

The following protocols provide a step-by-step guide for the formulation and characterization of this compound LNPs.

LNP Formulation Workflow

The formulation of this compound LNPs is typically achieved through a rapid mixing process, such as microfluidic mixing, which allows for controlled and reproducible self-assembly of the nanoparticles.

LNP_Formulation_Workflow cluster_prep Preparation of Stock Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization A Dissolve this compound, Cholesterol, DOPC, and DMG-PEG in Ethanol C Load Lipid Solution into one Syringe A->C B Dissolve mRNA in Citrate Buffer (pH 4.0) D Load mRNA Solution into another Syringe B->D E Set Flow Rate Ratio (e.g., 3:1 Aqueous:Ethanol) and Total Flow Rate C->E D->E F Initiate Mixing in Microfluidic Cartridge E->F G Collect LNP Solution F->G H Dialyze against PBS (pH 7.4) to Remove Ethanol and Unencapsulated mRNA G->H I Concentrate using Centrifugal Filter Units H->I J Measure Size, PDI, and Zeta Potential (DLS) I->J K Determine Encapsulation Efficiency (RiboGreen Assay) I->K LNP_Logic cluster_components LNP Components cluster_process Formulation Process cluster_outcome Physicochemical & Biological Outcome Ionizable_Lipid This compound (50 mol%) Mixing Microfluidic Mixing Ionizable_Lipid->Mixing Cholesterol Cholesterol (38.5 mol%) Cholesterol->Mixing Helper_Lipid DOPC (10 mol%) Helper_Lipid->Mixing PEG_Lipid DMG-PEG (1.5 mol%) PEG_Lipid->Mixing Payload mRNA Payload->Mixing LNP Stable LNP (~112 nm) High Encapsulation (~96%) Mixing->LNP Delivery Liver-Specific Delivery LNP->Delivery Editing In Vivo Gene Editing Delivery->Editing Effect Reduction in Serum Lipids Editing->Effect

References

Application Notes and Protocols for Intravenous Administration of 306-O12B-3 LNPs in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ionizable lipidoid 306-O12B-3 is a key component in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of nucleic acid-based therapeutics. When administered intravenously in mice, LNPs incorporating this compound have demonstrated a strong tropism for the liver. This characteristic has been effectively leveraged for liver-specific applications, including the delivery of antisense oligonucleotides (ASOs) for gene silencing and the co-delivery of Cas9 mRNA and single-guide RNA (sgRNA) for in vivo genome editing.

These application notes provide a comprehensive overview of the intravenous administration of this compound LNPs in mice, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to guide researchers in the design and execution of their in vivo studies using this delivery platform.

Data Presentation

Table 1: Formulation of this compound Lipid Nanoparticles
ComponentMolar RatioRole
This compound50Ionizable cationic lipidoid
Cholesterol38.5Helper lipid for stability
DSPC10Helper lipid
DMG-PEG1.5PEGylated lipid for stability
Total RNA -7.5:1 weight ratio of 306-O12B to total RNA[1]
Table 2: In Vivo Dosage and Efficacy of this compound LNPs for Angptl3 Genome Editing in Mice[1][2][3][4]
Total RNA Dose (mg/kg)Median Editing Rate in Liver (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum TG Reduction (%)Time Point
3.038.565.256.829.4Day 7
1.0Dose-dependent60 (at 3.0 mg/kg)48.1 (at 3.0 mg/kg)28.6 (at 3.0 mg/kg)Day 100
2.0Dose-dependent---Day 100
3.0Dose-dependent---Day 100

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes the formulation of this compound LNPs using a microfluidic mixing method.

Materials:

  • This compound lipidoid

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • Ethanol (B145695)

  • mRNA/sgRNA in citrate (B86180) buffer (pH 3.0)

  • Microfluidic mixing device

Procedure:

  • Prepare a lipid stock solution in ethanol containing this compound, cholesterol, DSPC, and DMG-PEG at a molar ratio of 50:38.5:10:1.5.

  • The total lipid to mRNA/sgRNA weight ratio should be optimized for the specific application, with a 7.5:1 weight ratio of 306-O12B to total RNA being a good starting point[1].

  • Prepare the aqueous phase by dissolving the mRNA and sgRNA in a citrate buffer (pH 3.0).

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA/sgRNA-buffer solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate to allow for rapid mixing and self-assembly of the LNPs.

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: Intravenous Administration in Mice

This protocol outlines the procedure for the intravenous injection of this compound LNPs into mice via the tail vein.

Materials:

  • This compound LNP suspension in PBS

  • Sterile insulin (B600854) syringes with a 28-30 gauge needle

  • Mouse restrainer

Procedure:

  • Dilute the this compound LNP suspension to the desired concentration with sterile PBS. Doses ranging from 0.1 to 3.0 mg/kg of total RNA have been reported[1][2][3][4].

  • Warm the mouse under a heat lamp for a few minutes to dilate the tail veins, making injection easier.

  • Place the mouse in a restrainer, exposing the tail.

  • Swab the tail with 70% ethanol to clean the injection site.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject a total volume of approximately 100 µL[3].

  • Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitor the mouse for any adverse reactions post-injection.

Protocol 3: Analysis of In Vivo Genome Editing and Biomarker Levels

This protocol describes the methods for analyzing the outcomes of LNP-mediated genome editing of the Angptl3 gene.

1. Sample Collection:

  • At the desired time point post-injection (e.g., 7 or 100 days), collect blood from the mice via cardiac puncture or tail bleed[1][2].

  • Euthanize the mice and harvest the liver for genomic DNA extraction.

2. Serum Analysis:

  • Separate the serum from the whole blood by centrifugation.

  • ANGPTL3 Protein Level: Use a commercially available ELISA kit to quantify the concentration of mouse ANGPTL3 protein in the serum, following the manufacturer's instructions[2].

  • LDL-C and Triglyceride Levels: Use commercially available colorimetric assay kits to measure the levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG) in the serum, following the manufacturer's protocols[2].

3. Genomic DNA Analysis:

  • DNA Extraction: Extract genomic DNA from the harvested liver tissue using a standard DNA extraction kit.

  • Next-Generation Sequencing (NGS):

    • Amplify the target region of the Angptl3 gene from the genomic DNA using PCR with primers flanking the sgRNA target site.

    • Perform next-generation sequencing on the PCR amplicons to identify and quantify the frequency of insertions and deletions (indels) resulting from CRISPR-Cas9-mediated non-homologous end joining.

    • Analyze the sequencing data to determine the median editing rate[5][2].

  • Off-Target Analysis:

    • Use in silico tools to predict potential off-target sites for the sgRNA used.

    • Amplify these potential off-target loci from the genomic DNA by PCR.

    • Sequence the PCR products to assess the presence of any off-target mutations[2].

4. Safety and Toxicity Assessment:

  • At various time points post-injection (e.g., 48 hours), collect serum to measure liver function markers such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits[1][2].

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-α, IP-10) in the serum using multiplex assays or ELISA to assess the immune response to the LNP treatment[1][2].

Visualizations

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Administration cluster_analysis Analysis Lipid_Mix Prepare Lipid Mix (this compound, Cholesterol, DSPC, DMG-PEG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics RNA_Solution Prepare RNA Solution (Cas9 mRNA + sgAngptl3) in Citrate Buffer RNA_Solution->Microfluidics Purification Purification & Characterization (Dialysis, Size, PDI) Microfluidics->Purification IV_Injection Intravenous Injection in Mice (Tail Vein) Purification->IV_Injection Sample_Collection Sample Collection (Blood & Liver) IV_Injection->Sample_Collection Serum_Analysis Serum Analysis (ANGPTL3, LDL-C, TG) Sample_Collection->Serum_Analysis gDNA_Extraction gDNA Extraction (from Liver) Sample_Collection->gDNA_Extraction NGS NGS Analysis (On-target & Off-target) gDNA_Extraction->NGS

Caption: Experimental workflow for in vivo genome editing.

Signaling_Pathway cluster_delivery LNP Delivery & Unpacking cluster_editing Genome Editing cluster_outcome Therapeutic Outcome LNP This compound LNP (Cas9 mRNA + sgAngptl3) Hepatocyte Hepatocyte LNP->Hepatocyte IV Admin. Endosome Endosome Hepatocyte->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus sgRNA Translation Translation Cytoplasm->Translation Cas9 mRNA Cas9_RNP Cas9-sgRNA RNP Complex Nucleus->Cas9_RNP Translation->Cas9_RNP Angptl3_Gene Angptl3 Gene Cas9_RNP->Angptl3_Gene Targeting DSB Double-Strand Break Angptl3_Gene->DSB Cleavage NHEJ NHEJ Repair DSB->NHEJ Indels Insertions/Deletions NHEJ->Indels Angptl3_mRNA Reduced Angptl3 mRNA Indels->Angptl3_mRNA ANGPTL3_Protein Reduced ANGPTL3 Protein Angptl3_mRNA->ANGPTL3_Protein Lipid_Metabolism Altered Lipid Metabolism (Lower LDL-C & TG) ANGPTL3_Protein->Lipid_Metabolism

Caption: Mechanism of Angptl3 knockdown via CRISPR-Cas9.

References

Application Notes and Protocols for In Vivo PCSK9 Gene Silencing Using 306-O12B-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of low-density lipoprotein (LDL) cholesterol metabolism. Inhibition of PCSK9 has emerged as a promising therapeutic strategy for managing hypercholesterolemia. Gene silencing technologies, particularly those utilizing antisense oligonucleotides (ASOs), offer a potent method to reduce PCSK9 expression. The ionizable cationic lipidoid 306-O12B-3 has been identified as an effective component of lipid nanoparticle (LNP) formulations for the in vivo delivery of ASOs to silence hepatic PCSK9 expression.[1][2] These LNPs are designed to accumulate in the liver following intravenous administration, enabling targeted gene silencing in hepatocytes.[1][2]

This document provides detailed application notes and protocols for the use of this compound in LNP formulations for in vivo PCSK9 gene silencing in a murine model, based on published research.

Data Presentation

The following tables summarize the quantitative data regarding the in vivo efficacy of this compound-formulated ASOs for PCSK9 gene silencing in mice.

Table 1: In Vivo Efficacy of this compound LNP-ASO for PCSK9 mRNA Knockdown

ParameterValueReference
Animal Model BALB/c Mice[1]
Target Gene Proprotein convertase subtilisin/kexin type 9 (PCSK9)[1]
Median Effective Dose (ED50) 0.034 mg/kg[1]
Route of Administration Intravenous[1]
Time Point for Analysis 72 hours post-administration[1]

Table 2: Safety Profile of this compound LNP-ASO Formulation

ParameterObservationReference
Animal Model BALB/c Mice[1]
Maximum Tested Dose 5 mg/kg[1]
Toxicity Assessment No observed liver or kidney toxicity at 5 mg/kg[1]

Signaling Pathway and Mechanism of Action

The mechanism of action for PCSK9 gene silencing using a this compound LNP-formulated ASO is a multi-step process that begins with intravenous administration and culminates in the targeted degradation of PCSK9 mRNA within hepatocytes.

PCSK9_Silencing_Pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP This compound LNP (containing PCSK9 ASO) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome ASO_Release ASO Release Endosome->ASO_Release Endosomal Escape PCSK9_mRNA PCSK9 mRNA ASO_Release->PCSK9_mRNA Hybridization Nucleus Nucleus Nucleus->PCSK9_mRNA Transcription Ribosome Ribosome PCSK9_mRNA->Ribosome Translation RNase_H RNase H PCSK9_mRNA->RNase_H PCSK9_Protein PCSK9 Protein Ribosome->PCSK9_Protein Degradation mRNA Degradation RNase_H->Degradation

Caption: Mechanism of ASO-mediated PCSK9 gene silencing.

Experimental Workflow

The following diagram illustrates the typical experimental workflow for in vivo evaluation of this compound LNP-ASO for PCSK9 gene silencing.

Experimental_Workflow Formulation LNP-ASO Formulation (this compound based) Administration Intravenous Administration to BALB/c Mice Formulation->Administration Incubation Incubation Period (72 hours) Administration->Incubation Tissue_Harvest Liver Tissue Harvesting Incubation->Tissue_Harvest RNA_Extraction RNA Extraction from Liver Tissue_Harvest->RNA_Extraction RT_PCR RT-qPCR for PCSK9 mRNA Quantification RNA_Extraction->RT_PCR Data_Analysis Data Analysis (Calculation of Knockdown %) RT_PCR->Data_Analysis

Caption: In vivo experimental workflow for PCSK9 silencing.

Experimental Protocols

LNP-ASO Formulation

This protocol is for the formulation of lipid nanoparticles containing this compound for the delivery of an antisense oligonucleotide targeting PCSK9.

Materials:

  • This compound (ionizable lipidoid)

  • Cholesterol

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • PCSK9-targeting antisense oligonucleotide (ASO)

  • Ethanol (B145695)

  • Nuclease-free water

  • Dialysis membrane (e.g., MWCO 10 kDa)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, cholesterol, DOPE, and DSPE-PEG2000 in ethanol at a weight ratio of 16:4:1:1.[1]

    • The total lipid concentration will depend on the desired final concentration of the LNP formulation.

  • Prepare ASO Solution:

    • Dissolve the PCSK9 ASO in a suitable aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) to achieve a desired concentration. The ratio of synthetic lipid (this compound) to ASO should be 15:1 (w/w).[1]

  • LNP Formation via Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the ASO solution into another.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Dialysis:

    • Dialyze the resulting LNP-ASO solution against phosphate-buffered saline (PBS, pH 7.4) overnight at 4°C to remove ethanol and unencapsulated ASO.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Quantify the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.

In Vivo Administration and Tissue Collection

This protocol describes the intravenous administration of the LNP-ASO formulation to mice and subsequent liver tissue collection.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound LNP-ASO formulation

  • Sterile PBS (pH 7.4)

  • Insulin syringes with 29G needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

Procedure:

  • Animal Preparation:

    • Acclimatize mice for at least one week before the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Preparation:

    • Dilute the LNP-ASO formulation in sterile PBS to the desired final concentration for injection. The injection volume should be approximately 100-200 µL per mouse.

  • Intravenous Administration:

    • Restrain the mouse (e.g., using a restraint tube).

    • Administer the prepared LNP-ASO dose via tail vein injection.

  • Incubation Period:

    • Return the mice to their cages and monitor them for any adverse effects.

    • The typical duration for assessing PCSK9 mRNA knockdown is 72 hours.[1]

  • Tissue Harvesting:

    • At 72 hours post-injection, euthanize the mice using a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Perform a laparotomy to expose the liver.

    • Excise the liver, rinse with cold PBS, and immediately snap-freeze in liquid nitrogen.

    • Store the liver samples at -80°C until RNA extraction.

Quantification of PCSK9 mRNA by RT-qPCR

This protocol outlines the measurement of PCSK9 mRNA levels in liver tissue to determine the extent of gene silencing.

Materials:

  • Frozen liver tissue

  • RNA extraction kit (e.g., TRIzol or a column-based kit)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for mouse PCSK9 and a reference gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize a small piece of the frozen liver tissue (approximately 20-30 mg).

    • Extract total RNA using an RNA extraction kit according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for PCSK9 and the reference gene.

    • Perform the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of PCSK9 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

    • Compare the PCSK9 mRNA levels in the treated groups to the control group (e.g., PBS-treated) to determine the percentage of gene knockdown.

Safety and Toxicology

In the study by Yang et al. (2020), the this compound LNP-ASO formulation was administered to mice at doses up to 5 mg/kg without observable liver or kidney toxicity.[1] However, it is crucial for researchers to conduct their own safety and toxicology assessments for any new formulation or application. This should include:

  • Histopathological analysis of major organs (liver, kidney, spleen, etc.).

  • Measurement of serum biomarkers for liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

  • Complete blood count (CBC) to assess hematological parameters.

  • Observation for any signs of immune response or inflammation.

These application notes and protocols provide a comprehensive guide for utilizing this compound for in vivo PCSK9 gene silencing. Adherence to these methodologies, with appropriate optimization for specific experimental conditions, will facilitate reproducible and reliable results in preclinical research and drug development.

References

Application Notes and Protocols for Co-formulation of 306-O12B-3 and NT1-O14B for Enhanced Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The delivery of therapeutics across the blood-brain barrier (BBB) is a primary challenge in the treatment of central nervous system (CNS) diseases. This document provides detailed application notes and protocols for the co-formulation of two lipidoids, 306-O12B-3 and NT1-O14B, into lipid nanoparticles (LNPs) to facilitate the delivery of cargo, such as antisense oligonucleotides (ASOs), into the brain.

This compound is an ionizable cationic lipidoid that has been utilized in the formation of LNPs for the delivery of ASOs.[1][2][3][4] While effective for in vitro gene silencing and localizing to the liver after intravenous administration in mice, LNPs formulated solely with this compound are unable to cross the BBB.[2][3][5]

NT1-O14B is a novel neurotransmitter-derived lipidoid, synthesized from tryptamine (B22526), which has been shown to facilitate the transport of LNPs across the BBB.[6][7][8][9][10] By incorporating NT1-O14B into LNP formulations, it is possible to deliver otherwise BBB-impermeable molecules to the brain.[8][10][11]

The co-formulation of these two lipidoids leverages the BBB-penetrating properties of NT1-O14B and the efficient intracellular delivery capabilities of this compound to achieve functional delivery of therapeutics to the brain.[5][8] This has been demonstrated through the successful delivery of Tau-ASOs to the mouse brain, resulting in the knockdown of both tau mRNA and protein levels.[2][4][5][9]

Principle of Brain Delivery

The proposed mechanism for brain delivery of co-formulated LNPs involves NT1-O14B acting as a targeting moiety for the BBB. The tryptamine headgroup of NT1-O14B is thought to interact with receptors or transporters on the brain endothelial cells, facilitating transcytosis across the BBB. Once in the brain parenchyma, the LNPs are taken up by neuronal cells. The ionizable nature of this compound is crucial for the endosomal escape of the encapsulated cargo, allowing it to reach its intracellular target.

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma LNP Co-formulated LNP (this compound + NT1-O14B + ASO) EndothelialCell Endothelial Cell LNP->EndothelialCell NT1-O14B Mediated Transcytosis Neuron Neuron EndothelialCell->Neuron LNP Uptake Endosome Endosome Neuron->Endosome Endocytosis ASO_free Released ASO Endosome->ASO_free This compound Mediated Endosomal Escape Target_mRNA Target mRNA (e.g., Tau) ASO_free->Target_mRNA Binding Knockdown Target Knockdown Target_mRNA->Knockdown Silencing

Figure 1: Proposed mechanism for brain delivery of co-formulated LNPs.

Data Presentation

In Vitro Gene Silencing

The combination of this compound and NT1-O14B is essential for effective in vitro gene silencing. While NT1-O14B alone is insufficient for intracellular delivery, its combination with this compound leads to successful gene knockdown.

Formulation (NT1-O14B : this compound weight ratio)CargoCell LineOutcome
10 : 0GFP-ASOHEK-GFPNo significant gene silencing[5]
5 : 5GFP-ASOHEK-GFPSignificant gene silencing[5]
3 : 7GFP-ASOHEK-GFPEnhanced gene silencing[5]
1 : 9GFP-ASOHEK-GFPHighest gene silencing in vitro[5]
In Vivo Tau mRNA Knockdown in Mouse Brain

The ratio of NT1-O14B to this compound is critical for in vivo efficacy. A weight ratio of 3:7 was found to be optimal for reducing tau mRNA levels in the brains of C57BL/6J mice after intravenous injection.

Formulation (NT1-O14B : this compound weight ratio)CargoIn Vivo ModelOutcome (Tau mRNA reduction in brain)
10 : 0Tau-ASOC57BL/6J MiceNo significant reduction
7 : 3Tau-ASOC57BL/6J MiceNo significant reduction[5]
5 : 5Tau-ASOC57BL/6J Mice~25% reduction[5]
3 : 7 Tau-ASO C57BL/6J Mice ~50% reduction [5]
1 : 9Tau-ASOC57BL/6J MiceNo significant reduction[5]

Experimental Protocols

Protocol 1: Preparation of Co-formulated LNPs

This protocol describes the preparation of LNPs co-formulated with this compound and NT1-O14B encapsulating ASOs using a microfluidic mixing method.

start Start lipid_prep Prepare Lipid Mixture (this compound, NT1-O14B, Cholesterol, PEG-lipid) in Ethanol (B145695) start->lipid_prep aso_prep Prepare ASO Solution in Aqueous Buffer (e.g., Citrate (B86180) Buffer) start->aso_prep mixing Microfluidic Mixing (e.g., NanoAssemblr) lipid_prep->mixing aso_prep->mixing dialysis Dialysis against PBS to remove ethanol and non-encapsulated ASO mixing->dialysis characterization Characterize LNPs (Size, PDI, Zeta Potential, Encapsulation Efficiency) dialysis->characterization end End characterization->end

Figure 2: Workflow for the preparation of co-formulated LNPs.

Materials:

  • This compound

  • NT1-O14B

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Antisense oligonucleotide (ASO)

  • Ethanol

  • Aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, NT1-O14B, cholesterol, and PEG-lipid in ethanol at the desired molar ratios. A common starting point is a 50:10:38.5:1.5 molar ratio of ionizable lipidoid (this compound + NT1-O14B):cholesterol:PEG-lipid.

    • The weight ratio of this compound to NT1-O14B should be varied to determine the optimal formulation for brain delivery (e.g., 7:3, 5:5, 3:7, 1:9).

  • Prepare ASO Solution:

    • Dissolve the ASO in the aqueous buffer to the desired concentration.

  • LNP Formulation:

    • Set the flow rate ratio of the aqueous to organic phase on the microfluidic device (e.g., 3:1).

    • Inject the lipid solution and the ASO solution into the respective inlets of the microfluidic mixing cartridge.

    • Collect the resulting LNP suspension from the outlet.

  • Purification:

    • Transfer the LNP suspension to a dialysis cassette.

    • Dialyze against PBS at 4°C for at least 12 hours, with at least two changes of buffer, to remove ethanol and unencapsulated ASO.

  • Characterization:

    • Measure the hydrodynamic size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the ASO encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after LNP lysis.

Protocol 2: In Vitro Gene Silencing Assay

This protocol outlines the procedure for assessing the gene silencing efficacy of the co-formulated LNPs in a relevant cell line.

Materials:

  • HEK-GFP stable cell line (or other relevant cell line expressing the target gene)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Co-formulated LNPs encapsulating target ASO

  • Control LNPs (e.g., encapsulating a scrambled ASO)

  • 96-well cell culture plates

  • Flow cytometer or fluorescence plate reader

  • Reagents for RNA extraction and qRT-PCR (optional)

Procedure:

  • Cell Seeding:

    • Seed HEK-GFP cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells at 37°C and 5% CO₂ overnight.

  • LNP Treatment:

    • Dilute the LNP-ASO formulations to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Include controls such as untreated cells and cells treated with LNPs containing a scrambled ASO.

  • Incubation:

    • Incubate the cells for 24-48 hours.

  • Analysis of Gene Knockdown:

    • Protein Level (GFP): Measure the GFP fluorescence intensity using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence indicates protein knockdown.

    • mRNA Level (Optional):

      • Lyse the cells and extract total RNA.

      • Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the target mRNA levels relative to a housekeeping gene.

Protocol 3: In Vivo Brain Delivery and Efficacy Study in Mice

This protocol describes a typical in vivo study to evaluate the brain delivery and gene silencing efficacy of the co-formulated LNPs in mice.

start Start animal_prep Acclimate Mice (e.g., C57BL/6J) start->animal_prep injection Intravenous (tail vein) injection of LNP-ASO formulations animal_prep->injection monitoring Monitor animals for a defined period (e.g., 72 hours) injection->monitoring euthanasia Euthanize mice and perfuse with saline monitoring->euthanasia tissue_harvest Harvest Brain and other organs (e.g., Liver) euthanasia->tissue_harvest analysis Analyze tissues for: - ASO concentration - Target mRNA levels (qRT-PCR) - Target protein levels (Western Blot/ELISA) tissue_harvest->analysis end End analysis->end

Figure 3: Workflow for in vivo evaluation of brain delivery.

Materials:

  • C57BL/6J mice (or other appropriate animal model)

  • Co-formulated LNPs encapsulating target ASO (e.g., Tau-ASO)

  • Control groups (e.g., saline, LNPs with scrambled ASO)

  • Anesthetics

  • Surgical tools for tissue harvesting

  • Reagents for RNA and protein extraction

  • qRT-PCR and Western blot/ELISA reagents

Procedure:

  • Animal Acclimation:

    • Acclimate the mice to the facility for at least one week before the experiment.

  • LNP Administration:

    • Administer the LNP-ASO formulations to the mice via intravenous (tail vein) injection.

    • The dosage will depend on the specific ASO and formulation but can range from 1 to 10 mg/kg.

  • Monitoring and Tissue Collection:

    • Monitor the animals for any adverse effects.

    • At a predetermined time point (e.g., 72 hours post-injection), euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Harvest the brain and other organs of interest (e.g., liver, spleen, kidneys).

  • Pharmacokinetic and Pharmacodynamic Analysis:

    • ASO Biodistribution (Optional): Quantify the concentration of the ASO in the brain and other tissues using methods like ELISA or LC-MS/MS.

    • Target mRNA Knockdown:

      • Homogenize the brain tissue and extract total RNA.

      • Perform qRT-PCR to measure the levels of the target mRNA (e.g., tau) relative to a housekeeping gene.

    • Target Protein Knockdown:

      • Homogenize the brain tissue and extract total protein.

      • Perform Western blotting or ELISA to quantify the levels of the target protein (e.g., Tau).

Conclusion

The co-formulation of this compound and NT1-O14B into lipid nanoparticles presents a promising platform for the delivery of therapeutics, such as antisense oligonucleotides, to the brain. The protocols and data presented here provide a framework for researchers to develop and evaluate their own brain-targeting LNP formulations. Optimization of the lipidoid ratio and other formulation parameters will be critical for achieving maximal therapeutic efficacy for specific CNS applications.

References

Application Notes and Protocols for Encapsulating Antisense Oligonucleotides (ASOs) with 306-O12B-3 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for the treatment of various diseases by targeting specific messenger RNA (mRNA) and modulating protein expression. However, the effective delivery of ASOs to their target cells in vivo remains a significant challenge. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, offering protection from degradation and facilitating cellular uptake. The ionizable cationic lipidoid 306-O12B-3 has been identified as a highly efficient component for formulating bioreducible LNPs for ASO delivery, particularly to hepatocytes.[1][2][3] These LNPs are designed to be stable in circulation and to undergo degradation in the reductive intracellular environment, leading to the release of the ASO payload.[1]

This document provides a detailed protocol for the encapsulation of ASOs using this compound-based LNPs, methods for their characterization, and a summary of their performance metrics based on published data.

Data Presentation

The following table summarizes the key quantitative data for ASO-loaded LNPs formulated with the this compound lipid.

ParameterValueReference
Formulation Composition (weight ratio) This compound / Cholesterol / DOPE / DSPE-PEG2000 (16:4:1:1)[4]
Particle Size (Hydrodynamic Diameter) 90 - 150 nm[1][5]
ASO Encapsulation Efficiency > 97%[1]
In Vivo Efficacy (PCSK9 mRNA knockdown in mice) ED₅₀ of 0.034 mg/kg[1][6]
Safety Profile No observed liver or kidney toxicity up to 5 mg/kg[1][6]

Experimental Protocols

Materials
  • Lipids:

  • Antisense Oligonucleotide (ASO):

    • Custom synthesized ASO targeting the desired mRNA sequence.

  • Buffers and Solvents:

  • Reagents for Characterization:

    • Quant-iT OliGreen ssDNA Assay Kit

Protocol 1: Preparation of Lipid Stock Solutions
  • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DSPE-PEG2000 in anhydrous ethanol. The concentrations should be calculated to achieve the desired molar or weight ratios in the final LNP formulation.

  • For the in vivo formulation with a weight ratio of 16:4:1:1 (this compound:Cholesterol:DOPE:DSPE-PEG2000), combine the individual lipid stock solutions in a sterile, RNase-free microcentrifuge tube to create a single lipid mixture in ethanol.

Protocol 2: Preparation of ASO Solution
  • Dissolve the lyophilized ASO in 25 mM sodium acetate buffer (pH 5.2) to a desired concentration (e.g., 0.1-1 mg/mL).

  • Ensure the ASO is fully dissolved by gentle vortexing or pipetting.

Protocol 3: LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., NanoAssemblr) to ensure rapid and reproducible mixing of the lipid and ASO solutions, leading to the formation of uniform LNPs.

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid mixture in ethanol into one syringe and the ASO solution in sodium acetate buffer into another syringe.

  • Set the total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to alcoholic phase. A typical FRR is 3:1.

  • Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble around the ASO, forming LNPs.

  • Collect the resulting LNP dispersion from the outlet of the microfluidic chip.

Protocol 4: LNP Purification
  • To remove the ethanol and unencapsulated ASO, dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Alternatively, use tangential flow filtration (TFF) for larger scale preparations.

  • After dialysis, the purified ASO-LNP solution can be sterile-filtered through a 0.22 µm filter.

Protocol 5: Characterization of ASO-LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the purified LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • ASO Encapsulation Efficiency:

    • Use the Quant-iT OliGreen ssDNA Assay Kit.

    • Prepare two sets of samples from the LNP formulation. In one set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated ASO.

    • In the second set, add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total ASO concentration.

    • The encapsulation efficiency is calculated as: ((Total ASO - Unencapsulated ASO) / Total ASO) * 100%.

Visualizations

Signaling Pathway

ASO_LNP_Mechanism cluster_blood Bloodstream (pH 7.4) cluster_cell Hepatocyte LNP ASO-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape (Ionizable Lipid) Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm ASO_release ASO Release (Bioreducible) Cytoplasm->ASO_release mRNA Target mRNA ASO_release->mRNA Hybrid ASO-mRNA Hybrid mRNA->Hybrid Degradation mRNA Cleavage & Degradation Hybrid->Degradation RNaseH RNase H RNaseH->Hybrid

Caption: Mechanism of ASO delivery and action via this compound LNPs.

Experimental Workflow

LNP_Workflow cluster_prep Preparation cluster_form Formulation cluster_proc Processing & Characterization cluster_eval Evaluation Lipid_prep Prepare Lipid Stock (this compound, DOPE, Chol, DSPE-PEG) in Ethanol Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_prep->Mixing ASO_prep Prepare ASO in Sodium Acetate Buffer (pH 5.2) ASO_prep->Mixing Purification Purification (Dialysis against PBS) Mixing->Purification Size_char Size & PDI Measurement (DLS) Purification->Size_char EE_char Encapsulation Efficiency (OliGreen Assay) Purification->EE_char In_vitro In Vitro Studies (e.g., Cell Culture) Purification->In_vitro In_vivo In Vivo Studies (e.g., Mouse Model) Purification->In_vivo Analysis Data Analysis (e.g., mRNA knockdown) In_vitro->Analysis In_vivo->Analysis

References

Application Notes and Protocols for In Vitro Transfection Using 306-O12B Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) into cells is a cornerstone of various therapeutic and research applications, including vaccine development, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery due to their high encapsulation efficiency, biocompatibility, and ability to facilitate endosomal escape of the mRNA cargo. The ionizable cationic lipid 306-O12B is a key component in formulating LNPs, particularly for targeted delivery. This document provides detailed application notes and protocols for the in vitro transfection of mRNA using LNPs formulated with 306-O12B.

Principle of 306-O12B LNP-Mediated Transfection

The 306-O12B lipid is an ionizable cationic lipidoid that is a critical component of the LNP formulation. At an acidic pH, such as during the LNP formulation process, the 306-O12B lipid is positively charged, which allows for the efficient encapsulation of negatively charged mRNA. At physiological pH (around 7.4), the LNPs have a near-neutral charge, which reduces non-specific interactions and cytotoxicity.

Once the LNPs are introduced to cells in vitro, they are taken up through endocytosis. The endosomes mature and become acidified, which triggers the protonation of the 306-O12B lipid. This positive charge facilitates the disruption of the endosomal membrane, allowing the mRNA to escape into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

Data Summary

The following tables provide representative data on the transfection efficiency and cytotoxicity of mRNA-LNP formulations in various cell lines. While this data is not specific to 306-O12B LNPs, it serves as a general guide for expected outcomes.

Table 1: Representative Transfection Efficiency of mRNA-LNPs in Various Cell Lines

Cell LineTransfection MethodReporter GeneTransfection Efficiency (%)
HEK293TLNPeGFP> 90%
HeLaLNPeGFP~80%
HepG2LNPeGFP~70%
A549LNPeGFP~60%

Table 2: Representative Cell Viability after LNP Transfection

Cell LineLNP Concentration (µg/mL)Viability AssayCell Viability (%)
HEK293T1MTS> 95%
HeLa1MTS> 90%
HepG21MTS> 90%
A5491MTS> 85%

Experimental Protocols

Protocol 1: Formulation of 306-O12B Lipid Nanoparticles

This protocol is adapted from an optimized in vivo formulation and is suitable for in vitro applications.[1]

Materials:

  • 306-O12B ionizable cationic lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

  • mRNA encoding the protein of interest

  • Ethanol (B145695) (RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve 306-O12B, DOPC, cholesterol, and DMG-PEG in ethanol to prepare individual stock solutions.

  • Prepare Lipid Mixture:

    • In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a molar ratio of 50% 306-O12B, 38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG.[1]

    • The final lipid concentration in the ethanol mixture should be between 10-25 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a suitable concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

    • Initiate the mixing process to form the LNPs.

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

    • Concentrate the LNPs to the desired concentration using a suitable centrifugal filter device.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection of Adherent Cells with 306-O12B LNPs

Materials:

  • Adherent cells (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • 306-O12B LNPs encapsulating mRNA

  • 96-well or 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a tissue culture plate at a density that will result in 70-80% confluency on the day of transfection.

  • Preparation of LNP-mRNA Complexes:

    • Thaw the 306-O12B LNP-mRNA solution on ice.

    • Dilute the required amount of LNPs in complete cell culture medium to achieve the desired final mRNA concentration (e.g., 100-500 ng/well for a 24-well plate).

  • Transfection:

    • Gently remove the old medium from the cells.

    • Add the LNP-containing medium to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

  • Analysis of Transfection Efficiency:

    • After the incubation period, analyze the expression of the encoded protein.

    • For fluorescent reporter proteins (e.g., GFP), visualize the cells under a fluorescence microscope or quantify the percentage of positive cells and mean fluorescence intensity by flow cytometry.

    • For secreted proteins, collect the cell culture supernatant and perform an ELISA or other suitable assay.

    • For enzymatic reporters (e.g., luciferase), lyse the cells and measure the enzymatic activity using a luminometer.

Protocol 3: Cytotoxicity Assessment using MTS Assay

Materials:

  • Cells transfected with 306-O12B LNPs

  • MTS reagent

  • 96-well plate

  • Plate reader

Procedure:

  • Perform Transfection:

    • Follow the in vitro transfection protocol as described above in a 96-well plate format. Include untransfected cells as a negative control.

  • Add MTS Reagent:

    • At the end of the transfection incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.

  • Incubate:

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measure Absorbance:

    • Measure the absorbance at 490 nm using a plate reader.

  • Calculate Cell Viability:

    • Calculate the percentage of cell viability relative to the untransfected control cells.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis prep_lipids Prepare Lipid Stock Solutions (306-O12B, DOPC, Cholesterol, DMG-PEG) mix Microfluidic Mixing prep_lipids->mix prep_mrna Prepare mRNA Solution (in Citrate Buffer) prep_mrna->mix dialysis Dialysis & Concentration (vs. PBS) mix->dialysis char Characterization (Size, PDI, Encapsulation) dialysis->char prep_complex Prepare LNP-mRNA Complexes (in complete medium) char->prep_complex seed Seed Adherent Cells transfect Add Complexes to Cells & Incubate seed->transfect prep_complex->transfect efficiency Transfection Efficiency (Flow Cytometry, Luciferase Assay) transfect->efficiency cytotoxicity Cytotoxicity Assay (MTS Assay) transfect->cytotoxicity

Caption: Experimental workflow for in vitro transfection using 306-O12B LNPs.

signaling_pathway lnp 306-O12B LNP endocytosis Endocytosis lnp->endocytosis 1. Uptake cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome 2. Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Degradation Pathway escape Endosomal Escape late_endosome->escape 3. pH-triggered Destabilization translation mRNA Translation escape->translation 4. mRNA Release protein Protein Synthesis translation->protein

Caption: Cellular uptake and endosomal escape pathway of 306-O12B LNPs.

References

Application Notes and Protocols: Storage and Stability of 306-O12B-3 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

306-O12B-3 is an ionizable cationic lipidoid integral to the formulation of lipid nanoparticles (LNPs).[1][2][3] These LNPs are utilized for the in vitro and in vivo delivery of therapeutic nucleic acids, such as antisense oligonucleotides (ASOs).[1][2][3] Specifically, LNPs incorporating this compound have been shown to accumulate in the liver, enabling the targeted delivery of ASOs to silence genes like PCSK9.[1][2][3] Given its critical role in drug delivery systems, ensuring the stability and integrity of this compound solutions is paramount for reproducible and effective research and development.

This document provides detailed guidelines on the proper storage and handling of this compound solutions and outlines protocols for assessing its stability. It is important to distinguish between This compound (CAS: 2982842-90-8) and a similar lipidoid, 306-O12B (CAS: 2566523-06-4) .[1][2][4][5] While both are used in LNP formulations, they are distinct molecules. This document focuses on this compound, with comparative data provided for 306-O12B for broader context.

Storage and Stability Data

Proper storage is crucial to maintain the chemical integrity and performance of this compound. The following tables summarize the recommended storage conditions and stability data.

Table 1: Storage and Stability of this compound
ParameterRecommendationStability PeriodSource
Storage Temperature -20°C≥ 2 years[1]
Formulation 10 mg/mL solution in methyl acetateNot specified[1]
Shipping Condition Wet ice (continental US)Not applicable[1]
Table 2: Comparative Storage and Stability of 306-O12B (CAS: 2566523-06-4)
FormStorage TemperatureStability PeriodSource
Pure Form (as an oil) -20°C≥ 2-3 years[4][5][6]
4°C2 years[4]
In Solvent (e.g., DMSO) -80°C6 months[4]
-20°C1 month[4]

Experimental Protocols

The following are representative protocols for assessing the stability of this compound solutions. These are based on standard analytical techniques for lipid and lipid nanoparticle characterization.[7][8]

Protocol 1: Assessment of Chemical Purity and Degradation by HPLC

This protocol describes a stability-indicating method using High-Performance Liquid Chromatography (HPLC) to quantify the purity of this compound and detect any degradation products over time.

Objective: To determine the chemical stability of this compound solutions under various storage conditions.

Materials:

  • This compound solution (e.g., 10 mg/mL in methyl acetate)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate)

  • HPLC vials

Equipment:

  • HPLC or UHPLC system

  • Detector suitable for lipids (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS))[7]

  • Analytical balance

  • Calibrated pipettes

  • Temperature-controlled storage chambers (-20°C, 4°C, 25°C)

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the this compound stock solution in HPLC vials.

    • For a stock solution (e.g., 10 mg/mL), prepare working samples by diluting with an appropriate solvent (e.g., 90:10 acetonitrile:water) to a final concentration within the detector's linear range (e.g., 0.1-1 mg/mL).

  • Stability Study Setup:

    • Place the aliquoted samples in the designated temperature-controlled chambers.

    • Establish a pull schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months, 24 months).

  • HPLC Analysis:

    • At each time point, retrieve samples from each storage condition.

    • Equilibrate the HPLC system with the mobile phase. A reverse-phase C18 column is typically suitable.

    • Inject the prepared sample and a T=0 reference standard.

    • Run a gradient elution method to separate the parent compound from potential degradants.

  • Data Analysis:

    • Integrate the peak area of the this compound parent peak and any new peaks that appear over time.

    • Calculate the purity of this compound as a percentage of the total peak area.

    • A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Protocol 2: Stability Assessment of this compound Formulated in Lipid Nanoparticles

This protocol assesses the stability of LNPs formulated with this compound by monitoring key physical attributes.

Objective: To evaluate the physical stability of LNPs containing this compound.

Materials:

  • LNPs formulated with this compound, helper lipids (e.g., DSPC, cholesterol), and a PEG-lipid.

  • Buffer solution (e.g., PBS).

Equipment:

  • Dynamic Light Scattering (DLS) instrument for measuring particle size and polydispersity index (PDI).

  • Zeta potential analyzer for measuring surface charge.

  • Fluorescence spectrophotometer and a suitable dye (e.g., RiboGreen™) for assessing nucleic acid encapsulation efficiency.[9]

Methodology:

  • Stability Study Setup:

    • Aliquot the LNP formulation into sterile, sealed vials.

    • Store the vials at various temperatures (e.g., -70°C, 4°C, 25°C).[7]

    • Establish a pull schedule (e.g., T=0, 1 week, 1 month, 3 months).

  • DLS and Zeta Potential Measurement:

    • At each time point, thaw samples (if frozen) and equilibrate to room temperature.

    • Dilute the LNP sample in buffer to an appropriate concentration for DLS analysis.

    • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential.

  • Encapsulation Efficiency (EE) Assay:

    • Determine the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen™).

    • Measure fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).

    • Calculate the EE% based on the fluorescence values.

  • Data Analysis:

    • Plot the Z-average, PDI, zeta potential, and EE% over time for each storage condition.

    • An increase in particle size or PDI suggests aggregation, which indicates instability.[7] A significant drop in EE% indicates leakage of the nucleic acid payload.

Visualizations

Mechanism of Action: ASO Delivery via this compound LNPs

The following diagram illustrates the mechanism by which LNPs formulated with this compound deliver ASOs to a target cell, leading to gene silencing.

G cluster_blood Bloodstream (pH 7.4) cluster_cell Target Cell (e.g., Hepatocyte) LNP LNP (Neutral Surface Charge) Endosome Endosome (Low pH) LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (this compound Protonation) mRNA Target mRNA Cytosol->mRNA ASO Release Ribosome Ribosome mRNA->Ribosome Translation Degradation mRNA Degradation mRNA->Degradation ASO Binding NoProtein Reduced Protein Translation Degradation->NoProtein

ASO delivery and gene silencing pathway.
Experimental Workflow: LNP Stability Assessment

This workflow outlines the key steps in a typical stability study for LNP formulations.

G cluster_analysis Physicochemical Analysis start Start: LNP Formulation (with this compound) aliquot Aliquot Samples start->aliquot storage Store at Different Conditions (-70°C, 4°C, 25°C) aliquot->storage timepoint Pull Samples at Scheduled Time Points storage->timepoint dls DLS: Size & PDI timepoint->dls zeta Zeta Potential timepoint->zeta ee Encapsulation Efficiency Assay timepoint->ee data Compile & Analyze Data dls->data zeta->data ee->data report Generate Stability Report data->report

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 306-O12B-3 LNP Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the transfection efficiency of lipid nanoparticle (LNP) formulations, with a focus on systems analogous to 306-O12B-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during LNP-mediated nucleic acid delivery experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your LNP transfection experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Issue Potential Cause Recommended Solution
Low Transfection Efficiency Improper lipid-to-nucleic acid ratio.Optimize the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid). Typical N/P ratios range from 3 to 6.[1]
Suboptimal LNP formulation.Vary the molar ratios of the four core components: ionizable lipid, helper lipid, cholesterol, and PEGylated lipid.[2] The choice of helper lipid (e.g., DSPC, DOPC, DOPE) can significantly impact transfection efficiency.
Poor nucleic acid quality.Ensure the use of high-purity, endotoxin-free nucleic acids.[3] Validate the integrity of your mRNA, siRNA, or DNA using methods like electrophoresis.[3]
Inefficient endosomal escape.This is a major bottleneck in LNP-mediated transfection.[2] Consider co-encapsulating molecules that promote endosomal escape or using ionizable lipids with a pKa that facilitates endosomal membrane disruption.[2]
Inadequate cell health or density.Use cells in the logarithmic growth phase and ensure optimal cell density at the time of transfection (typically 0.5 to 1 million cells/mL for suspension cells).[3]
High Cytotoxicity Excessive LNP dosage.Reduce the concentration of LNPs administered to the cells or shorten the incubation time.[3]
High concentration of transfection agent.Conduct preliminary experiments to determine the optimal reagent-to-nucleic acid ratio to minimize toxicity.[4]
Instability of LNPs in serum.Consider using serum-free or reduced-serum media during the transfection process.[3]
Variable or Inconsistent Results Inconsistent LNP preparation.Utilize microfluidic mixing systems for more uniform and reproducible LNP formulations.[3]
Inconsistent incubation times or conditions.Standardize incubation times and maintain a consistent environment (e.g., 37°C, 5% CO₂).[3]
Cell confluency variations.Plate cells to achieve a consistent confluency (e.g., 60-80%) for each experiment.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding LNP transfection.

1. What is the optimal size for LNPs to ensure efficient transfection?

Successful LNP formulations typically have a mean diameter between 70-200 nm with a narrow size distribution (Polydispersity Index, PDI < 0.2).[2] This size range allows for effective endocytosis by cells while avoiding rapid clearance from the body.[2]

2. How does the N/P ratio impact transfection efficiency?

The N/P ratio, which is the molar ratio of ionizable lipid amine groups to nucleic acid phosphate groups, is a critical factor.[1] A higher N/P ratio can lead to more positively charged nanoparticles, which may enhance interaction with the negatively charged cell membrane and improve transfection efficiency.[1] However, excessively high ratios can also increase cytotoxicity.[1] For mRNA vaccines from Pfizer and Moderna, a 6:1 N/P ratio is used.[1]

3. What is the role of helper lipids in LNP formulations?

Helper lipids, such as DOPE and DSPC, are crucial for the stability and delivery efficiency of LNPs.[5] Cone-shaped lipids like DOPE can promote the release of the nucleic acid cargo from the endosome, while cylindrical lipids like DSPC can enhance the stability of the LNP.[5]

4. How does the PEG-lipid content affect transfection?

PEGylated lipids stabilize the LNPs and prolong their circulation time in the body. However, excessive PEGylation can hinder cellular uptake and endosomal escape, a phenomenon known as the "PEG dilemma".[6][7] The optimal PEG-lipid content often represents a balance between stability and cellular internalization, with studies showing a bell-shaped relationship between PEG content and transfection efficiency.[6]

5. What are the key steps for in vitro LNP transfection?

A general protocol involves:

  • Nucleic Acid Preparation: Dilute high-quality nucleic acid in a nuclease-free buffer.[3]

  • LNP Formulation: Mix the nucleic acid with the lipid components, often using a microfluidic device for consistency.[3]

  • Cell Preparation: Plate healthy cells at an optimal density.[3]

  • Transfection: Add the LNP formulation to the cells and incubate for a specified period (e.g., 4-24 hours).[3][8]

  • Analysis: Evaluate transfection efficiency using methods like flow cytometry, fluorescence microscopy, or a luciferase assay.[3][9]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for preparing LNPs encapsulating mRNA.

Materials:

  • Ionizable lipid (e.g., a this compound analogue) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • mRNA in an aqueous buffer (e.g., 25 mM sodium acetate, pH 4).[8]

  • Microfluidic mixing device.

Procedure:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[8]

  • Prepare the mRNA solution in the aqueous buffer.

  • Set up the microfluidic mixing device with two syringe pumps, one for the lipid-ethanol mixture and one for the mRNA-aqueous solution.

  • Rapidly mix the two solutions using a T-junction at a defined volume ratio (e.g., 1:3 ethanol to aqueous).[8]

  • The resulting mixture contains the formed LNPs.

  • Dialyze the LNP solution overnight against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.[8]

Protocol 2: In Vitro Transfection of Adherent Cells

This protocol outlines a standard procedure for transfecting adherent cells with mRNA-LNPs.

Materials:

  • Adherent cells (e.g., HeLa, HepG2).[10]

  • Complete cell culture medium.

  • mRNA-LNP formulation.

  • 96-well plates.

  • Assay reagent for quantifying protein expression (e.g., luciferase assay reagent).[10]

Procedure:

  • Seed the cells in a 96-well plate at a density that will result in 60-80% confluency at the time of transfection (e.g., 10,000 cells/well).[4][8]

  • Incubate the cells overnight at 37°C and 5% CO₂.[10]

  • Dilute the mRNA-LNP formulation to the desired concentration in complete cell culture medium.[10]

  • Remove the existing medium from the cells and add the medium containing the mRNA-LNPs.[10]

  • Incubate the cells for 16-24 hours.[8][11]

  • After incubation, remove the medium and lyse the cells.

  • Quantify the expression of the delivered mRNA by measuring the reporter protein activity (e.g., luminescence for luciferase).[10]

Visualizations

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Endosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Cytosol Cytosol LateEndosome->Cytosol 2. Endosomal Escape (Ionizable lipid protonation & membrane disruption) Translation mRNA Translation Cytosol->Translation 3. mRNA Release & Translation LNP_Transfection_Workflow cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection cluster_analysis Analysis LipidMix Lipid Mix in Ethanol (Ionizable, Helper, Cholesterol, PEG) Microfluidics Microfluidic Mixing LipidMix->Microfluidics NucleicAcid Nucleic Acid in Aqueous Buffer NucleicAcid->Microfluidics Dialysis Dialysis (vs. PBS) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization LNPAddition Add LNPs to Cells Characterization->LNPAddition CellSeeding Cell Seeding CellSeeding->LNPAddition Incubation Incubation (e.g., 24h, 37°C, 5% CO2) LNPAddition->Incubation Assay Protein Expression Assay (e.g., Luciferase, Flow Cytometry) Incubation->Assay DataAnalysis Data Analysis Assay->DataAnalysis Troubleshooting_Logic Start Start: Low Transfection Efficiency Check_LNP Check LNP Physicochemical Properties (Size, PDI, Zeta Potential) Start->Check_LNP Check_Formulation Review LNP Formulation (Lipid Ratios, N/P Ratio) Start->Check_Formulation Check_NA Verify Nucleic Acid Quality (Integrity, Purity) Start->Check_NA Check_Cells Assess Cell Health & Conditions (Density, Viability, Passage Number) Start->Check_Cells Optimize_Formulation Optimize Formulation: - Vary helper lipids - Adjust N/P ratio - Modify PEG-lipid % Check_LNP->Optimize_Formulation Check_Formulation->Optimize_Formulation Improve_NA Use High-Quality Nucleic Acid Check_NA->Improve_NA Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells End Improved Transfection Efficiency Optimize_Formulation->End Improve_NA->End Optimize_Cells->End

References

troubleshooting low encapsulation efficiency with 306-O12B-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency with lipid nanoparticle (LNP) formulations utilizing the ionizable cationic lipid 306-O12B-3.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing low (<80%) mRNA encapsulation efficiency with our this compound LNP formulation. What are the most common causes?

Low encapsulation efficiency is a frequent challenge in LNP formulation. The primary causes often relate to suboptimal formulation parameters and procedural inconsistencies. Key areas to investigate include the molar ratios of your lipid components, the lipid to mRNA weight ratio, the pH of your aqueous buffer, and the mixing process itself. Inefficient encapsulation can lead to a higher population of empty or partially filled nanoparticles, reducing the therapeutic potential of the formulation.

Q2: How critical are the molar ratios of the different lipid components in the formulation?

The molar ratios of the ionizable lipid (this compound), helper phospholipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid are crucial for forming stable LNPs with high encapsulation efficiency.[1][2][3][4][5][6] The ionizable lipid is essential for complexing with the negatively charged mRNA, while the other components contribute to the structural integrity and stability of the nanoparticle.[4][6][7] An imbalance can lead to improper particle formation and reduced mRNA uptake.

Q3: What is the recommended starting molar ratio for a this compound formulation?

A common starting point for four-component LNP formulations is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid:phospholipid:cholesterol:PEG-lipid, respectively.[8] However, optimization is often necessary. For instance, incorporating 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) as the helper lipid has been shown to be a key factor in improving the potency of mRNA-LNP formulations.[1][3]

Q4: Can the lipid-to-mRNA weight ratio be adjusted to improve encapsulation?

Yes, increasing the ionizable lipid to mRNA weight ratio can significantly enhance encapsulation efficiency.[1][2][3] A higher ratio ensures that sufficient cationic lipid is available to interact with and neutralize the anionic mRNA, facilitating its condensation and packaging within the lipid core. It is advisable to test a range of ratios to find the optimal balance for your specific mRNA and lipid composition.

Q5: What role does the buffer system play in the encapsulation process?

The buffer system is a critical determinant of successful mRNA encapsulation.[9] The process relies on the ionizable nature of this compound. The formulation should be prepared in an acidic aqueous buffer (typically pH 4.0-5.0). At this low pH, the amine groups of the this compound lipid become protonated (positively charged), enabling strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA.[4] Following particle formation, a buffer exchange to a physiological pH (e.g., PBS at pH 7.4) is performed, which neutralizes the surface charge of the LNPs, contributing to their stability.[10]

Summary of Key Formulation Parameters

The following table summarizes critical parameters that influence mRNA encapsulation efficiency in this compound LNP formulations.

ParameterRecommendationPotential Impact of Sub-optimization
Lipid Molar Ratios Start with 50:10:38.5:1.5 (Ionizable:Phospholipid:Cholesterol:PEG-Lipid) and optimize.Poor particle stability, reduced encapsulation, and altered biodistribution.[4]
Lipid:mRNA Weight Ratio Increase to enhance encapsulation; requires empirical optimization.Insufficient lipid can lead to incomplete mRNA packaging and low efficiency.[3]
Aqueous Phase Buffer Use an acidic buffer (e.g., 10 mM Citrate (B86180), pH 4.0) for formulation.Incorrect pH will prevent protonation of the ionizable lipid, drastically reducing encapsulation.[4]
Solvent Quality Use fresh, anhydrous ethanol (B145695) for the lipid phase.Water content in ethanol can lead to premature particle formation and aggregation.
Mixing Process Utilize a rapid, controlled mixing method like microfluidics.Inconsistent mixing can result in larger, more polydisperse particles with lower encapsulation.[5]
Flow Rate & Dilution Optimize total flow rate and dilution factor during mixing.These parameters affect particle size and homogeneity, which can influence encapsulation.[11]

Experimental Protocol: LNP Formulation via Microfluidic Mixing

This protocol provides a general methodology for formulating mRNA-LNPs using this compound and a microfluidic mixing device.

1. Preparation of Stock Solutions: a. Lipid Stock (Organic Phase): i. In anhydrous ethanol, prepare a stock solution containing this compound, DOPE, cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5. ii. The total lipid concentration should be determined based on the desired final concentration and the specifications of the microfluidic system. A typical starting concentration might be 12.5 mM total lipid. iii. Ensure all lipids are fully dissolved. Gentle heating (up to 65°C) may be required, especially for cholesterol.[8] Keep the cholesterol solution warm to prevent precipitation.[8] b. mRNA Stock (Aqueous Phase): i. Dilute the mRNA transcript in a 10 mM citrate buffer, pH 4.0. The concentration will depend on the target lipid:mRNA ratio.

2. Microfluidic Mixing: a. Set up the microfluidic mixing cartridge (e.g., a herringbone mixer) and syringe pumps. b. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another. c. Set the flow rate ratio of the aqueous to organic phase (typically starting at 3:1). d. Initiate pumping to mix the two streams. The rapid mixing of the ethanol phase with the aqueous phase lowers the polarity of the solvent, leading to the self-assembly of lipids into LNPs encapsulating the mRNA.

3. Maturation and Buffer Exchange: a. Collect the LNP solution from the outlet of the microfluidic chip. b. Allow the newly formed LNPs to mature for 30-60 minutes at room temperature. c. Perform a buffer exchange to remove ethanol and replace the acidic buffer with a neutral buffer (e.g., 1x PBS, pH 7.4). This is typically done via dialysis (using a 20,000 MWCO cassette) or tangential flow filtration (TFF).[10]

4. Characterization: a. Measure the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent like Triton X-100.[8] b. Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low encapsulation efficiency.

TroubleshootingWorkflow Start Start: Low Encapsulation Efficiency (<80%) Check_Ratios Verify Lipid Molar Ratios (e.g., 50:10:38.5:1.5) Start->Check_Ratios Check_mRNA_Ratio Evaluate Lipid:mRNA Weight Ratio Check_Ratios->Check_mRNA_Ratio Ratios Correct Optimize_Ratios Optimize Molar Ratios (e.g., Titrate DOPE) Check_Ratios->Optimize_Ratios Ratios Incorrect Check_Buffer Confirm Aqueous Buffer pH (pH 4.0-5.0) Check_mRNA_Ratio->Check_Buffer Ratio Correct Increase_mRNA_Ratio Increase Lipid:mRNA Weight Ratio Check_mRNA_Ratio->Increase_mRNA_Ratio Ratio Suboptimal Check_Mixing Assess Mixing Process (Flow Rates, Dilution) Check_Buffer->Check_Mixing pH Correct Adjust_pH Adjust Buffer pH Check_Buffer->Adjust_pH pH Incorrect Check_Reagents Inspect Reagent Quality (Lipid integrity, RNA quality, fresh solvents) Check_Mixing->Check_Reagents Parameters Correct Optimize_Mixing Optimize Mixing Parameters Check_Mixing->Optimize_Mixing Parameters Suboptimal Replace_Reagents Use Fresh Reagents Check_Reagents->Replace_Reagents Reagents Suspect End_Success Success: Encapsulation Efficiency Improved Check_Reagents->End_Success Reagents OK Optimize_Ratios->Check_mRNA_Ratio Increase_mRNA_Ratio->Check_Buffer Adjust_pH->Check_Mixing Optimize_Mixing->Check_Reagents Replace_Reagents->End_Success

Caption: Troubleshooting flowchart for low LNP encapsulation efficiency.

References

Technical Support Center: Improving the Stability of 306-O12B-3 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered with 306-O12B-3 lipid nanoparticles (LNPs).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound LNPs.

Q1: What are the primary causes of this compound LNP instability?

A1: The primary causes of LNP instability are physical and chemical degradation. Physical instability often manifests as particle aggregation or fusion, driven by factors like improper storage temperature, freeze-thaw cycles, mechanical stress (e.g., vortexing), and suboptimal buffer conditions (pH and ionic strength).[1][2] Chemical instability can involve the hydrolysis of ester bonds within the this compound lipid structure and degradation of the nucleic acid payload, which can be accelerated by higher temperatures.[3]

Q2: What is the recommended short-term storage condition for aqueous this compound LNP suspensions?

A2: For short-term storage (up to 5 months), refrigeration at 2°C to 8°C is recommended.[3] Studies on similar lipidoid nanoparticles have shown that refrigeration maintains particle stability and efficacy better than storage at room temperature or in a standard -20°C freezer.[3] Storing LNPs at -20°C can lead to significant aggregation due to ice crystal formation and phase separation during freezing.[3]

Q3: Does the pH of the storage buffer affect the stability of this compound LNPs?

A3: For storage purposes, the pH of the buffer does not appear to significantly influence the stability of LNPs formulated with similar ionizable lipids when stored between 2°C and 8°C.[3] Therefore, it is practical to store the LNPs in a physiologically appropriate buffer such as phosphate-buffered saline (PBS) at pH 7.4 for ease of use in subsequent experiments.[3]

Q4: My LNPs are aggregating after being frozen. How can I prevent this?

A4: Aggregation after freezing is a common issue caused by the mechanical stress of ice crystal formation and increased nanoparticle concentration in the unfrozen water phase.[3] To prevent this, the addition of cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), to your LNP suspension before freezing is essential.[3][4] These sugars protect the nanoparticles during the freeze-thaw cycle.

Q5: What is lyophilization, and can it improve the long-term stability of my LNPs?

A5: Lyophilization, or freeze-drying, is a process that removes water from a frozen product under a vacuum. This technique is a highly effective method for improving the long-term stability of LNPs by preventing water-dependent degradation pathways like hydrolysis.[4][5][6] Lyophilized LNPs can be stored for extended periods, even at room temperature, and then reconstituted in an aqueous buffer before use.[7] The addition of a lyoprotectant (e.g., sucrose or trehalose) is crucial for preserving particle integrity during the process.[3][5]

II. Troubleshooting Guides

This section provides detailed protocols and data to help you troubleshoot and resolve specific stability issues.

Guide 1: Mitigating LNP Aggregation During Frozen Storage

Aggregation during freeze-thaw cycles is a critical issue. The use of cryoprotectants can significantly mitigate this problem.

This protocol allows you to determine the optimal concentration of a cryoprotectant for your this compound LNP formulation.

  • Prepare LNP Stock: Formulate your this compound LNPs using your established protocol.

  • Prepare Cryoprotectant Solutions: Prepare stock solutions of sucrose and/or trehalose (e.g., 40% w/v) in your storage buffer (e.g., PBS, pH 7.4).

  • Add Cryoprotectant: Aliquot your LNP suspension. Add the cryoprotectant stock solution to different aliquots to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 20% w/v). Gently mix.

  • Freeze-Thaw Cycle: Freeze the samples overnight at -80°C. The next day, thaw the samples at room temperature.

  • Characterize LNPs: Measure the Z-average diameter and Polydispersity Index (PDI) of the LNPs using Dynamic Light Scattering (DLS).

  • Assess Efficacy (Optional): If applicable, perform an in vitro or in vivo experiment to assess the biological activity of the LNPs.

The following table summarizes data from a study on lipidoid nanoparticles with a similar structure, demonstrating the effectiveness of cryoprotectants in preventing aggregation after one freeze-thaw cycle.

CryoprotectantConcentration (% w/v)Z-average Diameter (nm)Polydispersity Index (PDI)
None0%>1000>0.6
Sucrose5%~400~0.45
10%~250~0.3
20%~150~0.2
Trehalose5%~450~0.5
10%~300~0.35
20%~150~0.2

Data adapted from a study on structurally similar lipidoid nanoparticles.[3]

Guide 2: Enhancing Long-Term Stability via Lyophilization

Lyophilization is the gold standard for ensuring the long-term stability of biopharmaceuticals, including LNPs.[3]

  • LNP Preparation: Formulate this compound LNPs.

  • Add Lyoprotectant: Add a sterile-filtered solution of sucrose or trehalose to the LNP suspension to a final concentration of 10-20% (w/v).[4][5] A 20% concentration has been shown to be highly effective.[3]

  • Freezing: Aliquot the mixture into lyophilization vials. Freeze the samples completely, typically overnight at -80°C.[3]

  • Primary Drying (Sublimation): Place the frozen vials on a pre-cooled lyophilizer shelf. Apply a vacuum and gradually increase the shelf temperature to facilitate the sublimation of ice.

  • Secondary Drying (Desorption): After all ice has sublimated, further increase the temperature to remove residual bound water molecules.

  • Storage: Backfill the vials with an inert gas like nitrogen, seal, and store at the desired temperature (e.g., 4°C or room temperature).

  • Reconstitution: Before use, reconstitute the lyophilized cake with sterile, nuclease-free water or buffer to the original volume. Gently swirl to dissolve; do not vortex.[3]

III. Experimental Protocols & Visualizations

Protocol: Formulation of this compound LNPs

This protocol is adapted from an optimized formulation for the closely related 306-O12B lipid.[8]

  • Lipid Stock Preparation:

  • Lipid Mixture Preparation:

    • In a sterile tube, combine the lipid stock solutions to achieve a final molar ratio of 50% this compound : 38.5% Cholesterol : 10% DOPC : 1.5% PEG-Lipid .[8]

  • Nucleic Acid Preparation:

    • Dilute your nucleic acid (mRNA, siRNA, ASO) in a low pH buffer (e.g., 10 mM Sodium Citrate, pH 4.0) to the desired concentration.

  • LNP Formation (Microfluidic Mixing):

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid mixture (in ethanol) into one syringe and the nucleic acid solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing will induce LNP self-assembly.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and unencapsulated nucleic acid.[9]

  • Characterization:

    • Measure particle size, PDI, and zeta potential via DLS.

    • Determine nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

LNP_Composition cluster_components Core Components LNP This compound LNP Optimized Formulation Lipidoid Ionizable Lipid This compound (50 mol%) LNP->Lipidoid Encapsulation & Endosomal Escape Chol Structural Lipid Cholesterol (38.5 mol%) LNP->Chol Structural Integrity Helper Helper Lipid DOPC (10 mol%) LNP->Helper Stabilizes Bilayer PEG PEG-Lipid DMG-PEG (1.5 mol%) LNP->PEG Steric Stability & Circulation Payload Nucleic Acid Payload (mRNA, siRNA, etc.) LNP->Payload Therapeutic Cargo

Caption: Core components of an optimized this compound LNP formulation.

Workflow: Troubleshooting LNP Aggregation

Use this decision tree to diagnose and solve issues related to LNP aggregation.

Aggregation_Troubleshooting cluster_check Initial Checks cluster_solution Solutions start Observation: LNP Aggregation / Increased PDI storage_temp Storage Temperature? start->storage_temp freeze_thaw Freeze-Thaw Cycles? start->freeze_thaw buffer_cond Buffer Conditions? start->buffer_cond handling Handling / Mechanical Stress? start->handling sol_temp Store at 2-8°C for short-term (<5 months) storage_temp->sol_temp If >8°C or -20°C sol_freeze Add Cryoprotectant (e.g., 20% Sucrose) before freezing at -80°C freeze_thaw->sol_freeze If yes, without cryoprotectant sol_lyo For long-term stability, Lyophilize with a lyoprotectant freeze_thaw->sol_lyo For long-term needs sol_buffer Ensure buffer is sterile-filtered and at physiological ionic strength buffer_cond->sol_buffer If high salt or potential contamination sol_handling Avoid vigorous vortexing or shaking. Use gentle inversion to mix. handling->sol_handling If vortexed or shaken vigorously

Caption: A logical workflow for troubleshooting LNP aggregation issues.

Logical Diagram: Storage Method Decision Tree

This diagram helps in selecting the appropriate storage strategy based on experimental needs.

Storage_Decision_Tree start Select Storage Duration short_term Short-Term (< 5 months) start->short_term long_term Long-Term (> 5 months) start->long_term refrigerate Refrigerate at 2-8°C in aqueous buffer (e.g., PBS pH 7.4) short_term->refrigerate freeze Freeze at -80°C long_term->freeze lyophilize Lyophilize (Freeze-Dry) long_term->lyophilize Recommended for best stability add_cryo MUST add cryoprotectant (e.g., 10-20% Sucrose/Trehalose) to aqueous LNP suspension freeze->add_cryo add_lyo MUST add lyoprotectant (e.g., 10-20% Sucrose/Trehalose) prior to freezing step lyophilize->add_lyo store_lyo Store lyophilized powder at 4°C or Room Temperature add_lyo->store_lyo

Caption: Decision tree for selecting an LNP storage method.

References

Technical Support Center: Optimizing 306-O12B to mRNA Weight Ratio for Enhanced Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the weight ratio of the ionizable lipid 306-O12B to mRNA for efficient lipid nanoparticle (LNP) mediated delivery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal weight ratio of 306-O12B to mRNA for in vivo delivery?

A1: For liver-specific in vivo delivery, an optimized weight ratio of 7.5:1 (306-O12B:mRNA) has been shown to achieve the highest efficacy.[1] Increasing the amount of the lipid beyond this ratio does not appear to improve in vivo delivery efficacy.[1]

Q2: What is the recommended lipid composition for 306-O12B based LNPs?

A2: The optimized formulation of 306-O12B LNPs consists of a molar composition of 50% 306-O12B, 38.5% cholesterol, 10% DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), and 1.5% DMG-PEG2000.[1]

Q3: What are the key challenges in mRNA delivery using LNPs?

A3: Key challenges in mRNA delivery include ensuring the stability of the LNP formulation, achieving efficient delivery to target cells, enabling endosomal escape of the mRNA into the cytoplasm, and potentially targeting tissues other than the liver.[2][3] Instability can lead to the degradation of the genetic material and reduced effectiveness.[3]

Q4: How can I characterize the formulated LNPs?

A4: Essential characterization methods include measuring particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[][5] It is also crucial to determine the mRNA encapsulation efficiency using methods like the RiboGreen assay.[]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<90%) Suboptimal mixing during formulation.Ensure rapid and homogenous mixing of the lipid and mRNA solutions. Consider using a microfluidic mixing device for reproducible results.
Incorrect pH of the buffer used for mRNA dilution.The mRNA should be dissolved in an acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0) to facilitate electrostatic interactions with the ionizable lipid.[6]
Degradation of mRNA.Handle mRNA in an RNase-free environment. Store mRNA aliquots at -80°C.[6]
Large Particle Size or High Polydispersity Index (PDI) Aggregation of LNPs.Optimize the PEG-lipid concentration in the formulation. Ensure proper dilution and handling of the LNP solution after formulation.
Inefficient mixing.Use a controlled and rapid mixing method, such as a microfluidic device.
Low Protein Expression In Vitro/In Vivo Inefficient endosomal escape.The formulation is designed for pH-sensitive release. Ensure the ionizable lipid component is of high quality.
Low transfection efficiency.Optimize the LNP dose administered to the cells or animal model.
Degradation of LNPs.Store LNPs at 4°C for short-term use. For long-term storage, consider lyophilization, which has been shown to preserve LNP integrity and efficiency.[7]
Observed Cytotoxicity High concentration of ionizable lipid.While optimizing the weight ratio, consider that a lower amount of ionizable lipid can still achieve optimal mRNA delivery, potentially reducing toxicity.[8]
Contaminants from reagents.Use high-purity lipids and sterile, RNase-free solutions.

Experimental Protocols

Protocol 1: Formulation of 306-O12B/mRNA LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs with varying 306-O12B to mRNA weight ratios to identify the optimal formulation for delivery.

Materials:

  • 306-O12B ionizable lipid

  • Cholesterol

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • DMG-PEG2000

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (B145695) (200 proof, RNase-free)

  • 10 mM Citrate Buffer (pH 3.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve 306-O12B, cholesterol, DOPC, and DMG-PEG2000 in ethanol to achieve a molar ratio of 50:38.5:10:1.5.

    • The total lipid concentration will depend on the microfluidic system's requirements.

  • Prepare mRNA Solution:

    • Thaw the mRNA aliquot on ice.

    • Dilute the mRNA in 10 mM citrate buffer (pH 3.0) to the desired concentration.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA solution into another.

    • Set the flow rates to achieve the desired mixing ratio (typically 3:1 aqueous:ethanolic phase).

    • To test different 306-O12B:mRNA weight ratios (e.g., 5:1, 7.5:1, 10:1, 15:1, 20:1, 25:1), adjust the concentration of the lipid stock solution or the mRNA solution accordingly for each run.

  • Dialysis and Sterilization:

    • Collect the formulated LNPs.

    • Dialyze the LNP solution against PBS overnight at 4°C to remove ethanol and raise the pH.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Characterization of 306-O12B/mRNA LNPs

1. Particle Size, PDI, and Zeta Potential:

  • Dilute a small aliquot of the LNP solution in PBS.
  • Measure the hydrodynamic diameter (size), polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. mRNA Encapsulation Efficiency:

  • Use a Quant-iT RiboGreen assay or a similar fluorescence-based RNA quantification method.
  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).
  • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100. An encapsulation efficiency of over 90% is desirable.[]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Sterilization cluster_characterization Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Stock (306-O12B, Cholesterol, DOPC, PEG) in Ethanol mix Microfluidic Mixing (Vary 306-O12B:mRNA weight ratio) prep_lipids->mix prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 3.0) prep_mrna->mix dialysis Dialysis against PBS mix->dialysis filter Sterile Filtration (0.22 µm) dialysis->filter dls DLS Analysis (Size, PDI, Zeta Potential) filter->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) filter->ribogreen invitro In Vitro Transfection (e.g., Luciferase Assay) filter->invitro invivo In Vivo Administration (e.g., Mouse Model) filter->invivo

Caption: Workflow for optimizing the 306-O12B to mRNA weight ratio.

signaling_pathway lnp 306-O12B LNP-mRNA Complex cell_membrane Cell Membrane lnp->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape (pH-mediated) endosome->escape mrna_release mRNA Release escape->mrna_release ribosome Ribosome mrna_release->ribosome protein Protein Synthesis (Therapeutic Protein) ribosome->protein

Caption: Cellular uptake and mRNA delivery pathway of 306-O12B LNPs.

References

Technical Support Center: Scaling Up LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific formulation "306-O12B-3" is not publicly available. The following guidance is based on established principles and challenges encountered in the broader field of lipid nanoparticle (LNP) production scale-up for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up LNP production from a laboratory to an industrial scale?

Scaling up LNP production involves several challenges aimed at maintaining the delicate balance of components and the precise manufacturing conditions achieved at a smaller scale. Key hurdles include ensuring batch-to-batch consistency in particle size, composition, and drug encapsulation efficiency.[1] Methods that work well in a lab, such as microfluidics, may not be easily adaptable for large-volume production, often requiring investment in new technologies.[1][2] Additionally, securing a reliable supply of high-quality, pharmaceutical-grade raw materials, like specialized lipids, can be a significant obstacle.[1][3] Finally, the entire scaled-up process must adhere to stringent regulatory requirements for safety and efficacy.[1][3]

Q2: What are the Critical Quality Attributes (CQAs) for LNP-based drug products?

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For LNPs, key CQAs include particle size, polydispersity index (PDI), surface charge (often measured as zeta potential), and encapsulation efficiency.[3][4] These attributes are crucial as they can affect the stability, biodistribution, cellular uptake, and overall therapeutic efficacy of the product.[3][4] Other important CQAs include the identity and content of the lipids, pH, osmolality, and sterility.[4][5]

Q3: How do process parameters influence the final LNP product?

Process parameters have a significant impact on the physicochemical properties of LNPs. For instance, in microfluidic-based manufacturing, the flow rate ratio (FRR) of the aqueous and lipid phases and the total flow rate (TFR) can influence particle size.[6] Similarly, the type of buffer, its pH, and ionic strength are known to affect the mean particle diameter and the in-vitro activity of the LNPs.[7] The mixing speed and temperature during formulation are also critical parameters that need to be controlled.[7] Machine learning techniques have been employed to identify the most influential process parameters, such as ethanol (B145695) concentration, buffer pH, and total flow rate, on particle size and encapsulation efficiency.[8][9]

Q4: Why is maintaining a low Polydispersity Index (PDI) important during scale-up?

The Polydispersity Index (PDI) is a measure of the uniformity of the particle size distribution. A low PDI (ideally <0.2) indicates a monodisperse and homogenous population of nanoparticles.[10] Maintaining a low PDI during scale-up is critical because a narrow size distribution is linked to consistent product performance, including predictable biodistribution, cellular uptake, and therapeutic effect.[4] High PDI can indicate the presence of larger aggregates, which may affect product stability and safety.

Troubleshooting Guide

Problem 1: Increased Particle Size and PDI Upon Scale-Up

Potential Cause Troubleshooting Action
Inefficient Mixing Dynamics: The mixing energy and efficiency may not be consistent between small-scale and large-scale systems. Slower or less uniform mixing can lead to the formation of larger, more heterogeneous particles.[3]Optimize Mixing Parameters: Re-evaluate and optimize mixing parameters such as flow rate ratios and total flow rates for the larger system.[6] Consider using scalable mixing technologies like impingement jet mixing.[11]
Changes in Lipid/Solvent Ratios: Localized variations in the concentration of lipids or solvents during the mixing process can occur at a larger scale.Process Analytical Technology (PAT): Implement in-line monitoring techniques to ensure consistent concentrations and ratios throughout the production run.[12]
Ethanol Concentration: Prolonged exposure to intermediate ethanol concentrations (30-50%) can cause lipid precipitation and an increase in particle size heterogeneity.[13]Rapid Dilution: Ensure rapid dilution of ethanol post-synthesis to maintain LNP quality.[13]

Problem 2: Decreased or Inconsistent Encapsulation Efficiency (EE)

Potential Cause Troubleshooting Action
Suboptimal pH of Aqueous Phase: The pH of the aqueous buffer containing the nucleic acid is critical for the initial complexation with ionizable lipids. Deviations can reduce encapsulation.[7]Strict pH Control: Ensure the pH of the aqueous phase is maintained within the optimal range for the specific ionizable lipid used. Implement pH monitoring before and during the mixing process.
Flow Rate Fluctuations: Inconsistent flow rates of the lipid and aqueous phases can alter the ratio at which they mix, impacting the self-assembly process and encapsulation.Calibrate and Monitor Pumps: Regularly calibrate the pumps used for fluid delivery. Utilize flow meters to monitor and maintain a constant flow rate ratio.
Degradation of Nucleic Acid: The nucleic acid payload may be susceptible to degradation before or during the encapsulation process, especially if exposed to nucleases.Nuclease-Free Environment: Ensure all buffers and equipment are nuclease-free. Minimize the time the nucleic acid is in a vulnerable state before encapsulation.[14]

Problem 3: LNP Instability (Aggregation) During Downstream Processing or Storage

Potential Cause Troubleshooting Action
Residual Solvents: Incomplete removal of organic solvents like ethanol during downstream processing (e.g., diafiltration) can lead to instability.Optimize Diafiltration/TFF: Increase the number of diavolumes during Tangential Flow Filtration (TFF) to ensure complete removal of residual solvents.[11]
Inappropriate Buffer or Excipients: The final formulation buffer may not be optimal for long-term stability. The absence of cryoprotectants can lead to aggregation during freeze-thaw cycles.[15][16]Formulation Optimization: Screen different buffer systems and excipients (e.g., sucrose, trehalose) to enhance stability. For frozen storage, the inclusion of cryoprotectants is essential.[17]
Mechanical Stress: Excessive mixing or shaking during processing or handling can induce stress, leading to changes in LNP size and a decrease in encapsulation.[18]Gentle Handling Protocols: Implement and validate gentle mixing and handling procedures. Minimize headspace in storage vials to reduce air-liquid interfacial stress.[18]

Key Quality Attributes and Characterization

A summary of the critical quality attributes and the analytical methods used for their characterization is presented below.

Critical Quality Attribute (CQA)Typical Target RangePrimary Analytical Method(s)
Particle Size (Z-average) 60-120 nm[10]Dynamic Light Scattering (DLS)[19]
Polydispersity Index (PDI) < 0.2[10]Dynamic Light Scattering (DLS)[19]
Encapsulation Efficiency (EE) > 90%[17]Fluorescence Assay (e.g., RiboGreen)[11], Anion Exchange Chromatography (AEX)[20]
Zeta Potential Near-neutral or slightly negativeElectrophoretic Light Scattering (ELS)[21]
Lipid Composition and Purity As per formulation specificationHigh-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD)[11], Liquid Chromatography-Mass Spectrometry (LC/MS)[22]
mRNA Integrity High percentage of main peakCapillary Gel Electrophoresis (CGE), Automated Gel Electrophoresis (AGE)[11]

Experimental Protocols

Measurement of Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the LNP formulation in a suitable buffer (e.g., 1x PBS) to an appropriate concentration to ensure accurate measurement without causing multiple scattering effects. The sample should be visually clear and free of aggregates.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (typically 25°C).

    • Select a suitable cuvette and ensure it is clean and free of dust. .

  • Measurement:

    • Transfer the diluted LNP sample to the cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for 1-2 minutes.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.

  • Data Analysis: The instrument software will generate a report providing the Z-average diameter (mean particle size) and the Polydispersity Index (PDI).

Quantification of mRNA Encapsulation Efficiency (EE)

This protocol is based on the use of a nucleic acid-sensitive fluorescent dye (e.g., RiboGreen) that exhibits enhanced fluorescence upon binding to nucleic acids.

  • Reagents and Materials:

    • LNP sample

    • Nuclease-free buffer (e.g., TE buffer)

    • Fluorescent dye (e.g., RiboGreen reagent)

    • A surfactant to disrupt the LNPs (e.g., 2% Triton X-100)

    • 96-well black microplate

    • Plate reader with fluorescence detection capabilities .

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in the nuclease-free buffer to determine the concentration range for the assay.

  • Measurement of Free mRNA:

    • Dilute the LNP sample in the nuclease-free buffer.

    • Add the fluorescent dye to the diluted sample.

    • Incubate for the recommended time in the dark.

    • Measure the fluorescence. This represents the fluorescence from the unencapsulated (free) mRNA.

  • Measurement of Total mRNA:

    • To a separate aliquot of the diluted LNP sample, add the surfactant (e.g., Triton X-100) to lyse the nanoparticles and release the encapsulated mRNA.

    • Add the fluorescent dye.

    • Incubate for the recommended time in the dark.

    • Measure the fluorescence. This represents the fluorescence from the total mRNA (free + encapsulated).

  • Calculation:

    • Use the standard curve to determine the concentration of free and total mRNA from the fluorescence readings.

    • Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP Manufacturing and Quality Control Workflow

LNP_Workflow raw_materials Raw Materials (Lipids, API, Buffers) prep_lipid Lipid Phase Preparation raw_materials->prep_lipid prep_aqueous Aqueous Phase Preparation (API) raw_materials->prep_aqueous mixing Controlled Mixing (e.g., Microfluidics) prep_lipid->mixing prep_aqueous->mixing formation LNP Self-Assembly mixing->formation downstream Downstream Processing (Diafiltration/TFF) formation->downstream qc1 QC: In-Process (Size, PDI, EE) formation->qc1 Sample sterilization Sterile Filtration downstream->sterilization fill_finish Fill & Finish sterilization->fill_finish final_product Final LNP Product fill_finish->final_product qc2 QC: Final Release (All CQAs) final_product->qc2 Sample

Caption: A generalized workflow for LNP manufacturing from raw materials to the final product, highlighting key quality control checkpoints.

Troubleshooting Decision Tree for LNP Scale-Up

Troubleshooting_Tree start Scale-Up Issue Identified issue_size_pdi High Particle Size / PDI? start->issue_size_pdi issue_ee Low Encapsulation Efficiency? issue_size_pdi->issue_ee No check_mixing Review Mixing Parameters (Flow Rates, TFR) issue_size_pdi->check_mixing Yes issue_stability Poor Stability / Aggregation? issue_ee->issue_stability No check_ph Verify Aqueous Phase pH issue_ee->check_ph Yes check_downstream Optimize Downstream (TFF/Diafiltration) issue_stability->check_downstream Yes end Re-evaluate CQAs issue_stability->end No check_solvent Verify Solvent Concentration & Post-Dilution check_mixing->check_solvent check_solvent->end check_api Assess API Integrity check_ph->check_api check_flow_ratio Confirm Flow Rate Ratio check_api->check_flow_ratio check_flow_ratio->end check_formulation Evaluate Final Buffer & Excipients check_downstream->check_formulation check_handling Review Handling/ Storage Conditions check_formulation->check_handling check_handling->end

Caption: A decision tree to guide troubleshooting common issues encountered during LNP production scale-up.

Relationship Between Process Parameters and CQAs

Parameters_CQAs cluster_params Critical Process Parameters (CPPs) cluster_cqas Critical Quality Attributes (CQAs) TFR Total Flow Rate Size Particle Size TFR->Size PDI PDI TFR->PDI FRR Flow Rate Ratio FRR->Size EE Encapsulation Efficiency FRR->EE pH Buffer pH pH->EE Stability Stability pH->Stability Temp Temperature Temp->Stability

Caption: The relationship between key process parameters and their impact on the critical quality attributes of lipid nanoparticles.

References

Technical Support Center: The Impact of Phospholipids on 306-O12B-3 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the effects of different helper phospholipids (B1166683)—1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC)—on the performance of 306-O12B-3 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of helper phospholipids in LNPs?

A1: Helper phospholipids are crucial structural components of LNPs.[1] They contribute to the overall stability of the nanoparticle, aid in the encapsulation of nucleic acid cargo, and can influence the efficiency of delivery and endosomal escape.[1][2] The choice of helper phospholipid can significantly impact the physicochemical properties and biological activity of the LNPs.[3]

Q2: How do the structures of DSPC, DOPE, and DOPC differ?

A2: The primary differences lie in their head groups and acyl chain saturation.

  • DSPC has a phosphatidylcholine (PC) head group and two saturated 18-carbon stearoyl chains. Its saturated nature leads to a more rigid and stable lipid bilayer.[4][5]

  • DOPE has a smaller phosphatidylethanolamine (B1630911) (PE) head group and two unsaturated 18-carbon oleoyl (B10858665) chains. This structure gives it a conical shape, which can promote the formation of non-bilayer structures that facilitate endosomal escape.[6]

  • DOPC also has a PC head group but features two unsaturated 18-carbon oleoyl chains, similar to DOPE. This results in a more fluid lipid bilayer compared to DSPC.[5]

Q3: Which phospholipid generally leads to the highest in vivo efficacy with this compound LNPs?

A3: In studies using this compound LNPs to deliver firefly luciferase (fLuc) mRNA, formulations containing DOPC resulted in significantly higher luciferase expression in the liver compared to those with DSPC or DOPE. This suggests that the fluidity of the LNP membrane, influenced by the unsaturated tails of DOPC, may enhance endosomal escape.

Q4: Can the choice of phospholipid influence the biodistribution of LNPs?

A4: Yes, the helper lipid can influence organ tropism. For instance, in some LNP formulations, DSPC-containing LNPs have shown increased delivery to the spleen, while DOPE-containing LNPs tend to accumulate more in the liver.[7] This is an important consideration for targeted drug delivery applications.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
High Polydispersity Index (PDI > 0.2) - Suboptimal mixing during formulation.- Incompatible lipid ratios.- Poor quality of lipids.- Ensure rapid and homogenous mixing. For reproducible results, consider using a microfluidic mixing device.[8]- Optimize the molar ratio of the helper phospholipid in the formulation.- Use high-purity lipids from a reputable supplier.
Low Encapsulation Efficiency (<80%) - Incorrect pH of the aqueous buffer during formulation.- Non-optimal ratio of ionizable lipid to nucleic acid.- The chosen phospholipid may not be ideal for the specific cargo.- Ensure the pH of the aqueous buffer is low enough to protonate the this compound ionizable lipid, facilitating electrostatic interaction with the negatively charged nucleic acid.- Experiment with different N/P (nitrogen to phosphate) ratios.- While all three phospholipids generally yield high encapsulation, if issues persist, consider screening the other helper lipids.[9]
LNP Aggregation During Storage - Inappropriate storage temperature.- pH changes in the storage buffer.- Freeze-thaw cycles.- Store LNPs at 4°C for short-term storage. For long-term stability, lyophilization with cryoprotectants is recommended.[10][11]- Store in a buffer with a pH that maintains a neutral surface charge (e.g., PBS pH 7.4).- Avoid repeated freeze-thaw cycles. If freezing is necessary, use cryoprotectants like sucrose (B13894) or trehalose.[10]
Low In Vitro Transfection Efficiency - Inefficient endosomal escape.- Poor cellular uptake.- Consider switching to a more fusogenic helper lipid like DOPE, which is known to promote endosomal escape.[1][6]- Ensure the LNP size is within the optimal range for cellular uptake (typically 80-150 nm).[12] The choice of phospholipid can influence particle size.
Inconsistent Batch-to-Batch Results - Manual mixing variability.- Fluctuations in process parameters.- Utilize an automated mixing system, such as a microfluidic device, to ensure consistent mixing conditions.[8]- Carefully control parameters like flow rates, temperature, and buffer composition.

Data Presentation: Phospholipid Impact on LNP Physicochemical Properties

The following tables summarize quantitative data on how DSPC, DOPE, and DOPC can affect the key quality attributes of LNPs. Note that the specific values can vary depending on the full lipid composition and formulation process.

Table 1: Effect of Phospholipid on LNP Size, Polydispersity Index (PDI), and Zeta Potential

PhospholipidAverage Diameter (nm)PDIZeta Potential (mV)
DSPC 68 - 100< 0.2+5 to -4
DOPE 70 - 120< 0.2~0.33 to near-neutral
DOPC 120 - 182< 0.2Positive

Data compiled from multiple sources, specific values may vary based on the ionizable lipid and formulation method.[5][9]

Table 2: Effect of Phospholipid on mRNA Encapsulation Efficiency and In Vivo Expression

PhospholipidEncapsulation Efficiency (%)Relative In Vivo Luciferase Expression (Liver)
DSPC > 80%Baseline
DOPE > 85%Lower than DSPC
DOPC > 95%~4-fold higher than DSPC

In vivo data is specific to this compound LNPs. Encapsulation efficiency is generally high for all three phospholipids.

Experimental Protocols

LNP Formulation using Microfluidics

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, the chosen helper phospholipid (DSPC, DOPE, or DOPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[9]

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dilute the mRNA or other nucleic acid cargo in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr Ignite) with the appropriate microfluidic cartridge.

    • Load the organic and aqueous phases into separate syringes.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of aqueous to organic phase (e.g., 3:1).[13]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs, encapsulating the nucleic acid.

  • Purification and Concentration:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) pH 7.4 overnight to remove ethanol and raise the pH.

    • The LNPs can be concentrated using centrifugal filter units if necessary.

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization
  • Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute the LNP sample in PBS to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).[14]

    • Perform measurements in triplicate at 25°C.

  • Zeta Potential Measurement:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce conductivity.

    • Load the sample into a zeta potential cell.

    • Measure the electrophoretic mobility and calculate the zeta potential using a DLS instrument with zeta potential capabilities.[15]

    • Perform measurements in triplicate at 25°C.

  • Encapsulation Efficiency (RiboGreen Assay):

    • Prepare a standard curve of the free nucleic acid using the RiboGreen reagent.

    • In a 96-well plate, add the LNP sample to two sets of wells.

    • To one set of wells, add a lysis buffer containing a surfactant like Triton X-100 to disrupt the LNPs and release all the encapsulated nucleic acid.[16]

    • To the other set of wells, add buffer without the surfactant to measure only the unencapsulated (free) nucleic acid.

    • Add the RiboGreen reagent to all wells and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the total nucleic acid concentration from the lysed samples and the free nucleic acid concentration from the intact samples using the standard curve.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100[16]

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Assembly & Purification cluster_characterization Quality Control organic Organic Phase (Lipids in Ethanol) This compound, Helper Lipid, Cholesterol, PEG-Lipid mixing Microfluidic Mixing organic->mixing Flow Rate 1 aqueous Aqueous Phase (Nucleic Acid in Low pH Buffer) aqueous->mixing Flow Rate 2 dialysis Dialysis vs. PBS (Ethanol Removal & pH Neutralization) mixing->dialysis dls DLS Analysis (Size, PDI) dialysis->dls zeta Zeta Potential dialysis->zeta ee Encapsulation Efficiency (RiboGreen Assay) dialysis->ee final_lnp Final LNP Product

Caption: Experimental workflow for the formulation and characterization of this compound LNPs.

Phospholipid_Effect cluster_input Phospholipid Choice cluster_properties Physicochemical Properties cluster_outcome Biological Outcome DSPC DSPC (Saturated, PC Head) size Particle Size & PDI DSPC->size Smaller Size stability LNP Stability DSPC->stability High Rigidity ee Encapsulation Efficiency DSPC->ee Generally High (>80%) DOPE DOPE (Unsaturated, PE Head) DOPE->size Variable Size DOPE->ee Generally High (>80%) escape Endosomal Escape DOPE->escape Promotes Fusion (High) DOPC DOPC (Unsaturated, PC Head) DOPC->size Larger Size DOPC->stability High Fluidity DOPC->ee Generally High (>80%) uptake Cellular Uptake size->uptake efficacy In Vivo Efficacy stability->efficacy uptake->escape escape->efficacy

Caption: Logical relationships between phospholipid choice and LNP properties and performance.

References

how to prevent aggregation of 306-O12B-3 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 306-O12B-3 Nanoparticles

Disclaimer: The nanoparticle designation "this compound" appears to be a placeholder and does not correspond to a known commercially available or academically documented nanoparticle. The following troubleshooting guides and FAQs are based on established principles of nanoparticle chemistry and stabilization and are intended to serve as a general resource for researchers working with similar nanoparticle systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle aggregation?

Aggregation of this compound nanoparticles in suspension is primarily driven by the attractive van der Waals forces between individual particles. When these forces overcome the repulsive forces, nanoparticles tend to clump together. The stability of a nanoparticle dispersion is a delicate balance between these attractive and repulsive forces.

Q2: How does the pH of the solution affect the stability of this compound nanoparticles?

The pH of the suspension medium can significantly influence the surface charge of this compound nanoparticles, which is a critical factor in their stability. The isoelectric point (IEP) is the pH at which the nanoparticle surface has a net neutral charge. At the IEP, electrostatic repulsion is minimal, leading to a high likelihood of aggregation. By adjusting the pH away from the IEP, the surface charge can be increased, enhancing electrostatic repulsion and improving dispersion stability.

Q3: What is the impact of ionic strength on the aggregation of this compound nanoparticles?

The presence of ions in the suspension medium can shield the surface charge of the nanoparticles, a phenomenon known as the electrical double layer compression. This shielding effect reduces the electrostatic repulsion between particles, making them more susceptible to aggregation. Therefore, using high-salt buffers can destabilize your this compound nanoparticle suspension. It is generally recommended to use low ionic strength buffers.

Q4: How can surface modification help in preventing the aggregation of this compound nanoparticles?

Surface modification is a key strategy to prevent aggregation. This can be achieved through:

  • Electrostatic Stabilization: Modifying the surface with charged molecules to increase electrostatic repulsion.

  • Steric Stabilization: Coating the nanoparticle surface with polymers (e.g., polyethylene (B3416737) glycol - PEG). The polymer chains create a physical barrier that prevents nanoparticles from getting close enough to aggregate.

Q5: What are some recommended stabilizing agents for this compound nanoparticles?

The choice of a stabilizing agent depends on the specific surface chemistry of your this compound nanoparticles and the intended application. Common stabilizers include:

  • Citrate: A small, negatively charged molecule that provides electrostatic stabilization.

  • Polyethylene glycol (PEG): A neutral polymer that provides excellent steric stabilization and is widely used in biomedical applications to improve stability and reduce non-specific protein binding.

  • Polyvinylpyrrolidone (PVP): Another common steric stabilizer.

Troubleshooting Guides

Problem 1: I am observing visible precipitates or a cloudy appearance in my this compound nanoparticle suspension.

Possible Cause Suggested Solution
pH is near the isoelectric point (IEP). Measure the pH of your suspension and adjust it to be at least 2 pH units away from the IEP of your nanoparticles.
High ionic strength of the buffer. Reduce the salt concentration of your buffer or dialyze your nanoparticle suspension against a low ionic strength buffer.
Inadequate surface stabilization. Consider adding a stabilizing agent. If you are already using one, you may need to optimize its concentration.
Temperature fluctuations. Ensure your nanoparticles are stored at the recommended temperature. Freeze-thaw cycles can induce aggregation.

Problem 2: Dynamic Light Scattering (DLS) analysis shows a consistent increase in the hydrodynamic diameter of my this compound nanoparticles over time.

Possible Cause Suggested Solution
Slow aggregation is occurring. This indicates that the repulsive forces are not sufficient to ensure long-term stability. Re-evaluate your buffer conditions (pH and ionic strength).
Sub-optimal concentration of stabilizing agent. The concentration of your stabilizer may be too low to provide complete surface coverage. Perform a titration experiment to find the optimal concentration.
Degradation of the stabilizing agent. If you are using a biological molecule as a stabilizer, it may be degrading over time. Ensure proper storage conditions and consider using a more robust synthetic polymer.

Experimental Protocols

Protocol 1: Determination of Optimal pH for this compound Nanoparticle Dispersion

  • Prepare a series of buffers with a pH range from 3 to 10.

  • Disperse your this compound nanoparticles in each buffer at a constant concentration.

  • Measure the zeta potential and hydrodynamic diameter of the nanoparticles in each buffer using a Zetasizer or similar instrument.

  • Plot the zeta potential and hydrodynamic diameter as a function of pH.

  • The optimal pH for dispersion will be in the range where the zeta potential is high (either highly positive or highly negative) and the hydrodynamic diameter is at its minimum.

Protocol 2: Surface Coating of this compound Nanoparticles with PEG

  • Disperse the as-synthesized this compound nanoparticles in a suitable buffer (e.g., PBS at pH 7.4).

  • Prepare a solution of methoxy-PEG-thiol (mPEG-SH) in the same buffer. The thiol group will facilitate binding to the nanoparticle surface (assuming a suitable surface chemistry).

  • Add the mPEG-SH solution to the nanoparticle suspension. The molar ratio of mPEG-SH to nanoparticles will need to be optimized.

  • Allow the mixture to react overnight at room temperature with gentle stirring.

  • Remove the excess, unbound mPEG-SH by centrifugation and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step three times.

  • Characterize the PEGylated nanoparticles using DLS to confirm an increase in hydrodynamic diameter and an altered zeta potential.

Data Presentation

Table 1: Example Data for the Effect of Different Stabilizers on this compound Nanoparticle Stability

Stabilizer (at optimal concentration) Zeta Potential (mV) Hydrodynamic Diameter (nm) Polydispersity Index (PDI)
None-5.2 ± 1.1542.3 ± 45.10.85
Citrate-35.8 ± 2.4125.6 ± 5.30.21
PEG (2 kDa)-12.3 ± 1.9140.1 ± 6.80.18
PVP (10 kDa)-15.1 ± 2.1135.7 ± 7.20.23

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_stabilization Stabilization cluster_characterization Characterization synthesis Synthesize this compound Nanoparticles purification Purify Nanoparticles synthesis->purification stabilizer Add Stabilizing Agent (e.g., PEG, Citrate) purification->stabilizer incubation Incubate stabilizer->incubation washing Wash to Remove Excess Stabilizer incubation->washing dls DLS & Zeta Potential washing->dls tem TEM/SEM washing->tem stability Stability Assessment (Salt/pH Challenge) dls->stability tem->stability

Caption: Experimental workflow for the stabilization and characterization of this compound nanoparticles.

aggregation_troubleshooting start Observe Aggregation in Nanoparticle Suspension check_ph Is the pH near the Isoelectric Point (IEP)? start->check_ph adjust_ph Adjust pH to be >2 units away from IEP check_ph->adjust_ph Yes check_salt Is the ionic strength of the buffer high? check_ph->check_salt No stable_suspension Stable Nanoparticle Suspension adjust_ph->stable_suspension reduce_salt Use a low ionic strength buffer check_salt->reduce_salt Yes check_stabilizer Is a stabilizing agent being used? check_salt->check_stabilizer No reduce_salt->stable_suspension add_stabilizer Add a suitable stabilizer (e.g., PEG, citrate) check_stabilizer->add_stabilizer No optimize_stabilizer Optimize the concentration of the stabilizer check_stabilizer->optimize_stabilizer Yes add_stabilizer->stable_suspension optimize_stabilizer->stable_suspension

Caption: A decision tree for troubleshooting the aggregation of this compound nanoparticles.

signaling_pathway np_agg This compound Aggregates receptor Cell Surface Receptor np_agg->receptor Aberrant Binding adaptor Adaptor Protein receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Inflammation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway illustrating how nanoparticle aggregates can induce a cellular response.

refining purification methods for 306-O12B-3 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 306-O12B-3 Lipid Nanoparticles (LNPs) . The this compound formulation is a proprietary LNP system designed for the efficient encapsulation and delivery of mRNA payloads. Its unique lipid composition, including a novel ionizable lipid, necessitates specific handling and purification procedures to ensure optimal stability, purity, and in vivo performance.

This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices for LNP manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification methods recommended for this compound LNPs?

A1: The two primary recommended methods for purifying this compound LNPs are Tangential Flow Filtration (TFF) and Size Exclusion Chromatography (SEC). TFF is ideal for buffer exchange (e.g., removing ethanol) and concentrating the LNP solution, making it highly scalable.[1][2][3][4] SEC is a high-resolution technique excellent for removing free mRNA, lipid impurities, and small aggregates, resulting in a highly monodisperse final product.[5][6][7] The choice depends on the scale of your experiment and the desired final purity.

Q2: What are the critical quality attributes (CQAs) I should monitor after purifying this compound LNPs?

A2: After purification, it is crucial to assess several CQAs to ensure the quality of your this compound LNPs. These include:

  • Particle Size and Polydispersity Index (PDI): To ensure uniformity, which is critical for consistent therapeutic outcomes.[8]

  • Encapsulation Efficiency (%EE): To determine the percentage of mRNA successfully encapsulated within the LNPs.

  • mRNA Integrity: To confirm that the mRNA payload was not degraded during the formulation and purification process.[8]

  • Lipid Composition: To verify the correct ratio of the lipid components in the final formulation.[8][9]

  • Residual Ethanol (B145695): To ensure that the solvent used during formulation has been adequately removed to a safe level.[8]

Q3: What causes aggregation of this compound LNPs during purification?

A3: Aggregation of this compound LNPs can be triggered by several factors. The unique ionizable lipid in the this compound formulation is sensitive to pH changes; aggregation can occur more rapidly at neutral pH where the LNPs are closer to a neutral charge.[10] Other common causes include excessive shear stress during pumping, high LNP concentration, inappropriate buffer ionic strength, and exposure to temperature fluctuations like freeze-thaw cycles.[10][11][12]

Q4: Can I reuse purification columns and cartridges for this compound LNPs?

A4: Reusing purification media is possible but requires a robust cleaning and validation protocol. For TFF cartridges, a validated cleaning-in-place (CIP) procedure using a suitable detergent is necessary to remove all residual lipids and mRNA.[13][14] For SEC columns, dedicated use is recommended to prevent cross-contamination. If reuse is necessary, a thorough cleaning and regeneration process followed by a blank run to check for carryover is essential.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound LNPs.

Issue 1: Low LNP Recovery After Purification
Potential Cause Recommended Solution
LNP Adsorption to Surfaces Pre-condition TFF membranes and SEC columns by flushing with a buffer containing a low concentration of a non-ionic surfactant (e.g., Polysorbate 20) or a protein like bovine serum albumin (BSA) to block non-specific binding sites.
Aggregation and Filtration Loss Optimize the formulation pH to maintain LNP surface charge and prevent aggregation.[10] Ensure sterile filters are not clogged by aggregates, which can cause a significant drop in LNP concentration.[11] Consider using a larger pore size pre-filter if necessary.
Excessive Transmembrane Pressure (TMP) in TFF High TMP can lead to membrane fouling and LNP deformation, causing product loss. Operate at the recommended TMP for your TFF cartridge and monitor it closely throughout the process.[15]
Incorrect Molecular Weight Cut-off (MWCO) For TFF, ensure the membrane MWCO is appropriate to retain the LNPs (typically 100-300 kDa for LNPs) while allowing smaller impurities to pass through.[3][4]
Issue 2: High Polydispersity Index (PDI) Post-Purification
Potential Cause Recommended Solution
Presence of Aggregates Optimize purification parameters to remove aggregates. SEC is particularly effective at separating monomeric LNPs from larger aggregates.[6][7][16]
Suboptimal Mixing During Formulation Ensure rapid and uniform mixing of the lipid and aqueous phases during LNP formation. Inconsistent mixing can lead to a broad size distribution from the start.
Instability in Formulation Buffer The this compound LNPs are sensitive to high ionic strength buffers. Ensure the final formulation buffer has an appropriate salt concentration to maintain stability.
Shear-Induced Degradation High shear stress from pumps or during TFF can cause LNP fusion or breakdown. Use low-shear pumps (e.g., peristaltic) and operate at recommended flow rates.
Issue 3: Low mRNA Encapsulation Efficiency (%EE)
Potential Cause Recommended Solution
Inefficient Initial Encapsulation Optimize the lipid-to-mRNA ratio and the pH of the aqueous buffer during the initial mixing step.
mRNA Leakage During Purification Minimize processing time and maintain a stable temperature (e.g., 4°C) during purification to reduce mRNA leakage from the LNPs.
Inaccurate Measurement Method Use a validated and reliable method for measuring %EE, such as a RiboGreen assay with and without a lysing agent (e.g., Triton X-100).
LNP Disruption by Harsh Conditions Avoid extreme pH, high temperatures, or excessive shear, as these can compromise the integrity of the this compound LNPs and lead to payload loss.

Experimental Protocols

Protocol 1: TFF for Buffer Exchange of this compound LNPs

This protocol describes the removal of ethanol and exchange into a final formulation buffer using Tangential Flow Filtration.

  • System Preparation: Sanitize and prepare the TFF system and a suitable hollow fiber or flat sheet cassette (e.g., 100 kDa MWCO) according to the manufacturer's instructions.

  • Pre-conditioning: Flush the system with sterile, RNase-free water, followed by the target formulation buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Sample Dilution: Dilute the initial LNP-ethanol mixture with the target formulation buffer to reduce the initial ethanol concentration to <25%.[2] This step is critical to prevent LNP destabilization.

  • Diafiltration: Begin the diafiltration process by circulating the diluted LNP solution through the TFF cartridge. Add fresh formulation buffer to the reservoir at the same rate as the permeate is being removed. Perform 5-7 diavolumes to ensure complete buffer exchange.

  • Concentration: After buffer exchange, stop adding fresh buffer and allow the system to concentrate the LNP solution to the desired final volume.

  • Product Recovery: Gently flush the system with a small volume of formulation buffer to recover the LNPs remaining in the system and tubing.

  • Characterization: Analyze the final product for particle size, PDI, and %EE.[8]

ParameterRecommended Value
Membrane MWCO 100 kDa
Cross-flow Rate 1-2 L/min/m²
Transmembrane Pressure (TMP) 15-25 psi
Processing Temperature 4 - 8 °C
Diafiltration Volumes 5 - 7
Protocol 2: SEC for High-Purity Polishing of this compound LNPs

This protocol is for removing aggregates and free mRNA to achieve a highly monodisperse LNP preparation.

  • Column Preparation: Equilibrate a suitable SEC column (e.g., Sepharose CL-4B or equivalent) with at least 2 column volumes of sterile, degassed formulation buffer.

  • Sample Loading: Gently load the LNP sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Begin the elution with the formulation buffer at a low, consistent flow rate.

  • Fraction Collection: Collect fractions based on UV absorbance at 260 nm (for mRNA) and 280 nm. The LNPs will elute first in the void volume, followed by free mRNA and smaller lipid impurities.

  • Pooling and Analysis: Pool the fractions corresponding to the main LNP peak. Analyze the pooled sample for particle size, PDI, and concentration.

Visualizations

Troubleshooting Workflow for Low LNP Recovery

low_recovery_troubleshooting start Low LNP Recovery Observed check_adsorption Check for Adsorption to Surfaces start->check_adsorption check_aggregation Assess Aggregation & Filter Clogging start->check_aggregation check_tff_params Review TFF Parameters start->check_tff_params solution_precondition Solution: Pre-condition membranes/columns. check_adsorption->solution_precondition solution_optimize_buffer Solution: Optimize pH and ionic strength of buffer. check_aggregation->solution_optimize_buffer solution_check_filters Solution: Check for clogged sterile filters post-purification. check_aggregation->solution_check_filters solution_adjust_tmp Solution: Lower TMP to reduce fouling. Verify MWCO. check_tff_params->solution_adjust_tmp

Caption: Troubleshooting decision tree for low LNP recovery.

General LNP Purification and Analysis Workflow

lnp_purification_workflow cluster_formulation Formulation cluster_purification Purification cluster_analysis Quality Control Analysis formulation Crude this compound LNP (in Ethanol/Aqueous Buffer) tff Tangential Flow Filtration (TFF) (Buffer Exchange & Concentration) formulation->tff sec Size Exclusion Chromatography (SEC) (Polishing & Aggregate Removal) tff->sec Optional Polishing Step final_product Purified this compound LNP tff->final_product sec->final_product dls DLS: Size & PDI ribogreen RiboGreen: % Encapsulation hplc HPLC: Lipid Ratio age AGE: mRNA Integrity final_product->dls final_product->ribogreen final_product->hplc final_product->age

Caption: Workflow for LNP purification and quality control.

References

Validation & Comparative

A Head-to-Head Comparison of 306-O12B and MC-3 for In Vivo Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of CRISPR-Cas9 technology has opened new frontiers in therapeutic development, with the potential to correct genetic disorders at their source. However, the effective and safe in vivo delivery of gene-editing machinery remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral platform for nucleic acid delivery, with DLin-MC3-DMA (MC-3) being a well-established, FDA-approved component for siRNA therapeutics. More recently, novel ionizable lipids such as 306-O12B have been developed to enhance the potency of in vivo gene editing. This guide provides an objective comparison of the performance of 306-O12B and MC-3 based on available experimental data, offering insights for the selection of the optimal delivery vehicle for in vivo gene editing applications.

Performance Data: 306-O12B Outperforms MC-3 in In Vivo Gene Editing of Angptl3

A key study directly compared the efficacy of 306-O12B and MC-3 LNPs for the in vivo delivery of Cas9 mRNA and a single-guide RNA (sgRNA) targeting the angiopoietin-like 3 (Angptl3) gene in the liver of C57BL/6 mice.[1] The results demonstrated a significant advantage of the 306-O12B formulation.

Table 1: In Vivo Gene Editing Efficiency and Protein Knockdown
Lipid NanoparticleMedian Indel Frequency in Liver (%)Serum ANGPTL3 Protein Reduction (%)
306-O12B LNP 38.565.2
MC-3 LNP 14.625.0

Data sourced from Qiu, M., et al. (2021). PNAS.[1]

Table 2: Therapeutic Effect on Serum Lipid Levels
Lipid NanoparticleLDL-C Reduction (%)Triglyceride Reduction (%)
306-O12B LNP 56.829.4
MC-3 LNP 15.716.3

Data sourced from Qiu, M., et al. (2021). PNAS.[1]

The data clearly indicates that at the same total RNA dose, 306-O12B LNPs achieved a significantly higher frequency of insertions and deletions (indels) at the target gene locus, leading to a more profound reduction in the circulating ANGPTL3 protein.[1] This enhanced gene editing efficiency translated into a more substantial therapeutic effect, with a greater reduction in low-density lipoprotein cholesterol (LDL-C) and triglycerides.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are the protocols for LNP formulation and the in vivo gene editing experiment.

Protocol 1: Lipid Nanoparticle Formulation

Materials:

LNP Composition (Molar Ratio):

  • 306-O12B LNP: 306-O12B / Cholesterol / DSPC / DMG-PEG2000 (50:38.5:10:1.5)[1]

  • MC-3 LNP: DLin-MC3-DMA / Cholesterol / DSPC / DMG-PEG2000 (50:38.5:10:1.5)[2]

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve the ionizable lipid (306-O12B or MC-3), DSPC, cholesterol, and DMG-PEG2000 in ethanol to the desired molar ratios.

  • Preparation of RNA Solution: Dilute the Cas9 mRNA and sgRNA in 10 mM citrate buffer (pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing facilitates the self-assembly of the LNPs with the RNA encapsulated within the core.

  • Dialysis: Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP solution using an appropriate centrifugal filter device and sterilize by passing through a 0.22 µm filter.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

Protocol 2: In Vivo Gene Editing of Angptl3 in Mice

Animal Model:

  • Wild-type C57BL/6 mice (female, 6-8 weeks old)

Materials:

  • 306-O12B or MC-3 LNPs encapsulating Cas9 mRNA and sgAngptl3

  • Sterile PBS

Procedure:

  • Dosing: Administer a single intravenous (tail vein) injection of the LNP formulation at a total RNA dose of 3.0 mg/kg.

  • Monitoring: Monitor the health of the mice daily.

  • Sample Collection: At day 7 post-injection, collect blood samples via cardiac puncture for serum analysis.

  • Tissue Harvest: Euthanize the mice and harvest the liver for genomic DNA extraction.

  • Analysis of Gene Editing:

    • Extract genomic DNA from the liver tissue.

    • Amplify the target region of the Angptl3 gene using PCR.

    • Perform next-generation sequencing (NGS) to quantify the frequency and types of indels.

  • Analysis of Protein Levels:

    • Use an ELISA kit to measure the concentration of ANGPTL3 protein in the serum.

  • Analysis of Lipid Levels:

    • Use commercially available kits to measure the levels of LDL-C and triglycerides in the serum.

  • Off-Target Analysis:

    • Predict potential off-target sites using bioinformatics tools.

    • Perform NGS on these predicted sites from the liver genomic DNA to assess off-target editing. In the comparative study, no evidence of off-target mutagenesis was detected at any of the nine top-predicted sites for the 306-O12B LNP.[1]

Mechanism of Action and Experimental Workflow

The successful delivery of the CRISPR-Cas9 system to the cytoplasm of hepatocytes is a multi-step process. The following diagrams illustrate the key signaling pathway and the experimental workflow.

G Cellular Uptake and Endosomal Escape of LNPs cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Hepatocyte LNP LNP (306-O12B or MC-3) - Neutral charge at physiological pH Endocytosis ApoE-mediated Endocytosis LNP->Endocytosis 1. Binding & Uptake Early_Endosome Early Endosome (pH ~6.5) - Ionizable lipid becomes protonated Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.5) - Further protonation Early_Endosome->Late_Endosome 3. Maturation Endosomal_Escape Endosomal Escape - Membrane disruption Late_Endosome->Endosomal_Escape 4. Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 5. RNA Release Translation Translation of Cas9 mRNA Cytoplasm->Translation RNP_Complex Cas9-sgRNA RNP Complex Formation Translation->RNP_Complex Nucleus Nucleus RNP_Complex->Nucleus 6. Nuclear Import Gene_Editing Gene Editing of Angptl3 - NHEJ leads to indels Nucleus->Gene_Editing 7. Target Recognition & Cleavage

Caption: Cellular uptake and endosomal escape pathway of ionizable lipid nanoparticles.

G In Vivo Gene Editing Experimental Workflow LNP_Formulation 1. LNP Formulation (306-O12B or MC-3) + Cas9 mRNA & sgAngptl3 IV_Injection 2. Intravenous Injection into C57BL/6 Mice LNP_Formulation->IV_Injection Incubation 3. In Vivo Incubation (7 days) IV_Injection->Incubation Sample_Collection 4. Sample Collection Incubation->Sample_Collection Blood_Processing Blood Processing - Serum separation Sample_Collection->Blood_Processing Liver_Harvest Liver Harvest - gDNA extraction Sample_Collection->Liver_Harvest Analysis 5. Downstream Analysis Blood_Processing->Analysis Liver_Harvest->Analysis NGS_Analysis NGS Analysis of Liver gDNA - On-target indel frequency - Off-target analysis Analysis->NGS_Analysis ELISA ELISA for Serum ANGPTL3 Analysis->ELISA Lipid_Panel Serum Lipid Panel - LDL-C - Triglycerides Analysis->Lipid_Panel

Caption: Experimental workflow for in vivo gene editing of the Angptl3 gene in mice.

Conclusion

The available data strongly suggests that the novel bioreducible lipidoid 306-O12B is a more potent vehicle for in vivo delivery of CRISPR-Cas9 components to the liver compared to the established MC-3 lipid. The enhanced gene editing efficiency of 306-O12B LNPs translates to a superior therapeutic outcome in the context of Angptl3 knockdown for hyperlipidemia. While MC-3 remains a valuable and clinically validated tool, particularly for siRNA delivery, 306-O12B represents a significant advancement for in vivo gene editing applications targeting the liver. Further studies are warranted to explore the full potential and safety profile of 306-O12B in a broader range of in vivo gene editing applications. Researchers and drug developers should consider these performance differences when selecting a delivery platform for their specific therapeutic goals.

References

A Comparative Analysis of 306-O12B-3 and Other Leading Ionizable Lipids for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ionizable Lipid Performance in LNP Formulations

The advent of mRNA vaccines and therapies has propelled ionizable lipids into the spotlight as a critical component of lipid nanoparticle (LNP) delivery systems. Their ability to efficiently encapsulate nucleic acid payloads and facilitate endosomal escape is paramount to therapeutic efficacy. This guide provides a comprehensive comparative analysis of the ionizable lipid 306-O12B-3 against other widely used alternatives, including the benchmark lipid DLin-MC3-DMA (MC3) and the clinically advanced SM-102 and ALC-0315. The comparisons are supported by experimental data to aid researchers in selecting the optimal ionizable lipid for their specific application.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid is determined by a combination of factors, including its chemical structure, pKa, and its interaction with other lipid components within the LNP formulation. These characteristics influence the physicochemical properties of the LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, which in turn dictate their in vivo performance.

Physicochemical Characterization of LNPs

The following table summarizes the typical physicochemical properties of LNPs formulated with this compound and other ionizable lipids. The data is compiled from various studies and represents typical values achieved under optimized formulation conditions.

Ionizable LipidAverage Diameter (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Primary Application
This compound ~112< 0.2> 90%ASO & mRNA Delivery
DLin-MC3-DMA 70 - 100< 0.2> 90%siRNA & mRNA Delivery
SM-102 80 - 120< 0.2> 95%mRNA Vaccines
ALC-0315 70 - 100< 0.2> 95%mRNA Vaccines
In Vivo Performance: A Head-to-Head Comparison

The true measure of an ionizable lipid's performance lies in its in vivo efficacy. The following data, extracted from a study by Qiu et al. (2021), directly compares the in vivo genome editing efficiency of LNPs formulated with 306-O12B and the widely used DLin-MC3-DMA for liver-specific delivery of Cas9 mRNA and a single-guide RNA (sgAngptl3).

Ionizable LipidMedian Gene Editing Rate (%)Serum ANGPTL3 Reduction (%)Serum LDL-C Reduction (%)Serum Triglyceride Reduction (%)
306-O12B 38.565.256.829.4
DLin-MC3-DMA 14.625.015.716.3

These results demonstrate that LNPs formulated with 306-O12B exhibit significantly higher in vivo gene editing efficiency in hepatocytes compared to those formulated with DLin-MC3-DMA, leading to a more profound reduction in the target protein and associated biomarkers.[1][2][3] Studies have also shown that the therapeutic effect of genome editing using 306-O12B LNPs can be stable for at least 100 days after a single administration.[4]

Further comparative studies have highlighted the performance of other prominent ionizable lipids. For instance, in the context of mRNA vaccines, both SM-102 and ALC-0315 have demonstrated high efficacy in vivo.[5][6][7] Some studies suggest that SM-102 may outperform ALC-0315 in terms of intramuscular delivery of mRNA and subsequent antibody production.[5][6] In contrast, for DNA plasmid delivery to the liver, LNPs containing ALC-0315 have shown superior transfection efficiency compared to those with DLin-MC3-DMA and SM-102.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the formulation of LNPs and their in vivo evaluation.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated by the rapid mixing of a lipid-containing organic phase with a nucleic acid-containing aqueous phase using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol (B145695).

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol, dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.

  • Nucleic acid (mRNA or ASO) dissolved in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Procedure:

  • Prepare the lipid solution by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5 for a typical formulation).

  • Prepare the aqueous solution containing the nucleic acid payload.

  • Load the lipid solution and the aqueous solution into separate syringes.

  • Set the flow rates on the microfluidic device, typically at a 3:1 ratio of aqueous to organic phase.

  • Initiate the mixing process. The rapid mixing within the microfluidic cartridge leads to the self-assembly of LNPs.

  • The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

In Vivo Evaluation of LNP Efficacy in Mice

Animal Model:

  • C57BL/6 mice are commonly used for evaluating liver-targeted delivery.

Procedure:

  • Administer the LNP-formulated nucleic acid to mice via intravenous (tail vein) injection. The dosage will depend on the specific nucleic acid and therapeutic goal.

  • At a predetermined time point post-injection (e.g., 48-72 hours for protein expression or gene editing), collect blood samples for serum analysis and euthanize the animals.

  • Harvest tissues of interest (e.g., liver, spleen, kidneys) for biodistribution and target engagement analysis.

  • For mRNA delivery, protein expression can be quantified using methods like ELISA or by measuring the activity of a reporter protein (e.g., luciferase).

  • For gene editing applications, genomic DNA is extracted from the target tissue, and the frequency of insertions and deletions (indels) at the target locus is determined by next-generation sequencing (NGS).

Visualizing Key Processes

To better understand the workflows and mechanisms involved in LNP technology, the following diagrams have been generated using Graphviz.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) Ionizable Lipid Ionizable Lipid Microfluidic Mixing Microfluidic Mixing Ionizable Lipid->Microfluidic Mixing Helper Lipids (DSPC, Cholesterol) Helper Lipids (DSPC, Cholesterol) Helper Lipids (DSPC, Cholesterol)->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing Nucleic Acid (mRNA/ASO) Nucleic Acid (mRNA/ASO) Nucleic Acid (mRNA/ASO)->Microfluidic Mixing LNP Self-Assembly LNP Self-Assembly Microfluidic Mixing->LNP Self-Assembly Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) LNP Self-Assembly->Dialysis (Buffer Exchange) Final LNP Formulation Final LNP Formulation Dialysis (Buffer Exchange)->Final LNP Formulation

Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidic mixing.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LNP Lipid Nanoparticle (LNP) Endosome Endosome (Acidic pH) LNP->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape (Ionizable lipid protonation & membrane fusion) Translation mRNA Translation Cytosol->Translation mRNA Release

Caption: Simplified signaling pathway of LNP-mediated mRNA delivery and endosomal escape.

InVivo_Study_Logic start In Vivo Comparative Study formulation Prepare LNP Formulations (306-O12B vs. Alternative Lipids) start->formulation injection Intravenous Injection into Mice formulation->injection endpoint Endpoint Analysis (e.g., 72 hours post-injection) injection->endpoint analysis Data Analysis & Comparison endpoint->analysis conclusion Conclusion on Relative Efficacy analysis->conclusion

Caption: Logical workflow for a comparative in vivo study of different ionizable lipids.

References

A Comparative Guide to 306-O12B and SM-102 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for in vivo mRNA delivery, with the ionizable lipid component being a key determinant of their efficacy and safety. This guide provides a detailed comparison of two prominent ionizable lipids: 306-O12B, a novel lipidoid demonstrating high efficiency in liver-targeted applications, and SM-102, a well-established lipid integral to the Moderna COVID-19 vaccine.

This comparison synthesizes available experimental data to offer insights into the respective strengths and characteristics of each lipid, aiding researchers in the selection and design of LNPs for their specific therapeutic applications.

Overview and Chemical Properties

SM-102 is a synthetic, ionizable amino lipid that has been extensively characterized and validated through its use in the Moderna (Spikevax) COVID-19 vaccine.[1][2] Its structure features a tertiary amine head group and ester bonds, which contribute to its biodegradability.[1] At physiological pH (around 7.4), SM-102 is nearly neutral, minimizing non-specific interactions with cell membranes.[1] However, in the acidic environment of the endosome, its amine group becomes protonated, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.[1][3]

306-O12B is an ionizable cationic lipidoid that has shown significant promise for liver-specific delivery of genetic payloads.[4][5][6] It has been effectively used in preclinical studies for in vivo CRISPR-Cas9-based genome editing.[4][7] LNPs formulated with 306-O12B have demonstrated potent and specific accumulation in hepatocytes following intravenous administration.[4]

Feature306-O12BSM-102
CAS Number 2566523-06-4[4]2089251-47-6[1]
Molecular Formula C59H115N3O8S8[4]C44H87NO5[2]
Formula Weight 1251.1 g/mol [4]710.182 g·mol−1[2]
Type Ionizable Cationic Lipidoid[4]Ionizable Cationic Amino Lipid[1][2]
Key Structural Feature Tail-branched bioreducible lipidoid[5]Tertiary amine head group with ester linkages[1]

Performance and Efficacy in mRNA Delivery

Direct comparative studies between 306-O12B and SM-102 are limited in the public domain. However, by examining data from separate studies, we can infer their respective performance characteristics.

2.1. In Vivo Delivery and Protein Expression

306-O12B has been shown to be highly effective for liver-targeted mRNA delivery. In a study involving the co-delivery of Cas9 mRNA and a single-guide RNA (sgAngptl3), LNPs formulated with 306-O12B resulted in a median editing rate of 38.5% in the liver of mice. This was significantly higher than the 14.6% editing rate achieved with LNPs formulated with the well-known lipid, DLin-MC3-DMA.[7] This superior performance also translated to a more significant reduction in serum ANGPTL3 protein, LDL-C, and triglyceride levels.[7] The study highlighted the high specificity of 306-O12B LNPs for liver hepatocytes.[7]

SM-102 has demonstrated high efficacy for intramuscular mRNA delivery, as evidenced by its use in the Moderna vaccine.[2] In a study comparing SM-102 with ALC-0315 (the ionizable lipid in the Pfizer-BioNTech vaccine), SM-102-formulated LNPs exhibited higher luciferase expression in mice following intramuscular injection.[8] While effective for intramuscular administration, SM-102 formulated LNPs have also been observed to lead to off-target expression in the liver and spleen.[9]

2.2. Physicochemical Properties of Formulated LNPs

The physical characteristics of LNPs are crucial for their stability and in vivo performance. Below is a summary of typical properties for LNPs formulated with each lipid, though it is important to note that these can vary based on the full formulation composition and manufacturing process.

Parameter306-O12B LNPsSM-102 LNPs
Particle Size (Z-average) ~80-100 nm~80-120 nm[10]
Polydispersity Index (PDI) < 0.2< 0.2[10]
mRNA Encapsulation Efficiency ~96%[11]>95%[10]
Surface Charge (Zeta Potential) Near-neutral at physiological pHNear-neutral at physiological pH[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of LNP formulations. Below are representative protocols for preparing LNPs with 306-O12B and SM-102.

3.1. LNP Formulation with 306-O12B

This protocol is based on the methodology described for liver-targeted in vivo genome editing.[11]

Lipid Stock Solutions:

mRNA Solution:

  • mRNA is dissolved in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

Formulation Procedure (Microfluidic Mixing):

  • The lipid components are mixed in ethanol to achieve a final molar ratio of 50% 306-O12B, 38.5% cholesterol, 10% DOPC, and 1.5% DMG-PEG.[11]

  • The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes of a microfluidic mixing device (e.g., a NanoAssemblr).

  • The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The resulting LNP suspension is collected and dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.

  • The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

3.2. LNP Formulation with SM-102

This protocol is a standard method for preparing SM-102 LNPs, similar to that used for mRNA vaccines.[12][13]

Lipid Stock Solutions:

mRNA Solution:

  • mRNA is dissolved in a low pH buffer (e.g., 100 mM sodium acetate, pH 5.0).[14]

Formulation Procedure (Microfluidic Mixing):

  • The lipids are combined in ethanol to a molar ratio of 50% SM-102, 10% DSPC, 38.5% cholesterol, and 1.5% DMG-PEG 2000.[12]

  • The lipid mixture in ethanol and the mRNA in aqueous buffer are mixed using a microfluidic device.

  • The mixture is then dialyzed against PBS (pH 7.4) to buffer exchange and remove ethanol.

  • The LNPs are concentrated if necessary and sterile-filtered.

Visualizations

4.1. LNP Formulation Workflow

LNP_Formulation_Workflow General LNP Formulation Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Lipids Ionizable Lipid (306-O12B or SM-102) + Helper Lipids (Cholesterol, DSPC/DOPC, PEG-Lipid) Ethanol Ethanol Lipids->Ethanol dissolve Mixer Microfluidic Mixer Ethanol->Mixer mRNA mRNA Cargo Buffer Acidic Buffer (e.g., Citrate, Acetate) mRNA->Buffer dissolve Buffer->Mixer Dialysis Dialysis against PBS (pH 7.4) Mixer->Dialysis Self-assembly Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Buffer Exchange & Ethanol Removal Final_LNP Final LNP Formulation Sterilization->Final_LNP

Caption: A generalized workflow for the formulation of lipid nanoparticles using microfluidic mixing.

4.2. Cellular Uptake and mRNA Release Pathway

mRNA_Delivery_Pathway Mechanism of LNP-mediated mRNA Delivery LNP LNP (Neutral Charge at pH 7.4) Cell Target Cell LNP->Cell Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (+ Charge) Endosome->Protonation Release Endosomal Escape Protonation->Release mRNA_cyto mRNA in Cytoplasm Release->mRNA_cyto Translation Translation by Ribosomes mRNA_cyto->Translation Protein Therapeutic Protein Translation->Protein

Caption: The cellular pathway of LNP uptake and subsequent release of mRNA into the cytoplasm.

Concluding Remarks

Both 306-O12B and SM-102 are highly effective ionizable lipids for mRNA delivery, albeit with differing optimal applications based on current research.

  • SM-102 is a clinically validated and robust choice for applications such as intramuscular vaccines, where potent protein expression and immune activation are desired. Its performance is well-documented, making it a reliable standard for comparative studies.

  • 306-O12B stands out for its exceptional efficiency and specificity in liver-targeted delivery. This makes it a compelling candidate for therapies aimed at treating liver diseases, including genetic disorders that can be addressed through in vivo genome editing.

The selection between these two lipids will ultimately depend on the therapeutic goal, the desired route of administration, and the target tissue. Further head-to-head studies would be invaluable to the research community for a more direct and nuanced comparison of their performance profiles.

References

A Comparative Guide to Tau Reduction Strategies: Evaluating 306-O12B-3 in Combination with NT1-O14B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of hyperphosphorylated tau protein is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease and other tauopathies. Consequently, therapeutic strategies aimed at reducing tau levels are of significant interest. This guide provides a comparative analysis of a novel lipid nanoparticle (LNP)-based antisense oligonucleotide (ASO) delivery system, comprising 306-O12B-3 and NT1-O14B, against other prominent tau-reducing alternatives.

Executive Summary

The combination of the ionizable lipidoid This compound and the neurotransmitter-derived lipidoid NT1-O14B presents a promising strategy for the delivery of tau-targeting antisense oligonucleotides (ASOs) across the blood-brain barrier (BBB). Preclinical studies have demonstrated a significant reduction in both tau mRNA and protein levels in the brain. This guide will compare this LNP-ASO approach with other therapeutic modalities for tau reduction, including alternative ASO therapies, immunotherapies, and small molecule inhibitors.

Performance Comparison of Tau Reduction Therapies

The following table summarizes the performance of this compound/NT1-O14B in comparison to other notable tau-reducing agents based on available preclinical and clinical data.

Therapeutic AgentClassMechanism of ActionKey Efficacy DataAnimal Model/Clinical Phase
This compound / NT1-O14B with Tau-ASO Lipid Nanoparticle with ASOFacilitates ASO delivery across the BBB to reduce tau mRNA and protein synthesis.~50% reduction in tau mRNA and significant reduction in total tau protein.Preclinical (Mice)
BIIB080 (IONIS-MAPTRx) Antisense OligonucleotideTargets MAPT pre-mRNA for degradation, reducing tau protein production.[1][2]Dose-dependent reduction of CSF total tau and p-tau181 by over 50% in higher-dose cohorts.[3][4]Phase 1b/2 Clinical Trial
AADvac1 Active Immunotherapy (Vaccine)Induces antibodies against pathological tau to promote its clearance and prevent aggregation.[5][6][7]Reduced neurofibrillary pathology and insoluble tau in transgenic rats.[6] In a Phase 2 trial, it significantly reduced neurodegeneration biomarkers.[5]Phase 2 Clinical Trial
Semorinemab Passive Immunotherapy (Antibody)Humanized monoclonal antibody that binds to tau, potentially inhibiting its spread and promoting clearance.[8][9]Reduced tau accumulation in a transgenic mouse model.[8][9] Phase 2 trials did not show significant clinical benefit on primary endpoints.Phase 2 Clinical Trial
LMTM (Leuco-methylthioninium) Small Molecule InhibitorInhibits tau protein aggregation and dissolves existing aggregates.[10][11][12]Preclinical studies showed reduced tau pathology and improved cognition in mouse models.[10] Phase 3 clinical trial results were mixed, with potential benefits in a subgroup.[13]Phase 3 Clinical Trial
Tideglusib (B1682902) Small Molecule InhibitorInhibits glycogen (B147801) synthase kinase-3β (GSK-3β), a key kinase in tau hyperphosphorylation.[14][15]Reduced tau phosphorylation and neuronal loss in preclinical models.[14][16] Phase 2 clinical trials did not meet primary endpoints for cognitive improvement.[17][18]Phase 2 Clinical Trial (Discontinued for AD)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

This compound / NT1-O14B Mediated Tau-ASO Delivery
  • Objective: To evaluate the in vivo efficacy of LNP-formulated Tau-ASO in reducing brain tau levels.

  • Animal Model: C57BL/6J mice.

  • Formulation: Tau-ASO was encapsulated in lipid nanoparticles composed of a 3:7 weight-to-weight ratio of NT1-O14B to this compound.

  • Administration: Intravenous (IV) injection of the formulated ASO at a dose of 1 mg/kg. Each mouse received five injections, with each injection spaced three days apart.

  • Sample Collection: Four days after the last injection, mice were sacrificed, and brain tissues were harvested.

  • Analysis:

    • Tau mRNA Quantification: Total RNA was extracted from homogenized brain tissue, and quantitative polymerase chain reaction (qPCR) was performed to measure total tau mRNA levels.

    • Tau Protein Quantification: Total tau protein levels in brain homogenates were measured using an enzyme-linked immunosorbent assay (ELISA).

  • Control Groups: Untreated mice and mice treated with a scrambled Tau-ASO formulated in the same LNP.

Alternative Tau Reduction Therapies: Representative Protocols
  • BIIB080 (ASO):

    • Administration: Intrathecal injection in patients with mild Alzheimer's disease.

    • Dosing: Multiple ascending doses ranging from 10 mg to 115 mg were evaluated.[19]

    • Analysis: Cerebrospinal fluid (CSF) was collected to measure total tau and phosphorylated tau (p-tau181) levels. Tau pathology was also assessed using positron emission tomography (PET).[1][4]

  • AADvac1 (Active Immunotherapy):

    • Animal Model: Transgenic rats expressing human truncated tau.

    • Administration: Subcutaneous immunization with the AADvac1 vaccine, which consists of a synthetic tau peptide coupled to keyhole limpet hemocyanin (KLH) with an aluminum hydroxide (B78521) adjuvant.[5][7]

    • Analysis: Brain tissue was analyzed for neurofibrillary pathology and levels of insoluble tau.[6]

  • Semorinemab (Passive Immunotherapy):

    • Animal Model: Transgenic mouse model of tauopathy.

    • Administration: Intraperitoneal injections of a murine version of semorinemab, administered weekly for 13 weeks.[9]

    • Analysis: Brain tissue was assessed for the accumulation of tau pathology.[9]

  • LMTM (Small Molecule):

    • Administration: Oral administration in patients with mild to moderate Alzheimer's disease.[20]

    • Dosing: Doses of 75 mg and 125 mg twice daily were tested against a control of 4 mg twice daily.[20]

    • Analysis: Cognitive and functional decline were assessed using scales such as ADAS-Cog and ADCS-ADL. Brain atrophy was measured by MRI.[21]

  • Tideglusib (Small Molecule):

    • Animal Model: Transgenic mouse models of Alzheimer's disease.

    • Administration: Oral administration.

    • Analysis: Brain tissue was analyzed for tau phosphorylation, amyloid deposition, and neuronal loss. Spatial memory was also assessed.[14][16]

Visualizing the Mechanisms

To better understand the biological context and experimental approaches, the following diagrams illustrate key pathways and workflows.

Tau_Pathology_Signaling_Pathway cluster_upstream Upstream Signaling cluster_tau Tau Protein cluster_downstream Downstream Effects Stressors Stressors GSK3b GSK-3β Stressors->GSK3b Activates CDK5 CDK5 Stressors->CDK5 Activates Tau Tau GSK3b->Tau Phosphorylates CDK5->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Tau_Aggregates Tau Aggregates (NFTs) pTau->Tau_Aggregates Aggregates Microtubule_Instability Microtubule Instability pTau->Microtubule_Instability Neuronal_Dysfunction Neuronal Dysfunction Tau_Aggregates->Neuronal_Dysfunction Microtubule_Instability->Neuronal_Dysfunction

Caption: Simplified signaling pathway of tau hyperphosphorylation and aggregation.

LNP_ASO_Delivery_Workflow Formulation 1. LNP Formulation (this compound + NT1-O14B + Tau-ASO) Administration 2. IV Injection into Mouse Model Formulation->Administration BBB_Crossing 3. BBB Penetration (Facilitated by NT1-O14B) Administration->BBB_Crossing Cellular_Uptake 4. Neuronal Uptake of LNP BBB_Crossing->Cellular_Uptake ASO_Release 5. ASO Release into Cytoplasm Cellular_Uptake->ASO_Release Target_Engagement 6. Tau mRNA Binding & Degradation ASO_Release->Target_Engagement Outcome 7. Reduced Tau Protein Synthesis Target_Engagement->Outcome

Caption: Experimental workflow for this compound/NT1-O14B mediated Tau-ASO delivery.

Tau_Reduction_Strategies cluster_strategies Therapeutic Strategies Tau_Pathology Tau Pathology ASO Antisense Oligonucleotides (e.g., this compound/NT1-O14B, BIIB080) Tau_mRNA Tau mRNA ASO->Tau_mRNA Targets Immunotherapy Immunotherapy (e.g., AADvac1, Semorinemab) Tau_Protein Tau Protein Immunotherapy->Tau_Protein Targets Small_Molecules Small Molecule Inhibitors (e.g., LMTM, Tideglusib) Small_Molecules->Tau_Protein Inhibits Aggregation/ Phosphorylation Tau_mRNA->Tau_Protein Translates to Tau_Protein->Tau_Pathology Leads to

Caption: Logical relationship of different tau reduction therapeutic strategies.

Conclusion

The combination of this compound and NT1-O14B for the delivery of tau-targeting ASOs represents a significant advancement in the preclinical development of therapies for tauopathies. Its ability to effectively cross the blood-brain barrier and achieve substantial target knockdown in the central nervous system is a key advantage. When compared to other strategies, the LNP-ASO approach offers a direct mechanism to reduce the production of tau protein at its source.

While immunotherapies and small molecule inhibitors have also shown promise, they face challenges such as the need for repeated administration (passive immunotherapy), the potential for off-target effects, and mixed results in later-stage clinical trials. The long-term safety and efficacy of sustained tau reduction via ASOs in humans are still under investigation, as evidenced by ongoing clinical trials for drugs like BIIB080.

For researchers and drug development professionals, the this compound/NT1-O14B system warrants further investigation as a potent delivery platform for nucleic acid-based therapies targeting neurodegenerative diseases. Future studies should focus on long-term safety, optimal dosing regimens, and a direct comparison of its efficacy against other tau-lowering agents in advanced preclinical models.

References

Head-to-Head Comparison of Bioreducible Lipids for ASO Delivery

Author: BenchChem Technical Support Team. Date: December 2025

The effective delivery of antisense oligonucleotides (ASOs) to target cells remains a critical challenge in the development of oligonucleotide-based therapeutics.[1][2] Bioreducible lipids, which incorporate disulfide bonds within their structure, have emerged as a promising class of delivery vehicles. These lipids are designed to be stable in the extracellular environment but are cleaved in the reducing intracellular environment, facilitating the release of the ASO payload into the cytoplasm. This guide provides a head-to-head comparison of the performance of various bioreducible lipids for ASO delivery, supported by experimental data.

Performance Comparison of Bioreducible Lipids

A study by Yang et al. screened a library of bioreducible lipid nanoparticles (LNPs) for their efficiency in delivering ASOs both in vitro and in vivo. The top-performing lipids were identified based on their ability to silence Green Fluorescent Protein (GFP) in HEK293 cells and subsequently evaluated for their efficacy in knocking down proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA in mice.[1][2]

In Vitro GFP Knockdown Efficiency

The in vitro screening identified three lead candidates: 113-O14B-3 , 113-O16B-3 , and 306-O12B-3 . These lipids demonstrated superior ASO delivery efficiency compared to the commercially available transfection reagent, Lipofectamine 2000 (LPF 2000).[3]

Lipid CandidateASO Concentration for >80% GFP KnockdownComparison to LPF 2000
113-O14B-3 ~3 nMSuperior
113-O16B-3 ~3 nMSuperior
This compound ~3 nMSuperior
LPF 2000 >30 nM-

Data summarized from Yang et al., 2020.[3]

In Vitro Cytotoxicity

The cytotoxicity of the top-performing bioreducible lipids was assessed in GFP-HEK293 cells. All three candidates exhibited significantly lower toxicity compared to LPF 2000.

Lipid CandidateCell Viability at 30 nM ASO Concentration
113-O14B-3 > 76.4%
113-O16B-3 > 76.4%
This compound > 76.4%
LPF 2000 47.9%

Data summarized from Yang et al., 2020.[3]

In Vivo Efficacy: PCSK9 Knockdown in Mice

The three leading bioreducible lipids were further evaluated for their ability to deliver ASOs targeting PCSK9 mRNA in mice. The lipid This compound emerged as the top performer, achieving a potent knockdown of PCSK9 mRNA.

Lipid CandidateMedian Effective Dose (ED50)PCSK9 mRNA Reduction at 0.5 mg/kgTotal Serum Cholesterol Reduction
This compound 0.034 mg/kg SignificantSignificant
113-O14B-3 Higher than this compoundLess effectiveLess effective
113-O16B-3 Higher than this compoundLess effectiveLess effective

Data summarized from Yang et al., 2020 and associated commentary.[1][4]

Notably, the ASO/LNP formulation with this compound showed no signs of liver or kidney toxicity at doses up to 5 mg/kg.[1][2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings.

Synthesis of Bioreducible Lipids

Bioreducible lipids are synthesized via a Michael addition reaction between primary or secondary amines and an acrylate (B77674) containing a disulfide bond.[5] The general synthesis route involves heating the amine and acrylate components, followed by purification.[6][7][8] The nomenclature, such as "this compound," reflects the specific amine head and the carbon number of the hydrophobic tail.[2]

Lipid Nanoparticle (LNP) Formulation

For in vitro studies, bioreducible lipids were used without helper lipids to form "non-formulated LNPs." For in vivo applications, "formulated LNPs" were prepared by incorporating cholesterol, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and DSPE-PEG2000 along with the bioreducible lipid.[2] The components are mixed with the ASO in a microfluidic system to allow for self-assembly into LNPs.[5] The weight ratio of lipid to ASO is a critical parameter, with a ratio of 15:1 (w/w) being used in the highlighted studies.[2]

In Vitro ASO Delivery and Gene Silencing
  • Cell Culture: GFP-expressing HEK293 cells are cultured in appropriate media.

  • Transfection: ASO/LNP complexes are added to the cell culture at varying ASO concentrations (e.g., 0.3 to 30 nM).

  • Analysis: After a set incubation period (e.g., 48 hours), GFP expression is quantified using flow cytometry or fluorescence microscopy to determine knockdown efficiency.

  • Cytotoxicity Assay: Cell viability is assessed using a standard assay (e.g., MTT or PrestoBlue) in parallel with the knockdown experiment.[3]

In Vivo ASO Delivery in Mice
  • Animal Model: Wild-type mice (e.g., C57BL/6) are used.

  • Administration: Formulated ASO/LNP complexes are administered via systemic injection (e.g., tail vein injection).

  • Dosage: A range of ASO doses (e.g., 0.025 to 0.5 mg/kg body weight) are tested.

  • Tissue Analysis: After a specified time (e.g., 72 hours), mice are sacrificed, and liver tissue is collected.

  • Quantification:

    • PCSK9 mRNA levels in the liver are quantified using qRT-PCR.

    • PCSK9 protein levels are measured by ELISA or Western blot.

    • Total serum cholesterol is measured from blood samples.

  • Toxicity Assessment: Liver and kidney toxicity are evaluated by measuring serum levels of ALT, AST, and BUN.[1]

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action and the experimental workflow.

ASO_Delivery_Mechanism cluster_extracellular Extracellular Space cluster_cell Target Cell LNP Bioreducible LNP (ASO Encapsulated) Endocytosis Endocytosis LNP->Endocytosis 1. Cellular Uptake Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm (Reductive Environment) Endosome->Cytoplasm 2. Endosomal Escape Released_ASO Released ASO Cytoplasm->Released_ASO 3. Disulfide Bond Cleavage (GSH-mediated) mRNA Target mRNA Released_ASO->mRNA 4. ASO binds to mRNA Protein_Block Protein Synthesis Blocked Released_ASO->Protein_Block Ribosome Ribosome mRNA->Ribosome Ribosome->Protein_Block Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_result Outcome Lipid_Synthesis Combinatorial Synthesis of Bioreducible Lipids LNP_Formation ASO/LNP Formulation Lipid_Synthesis->LNP_Formation Cell_Transfection Transfect GFP-HEK293 Cells LNP_Formation->Cell_Transfection Knockdown_Analysis Analyze GFP Knockdown (Flow Cytometry) Cell_Transfection->Knockdown_Analysis Toxicity_Assay Assess Cytotoxicity (MTT Assay) Cell_Transfection->Toxicity_Assay Animal_Injection Systemic Injection in Mice Knockdown_Analysis->Animal_Injection Select Lead Candidates Toxicity_Assay->Animal_Injection Tissue_Harvest Harvest Liver & Serum Animal_Injection->Tissue_Harvest Efficacy_Analysis Analyze PCSK9 mRNA & Serum Cholesterol Tissue_Harvest->Efficacy_Analysis Toxicity_Analysis Analyze Liver/Kidney Toxicity Markers Tissue_Harvest->Toxicity_Analysis Top_Candidate Identify Top Performing Bioreducible Lipid Efficacy_Analysis->Top_Candidate Toxicity_Analysis->Top_Candidate

References

Assessing Off-Target Effects of 306-O12B-3 Mediated Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of novel lipid nanoparticle (LNP) delivery systems like 306-O12B-3 has opened new avenues for therapeutic interventions with antisense oligonucleotides (ASOs) and mRNA. However, a critical aspect of preclinical and clinical development is the thorough assessment of off-target effects to ensure safety and specificity. This guide provides a comparative analysis of this compound mediated delivery, focusing on its off-target profile in relation to other delivery platforms, supported by experimental data and detailed methodologies.

Comparative Analysis of Off-Target Effects

The off-target effects of a delivery system can manifest in two primary ways: unintended biodistribution leading to effects in non-target tissues, and unintended cellular responses, such as the activation of innate immune pathways. When delivering gene-editing machinery like CRISPR-Cas9, off-target effects also include unintended genomic modifications.

A key study compared the on- and off-target editing efficiency of 306-O12B LNPs with the widely used MC3 LNPs for delivering Cas9 mRNA and a single guide RNA (sgRNA) targeting the Angptl3 gene in the liver. The results demonstrated that 306-O12B LNPs led to a significantly higher on-target editing rate compared to MC3 LNPs.[1] Importantly, analysis of the top nine predicted off-target sites in the liver revealed no detectable off-target mutagenesis for the 306-O12B LNP formulation.[2]

While direct quantitative comparisons of this compound with a broader range of delivery systems like viral vectors and polymer-based nanoparticles are not yet extensively published, general characteristics of these platforms can inform a comparative assessment.

Delivery SystemPrimary AdvantagesPotential Off-Target Concerns
This compound LNP High on-target efficiency in the liver.[1]Potential for innate immune response activation.
MC3 LNP Established clinical use.Lower on-target efficiency compared to this compound in some applications.[1]
Viral Vectors (e.g., AAV) High transduction efficiency, potential for long-term expression.Immunogenicity, insertional mutagenesis, pre-existing immunity.
Polymer-based Nanoparticles Tunable properties, potential for diverse cargo.Can induce apoptosis and other cellular stress responses.[3]

Experimental Protocols for Assessing Off-Target Effects

A comprehensive evaluation of off-target effects requires a multi-pronged approach, including computational prediction, in vitro screening, and in vivo validation.

Off-Target Nomination using Computational Tools

Prior to experimental validation, computational tools are employed to predict potential off-target sites for gene-editing nucleases. These tools typically score potential sites based on sequence homology to the on-target site.

Genome-wide Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq)

GUIDE-seq is a sensitive method for detecting off-target cleavage events in living cells.

Principle: A short, double-stranded oligodeoxynucleotide (dsODN) is co-transfected with the gene-editing components. This dsODN is integrated into the DNA at the sites of double-strand breaks (DSBs), effectively tagging them. Subsequent sequencing of the genomic DNA allows for the identification of these integration sites, revealing both on- and off-target cleavage events.

Simplified Protocol:

  • Cell Culture and Transfection: Plate cells and co-transfect with the CRISPR-Cas9 components (as mRNA or plasmids) and the GUIDE-seq dsODN.

  • Genomic DNA Extraction: After a suitable incubation period (e.g., 72 hours), harvest the cells and extract high-quality genomic DNA.

  • Library Preparation:

    • Fragment the genomic DNA.

    • Perform end-repair and A-tailing.

    • Ligate sequencing adapters.

    • Amplify the library using primers specific to the integrated dsODN and the sequencing adapters.

  • Next-Generation Sequencing (NGS): Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the nuclease cleavage sites.

Transcriptomic and Proteomic Analysis

To assess unintended cellular responses, transcriptomic (e.g., RNA-sequencing) and proteomic analyses can be performed on cells or tissues exposed to the this compound delivery system. These analyses can reveal changes in gene expression and protein levels that may indicate the activation of stress-response or immune signaling pathways.[4][5][6]

Signaling Pathways and Immunogenicity

Lipid nanoparticles, including those formulated with ionizable lipids like this compound, can be recognized by the innate immune system, leading to the activation of specific signaling pathways.

One of the key pathways involved is the Toll-like receptor (TLR) pathway. Studies have shown that some ionizable lipids can activate TLR4, leading to the downstream activation of transcription factors like NF-κB and IRF.[7] This, in turn, can induce the expression of pro-inflammatory cytokines and type I interferons.[8][9][10]

The activation of these pathways is a double-edged sword. While it can contribute to the adjuvant effect of LNP-based vaccines, it can also lead to unwanted inflammatory side effects. Therefore, a thorough evaluation of the immunogenicity of any new LNP formulation is crucial.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and biological pathways discussed, the following diagrams have been generated using Graphviz.

GUIDE_seq_Workflow cluster_cell_based Cell-Based Assay cluster_library_prep Library Preparation cluster_analysis Data Analysis transfection Co-transfection of CRISPR-Cas9 & dsODN incubation Cell Incubation (e.g., 72h) transfection->incubation gDNA_extraction Genomic DNA Extraction incubation->gDNA_extraction fragmentation DNA Fragmentation gDNA_extraction->fragmentation ligation Adapter Ligation fragmentation->ligation amplification Selective PCR Amplification ligation->amplification ngs Next-Generation Sequencing amplification->ngs alignment Read Alignment ngs->alignment peak_calling Off-Target Site Identification alignment->peak_calling

Caption: A simplified workflow of the GUIDE-seq method for off-target analysis.

Innate_Immune_Signaling LNP Lipid Nanoparticle (e.g., this compound) TLR4 Toll-like Receptor 4 (TLR4) LNP->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IRF3 IRF3 TAK1->IRF3 activates NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines & Type I IFNs NFkB->Cytokines induces expression IRF3->Cytokines induces expression

Caption: LNP-mediated activation of the TLR4 innate immune signaling pathway.

Conclusion

The this compound lipid nanoparticle system demonstrates high on-target efficiency for liver-directed delivery with a favorable off-target profile at predicted genomic sites compared to the established MC3 LNP. However, a comprehensive assessment of off-target effects requires a multi-faceted approach, including genome-wide unbiased methods like GUIDE-seq and analysis of potential immunogenicity through innate immune signaling pathway activation. As with any novel delivery platform, a thorough and rigorous evaluation of off-target effects is paramount to ensure the safety and therapeutic success of this compound-mediated therapies. Further studies directly comparing this compound with a wider array of delivery modalities will be crucial for defining its precise position in the therapeutic landscape.

References

A Comparative Guide to 306-O12B-3 LNPs and Commercially Available Transfection Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acid payloads is a cornerstone of modern drug development. Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of mRNA, siRNA, and gene-editing constructs. This guide provides a comparative analysis of the novel 306-O12B-3 LNP formulation against established, commercially available LNP reagents. The data presented is intended to assist researchers in making informed decisions for their specific drug delivery applications.

Executive Summary

The this compound lipid nanoparticle (LNP) system has demonstrated significant promise for in vivo gene delivery, particularly for CRISPR-Cas9 based genome editing. In a head-to-head comparison for the delivery of Cas9 mRNA and sgRNA targeting the Angptl3 gene in the liver, this compound LNPs exhibited markedly superior performance over the widely used MC-3 LNP formulation. This included a significantly higher gene editing rate and a more pronounced reduction in the target protein levels. While comprehensive in vitro data for this compound remains limited in publicly available literature, its in vivo efficacy suggests it is a potent vehicle for therapeutic gene editing applications.

This guide will delve into the available data for this compound and compare it with the performance metrics of other commercially available ionizable lipids used in LNP formulations, such as DLin-MC3-DMA, SM-102, and ALC-0315.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators of this compound LNPs in comparison to other commercially available LNP reagents. It is important to note that direct head-to-head comparisons across all reagents under identical experimental conditions are not always available. Data has been compiled from various studies to provide the most comprehensive overview possible.

Table 1: In Vivo Performance Comparison of LNPs for Gene Editing

Ionizable LipidPayloadTarget GeneIn Vivo Editing Efficiency (Median)Serum Protein ReductionReference
306-O12B Cas9 mRNA/sgRNAAngptl3 (Liver)38.5% 65.2% [1]
MC-3 Cas9 mRNA/sgRNAAngptl3 (Liver)14.6%25.0%[1]

Table 2: Physicochemical Properties of LNP Formulations

Ionizable LipidAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
306-O12B ~110Data not availableData not availableData not available
MC-3 76-950.066 - 0.16Neutral>85%[2]
SM-102 80-100<0.2Near-neutral>90%
ALC-0315 80-100<0.2Near-neutral>90%
DODAP VariesVariesPositiveVaries
DOTAP VariesVariesPositiveVaries

Note: The physicochemical properties of LNPs are highly dependent on the formulation process, including the lipid composition, lipid-to-payload ratio, and manufacturing method.

Table 3: In Vitro Transfection Efficiency and Cytotoxicity

Ionizable LipidCell Line(s)Transfection EfficiencyCytotoxicity
This compound Data not availableData not availableData not available
MC-3 VariousModerate to HighLow to Moderate
SM-102 VariousHighLow to Moderate
ALC-0315 VariousModerate to HighLow
DODAP VariousModerateModerate to High
DOTAP VariousModerateModerate to High

Note: In vitro transfection efficiency and cytotoxicity are cell-type dependent and can vary significantly based on experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

LNP Formulation Protocol (Microfluidic Mixing)

Lipid nanoparticles are typically formulated using a microfluidic mixing device.

  • Lipid Preparation: The ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.

  • Payload Preparation: The nucleic acid payload (mRNA, siRNA, or Cas9/sgRNA complex) is diluted in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the aqueous payload solution are rapidly mixed using a microfluidic device at a defined flow rate ratio (typically 1:3 ethanol to aqueous). This rapid mixing leads to the self-assembly of the LNPs.

  • Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated payload.

In Vivo Gene Editing Efficiency Assessment
  • Animal Model: C57BL/6 mice are commonly used for liver-targeted gene editing studies.

  • Administration: LNPs encapsulating Cas9 mRNA and sgRNA are administered intravenously (IV) via the tail vein at a specified dosage.

  • Sample Collection: After a defined period (e.g., 7 days), blood and liver tissue are collected.

  • Genomic DNA Analysis: Genomic DNA is extracted from the liver tissue. The target locus is amplified by PCR, and the frequency of insertions and deletions (indels) is quantified using Next-Generation Sequencing (NGS).

  • Serum Protein Analysis: The concentration of the target protein in the serum is measured using an ELISA kit.

Physicochemical Characterization
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured by Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the encapsulated payload is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

In Vitro Transfection and Cytotoxicity Assays
  • Cell Culture: Adherent cell lines (e.g., HeLa, HEK293) are seeded in 96-well plates.

  • Transfection: LNPs containing a reporter mRNA (e.g., luciferase or GFP) are added to the cells at various concentrations.

  • Transfection Efficiency Measurement: After a set incubation period (e.g., 24-48 hours), the expression of the reporter protein is quantified. For luciferase, a luminometer is used to measure light output. For GFP, flow cytometry or fluorescence microscopy is used.

  • Cytotoxicity Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

Mandatory Visualizations

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

LNP_Formation_Workflow cluster_lipids Lipid Phase (Ethanol) cluster_payload Aqueous Phase (Acidic Buffer) ionizable Ionizable Lipid (e.g., this compound) mixer Microfluidic Mixing ionizable->mixer helper Helper Lipid (e.g., DSPC) helper->mixer chol Cholesterol chol->mixer peg PEG-Lipid peg->mixer payload Nucleic Acid Payload (mRNA, siRNA, etc.) payload->mixer purification Purification (Dialysis) mixer->purification lnp Final LNP Formulation purification->lnp

Caption: LNP Formulation Workflow.

InVivo_Gene_Editing_Workflow start LNP Administration (IV Injection) distribution Systemic Circulation & Liver Targeting start->distribution uptake Hepatocyte Uptake distribution->uptake release Endosomal Escape & Payload Release uptake->release editing CRISPR-Cas9 Gene Editing release->editing analysis Analysis editing->analysis ngs NGS for Indel Frequency analysis->ngs elisa ELISA for Protein Reduction analysis->elisa

Caption: In Vivo Gene Editing Workflow.

Cellular_Uptake_Pathway lnp Lipid Nanoparticle membrane Cell Membrane lnp->membrane endocytosis Endocytosis membrane->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape degradation Lysosomal Degradation endosome->degradation cytosol Cytosol escape->cytosol translation mRNA Translation (Protein Expression) cytosol->translation

Caption: LNP Cellular Uptake Pathway.

References

Navigating the Landscape of Nucleic Acid Delivery: A Comparative Analysis of 306-O12B-3 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene therapy and nucleic acid-based medicine, the efficient and safe delivery of therapeutic payloads to target cells remains a critical challenge. Among the various non-viral delivery vectors, lipid nanoparticles (LNPs) have emerged as a clinically advanced and versatile platform. This guide provides a comparative analysis of the 306-O12B-3 LNP system, a prominent ionizable cationic lipidoid-based formulation, against other alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals.

Performance Benchmarking: this compound in Focus

The this compound lipidoid has demonstrated significant promise in the delivery of both antisense oligonucleotides (ASOs) and messenger RNA (mRNA). A key application of this compound-formulated LNPs is in liver-targeted therapies. Studies have shown that these LNPs specifically accumulate in the liver following intravenous administration, enabling potent gene silencing.[1][2][3]

A notable study directly compared the in vivo gene-editing efficiency of 306-O12B LNPs with the well-established MC-3 LNPs for CRISPR-Cas9 delivery. The results indicated that 306-O12B LNPs achieved a significantly higher median editing rate of 38.5% compared to 14.6% for MC-3 LNPs.[4] This superior performance translated to a more profound biological effect, with a 65.2% reduction in serum ANGPTL3 protein levels, compared to a 25% reduction with MC-3 LNPs.[4]

Furthermore, the versatility of this compound extends beyond hepatic delivery. When combined with the cationic lipidoid NT1-O14B, these LNPs have been shown to effectively deliver ASOs to the brain, leading to a reduction in tau protein levels in mice, highlighting its potential for treating neurodegenerative diseases.[1][2][3]

Below is a summary of the comparative performance data:

Delivery SystemPayloadTarget OrganKey Performance MetricResultReference
306-O12B LNP Cas9 mRNA/sgAngptl3LiverIn vivo gene editing efficiency38.5% median editing rate [4]
MC-3 LNPCas9 mRNA/sgAngptl3LiverIn vivo gene editing efficiency14.6% median editing rate[4]
306-O12B LNP Cas9 mRNA/sgAngptl3LiverSerum ANGPTL3 protein reduction65.2% reduction [4]
MC-3 LNPCas9 mRNA/sgAngptl3LiverSerum ANGPTL3 protein reduction25% reduction[4]
This compound LNP ASO targeting PCSK9LiverHepatic PCSK9 expressionDecreased expression[1][2][3]
This compound / NT1-O14B LNP ASO targeting tauBrainTau protein levelsDecreased expression and levels[1][2][3]

Experimental Methodologies

To ensure reproducibility and a clear understanding of the presented data, the following experimental protocols are provided.

In Vivo Genome Editing Efficiency Assessment

Objective: To compare the in vivo gene editing efficiency of 306-O12B LNPs and MC-3 LNPs for delivering Cas9 mRNA and sgRNA targeting the Angptl3 gene in mice.

Animal Model: Wild-type C57BL/6 mice.

LNP Formulation:

  • 306-O12B LNP: Formulated with 306-O12B, DSPC, cholesterol, and DMG-PEG2000.

  • MC-3 LNP: Formulated with MC-3, DSPC, cholesterol, and DMG-PEG2000.

  • Payload: Cas9 mRNA and sgRNA targeting Angptl3.

Administration:

  • A single intravenous injection of the LNP formulations was administered to the mice.

  • The total RNA dose was 3.0 mg/kg.

Analysis:

  • Seven days post-administration, liver samples were collected for genomic DNA extraction.

  • Next-generation sequencing (NGS) was performed on the target site of the Angptl3 gene to quantify the percentage of insertions and deletions (indels), representing the gene editing efficiency.

  • Serum samples were collected to measure the concentration of ANGPTL3 protein, as well as triglyceride (TG) and low-density lipoprotein cholesterol (LDL-C) levels, using commercially available ELISA kits.

Visualizing the Delivery Pathway

The following diagram illustrates the general workflow for LNP-mediated in vivo delivery and subsequent gene editing.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery cluster_cellular_uptake Cellular Uptake & Release cluster_action Mechanism of Action Lipid_Mix Lipid Mixture (306-O12B, DSPC, Chol, PEG) LNP Lipid Nanoparticle (LNP) Lipid_Mix->LNP Microfluidic Mixing Nucleic_Acid Nucleic Acid Payload (mRNA, sgRNA) Nucleic_Acid->LNP Injection Intravenous Injection Circulation Systemic Circulation Injection->Circulation Target_Organ Target Organ (e.g., Liver) Circulation->Target_Organ Circulation->Target_Organ Hepatocyte Hepatocyte Endocytosis Endocytosis Hepatocyte->Endocytosis ApoE-mediated Endosome Endosome Endocytosis->Endosome Payload_Release Endosomal Escape & Payload Release Endosome->Payload_Release Translation Translation of Cas9 mRNA Payload_Release->Translation Payload_Release->Translation gRNA_Complex Cas9-sgRNA Complex Payload_Release->gRNA_Complex sgRNA Cas9 Cas9 Protein Translation->Cas9 Cas9->gRNA_Complex Nucleus Nucleus gRNA_Complex->Nucleus Gene_Editing Gene Editing (Indel Formation) Nucleus->Gene_Editing

Caption: LNP-mediated in vivo gene editing workflow.

This guide provides a snapshot of the current understanding of this compound LNP delivery efficiency. As the field continues to advance, further head-to-head studies with a broader range of delivery platforms will be crucial for a comprehensive evaluation and the selection of the optimal delivery vector for specific therapeutic applications.

References

A Comparative Guide to 306-O12B-3 for Therapeutic Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic gene silencing is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of nucleic acid-based therapies. The choice of ionizable cationic lipid is a critical determinant of the efficacy, safety, and delivery profile of these LNPs. This guide provides an objective comparison of the novel bioreducible lipidoid 306-O12B-3 with the well-established DLin-MC3-DMA (MC3) and the clinically advanced ALC-0315, supported by experimental data.

Performance Comparison

The following tables summarize the quantitative performance of this compound, DLin-MC3-DMA, and ALC-0315 in preclinical studies for therapeutic gene silencing.

Table 1: In Vivo Gene Editing Efficacy of 306-O12B vs. DLin-MC3-DMA for Angptl3 Knockout

Parameter306-O12B LNPDLin-MC3-DMA LNP
Median Genome Editing Rate (%) 38.514.6[1][2]
Serum ANGPTL3 Reduction (%) 65.225.0[1][2][3]
Serum LDL-C Reduction (%) 56.815.7[1][2][3]
Serum Triglyceride Reduction (%) 29.416.3[1][2][3]
Data from a study in wild-type C57BL/6 mice, 7 days after a single intravenous administration of LNPs co-delivering Cas9 mRNA and sgAngptl3 at a total RNA dose of 3.0 mg/kg.[1][2]

Table 2: In Vivo siRNA Delivery Efficacy of DLin-MC3-DMA vs. ALC-0315 for Factor VII and ADAMTS13 Knockdown

ParameterDLin-MC3-DMA LNPALC-0315 LNP
Residual FVII mRNA (%) 15.3 ± 31.6 ± 0.3
Residual ADAMTS13 mRNA (%) 86 ± 1831 ± 13
Data from a study in C57BL/6J mice, one week after a single intravenous injection of 1 mg/kg of siRNA.[4]

Table 3: Comparative Potency (ED50) for Hepatic Gene Silencing

Ionizable LipidTarget GeneED50 (mg/kg)Species
DLin-MC3-DMAFactor VII0.005Mice[5][6]
DLin-MC3-DMATransthyretin (TTR)0.03Non-human primates[5][6]
Biodegradable Ester-based Lipids (similar to this compound)Factor VII< 0.01Mice[5][6]

Table 4: Preliminary In Vivo Safety Profile

Ionizable LipidDose (mg/kg)Serum ALT LevelsSerum AST LevelsSerum TNF-alphaNotes
306-O12B1.0, 2.0, 3.0No significant increaseNo significant increaseNo significant increaseMeasured at day 100 post-injection.[7]
DLin-MC3-DMA5No significant increase in ALT or bile acids--High dose toxicity study.[4]
ALC-03155Significantly higher ALT and bile acidsMay have been higher (not statistically significant)-High dose toxicity study.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in LNP-mediated gene silencing, the following diagrams are provided.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP Lipid Nanoparticle (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis ApoE Binding & Receptor-Mediated Endosome Endosome (Acidic pH) Endocytosis->Endosome Release Endosomal Escape Endosome->Release Lipid Protonation & Membrane Fusion Cytoplasm Cytoplasm Release->Cytoplasm siRNA/ASO/ mRNA Release RISC RISC Loading Cytoplasm->RISC mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage

Caption: LNP-mediated delivery of nucleic acids for gene silencing.

Experimental_Workflow Formulation LNP Formulation (Lipid + Nucleic Acid) Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation) Formulation->Characterization Injection In Vivo Administration (Intravenous Injection in Mice) Characterization->Injection Analysis Efficacy & Toxicity Analysis Injection->Analysis Knockdown Gene Knockdown Measurement (mRNA/Protein Levels) Analysis->Knockdown Toxicity Toxicity Assessment (Serum ALT/AST, Cytokines) Analysis->Toxicity

Caption: Experimental workflow for evaluating LNP performance.

Caption: Logical comparison of key ionizable lipids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LNP Formulation

General Protocol: Lipid nanoparticles are typically formed by the rapid mixing of an ethanolic lipid solution with an aqueous solution containing the nucleic acid cargo at an acidic pH.

  • Lipid Composition for 306-O12B LNPs:

    • Ionizable Lipidoid (306-O12B), Cholesterol, DSPC, and DMG-PEG were formulated at a molar ratio of 50:38.5:10:1.5.[8]

    • The weight ratio of 306-O12B to total RNA was 7.5:1.[8]

  • Lipid Composition for DLin-MC3-DMA and ALC-0315 LNPs:

    • The lipid formulations consisted of the ionizable lipid (DLin-MC3-DMA or ALC-0315), DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5.[4]

    • siRNAs were dissolved in sodium acetate (B1210297) (pH 4) and combined with the lipid solution at an amine-to-phosphate (N/P) ratio of 3.[4]

  • Procedure:

    • The lipid components are dissolved in ethanol (B145695).

    • The nucleic acid (siRNA, ASO, or mRNA) is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4).

    • The ethanolic lipid solution is rapidly mixed with the aqueous nucleic acid solution. This can be achieved using methods such as microfluidic mixing or rapid injection.

    • The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.[4]

In Vivo Gene Silencing Studies in Mice
  • Animal Model: C57BL/6 mice are commonly used for these studies.[1][4]

  • Administration: LNPs encapsulating the nucleic acid cargo are administered via a single intravenous (tail vein) injection.

  • Dosing:

    • For the 306-O12B vs. DLin-MC3-DMA comparison, a total RNA dose of 3.0 mg/kg was used.[1][2]

    • For the DLin-MC3-DMA vs. ALC-0315 siRNA study, a dose of 1 mg/kg of siRNA was used for efficacy and 5 mg/kg for toxicity studies.[4]

  • Efficacy Assessment:

    • Gene Knockdown: Tissues (e.g., liver) and/or blood are collected at a specified time point after administration (e.g., 7 days or 100 days).[1][4][7] Gene expression is quantified at the mRNA level (e.g., using qRT-PCR) or protein level (e.g., using ELISA or Western blot).[1][4]

    • Genome Editing: For CRISPR-based studies, genomic DNA is extracted from the target tissue, and the targeted locus is analyzed by next-generation sequencing (NGS) to determine the percentage and types of insertions/deletions (indels).[1][2]

  • Toxicity Assessment:

    • Blood samples are collected to measure markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and inflammatory cytokines like TNF-alpha.[4][7]

Conclusion

The selection of an ionizable lipid is a critical decision in the development of LNP-based gene silencing therapeutics.

  • This compound demonstrates significant promise, particularly for CRISPR-Cas9 based gene editing, where it has shown superior efficacy compared to the gold-standard DLin-MC3-DMA in a preclinical model.[1][2][3] Its bioreducible nature suggests a potentially improved safety profile, which is further supported by the lack of observed toxicity in the reported study.[7]

  • DLin-MC3-DMA remains a robust and well-validated choice, especially for siRNA delivery, with a proven track record and extensive characterization. It serves as a critical benchmark for the development of new ionizable lipids.

  • ALC-0315 shows higher potency for siRNA-mediated knockdown compared to DLin-MC3-DMA.[4] However, this increased efficacy may be associated with a higher potential for liver toxicity at elevated doses.[4]

Ultimately, the optimal ionizable lipid will depend on the specific therapeutic application, the nature of the nucleic acid cargo, and the desired balance between efficacy and safety. The data presented in this guide provides a foundation for making informed decisions in the advancement of novel gene silencing therapies.

References

Safety Operating Guide

Proper Disposal and Handling of 306-O12B-3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical reagents is paramount. This document provides essential safety and logistical information for 306-O12B-3, an ionizable cationic lipidoid used in the formulation of lipid nanoparticles (LNPs) for therapeutic delivery.

As the toxicological and pharmacological properties of this compound are not fully known, it is crucial to treat this compound with the standard precautions for handling chemicals of unknown toxicity.[1] This guide outlines the necessary procedures for its safe use and disposal in a laboratory setting.

Operational Plan: Safe Handling and Storage

Prior to handling this compound, it is imperative to have a comprehensive understanding of its properties and the necessary safety measures.

Storage and Stability:

ParameterSpecificationSource
Storage Temperature-20°C[1][2]
Stability≥ 2 years (as an oil)[1][2]
Solution Storage-20°C between uses[1]
FormulationA 10 mg/ml solution in methyl acetate[2]
SolubilityMethanol, ethanol (B145695), DMSO[1]

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

Disposal Plan: Step-by-Step Procedures

As a chemical with unknown toxicity, this compound must be disposed of as hazardous waste.[3][4] Under no circumstances should it be discharged into the sewer system or disposed of as regular trash.[3][5]

Waste Segregation and Collection:

  • Designate a Hazardous Waste Container: Use a clearly labeled, leak-proof container that is chemically compatible with this compound and its solvents (e.g., methyl acetate, ethanol, DMSO).

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the hazards (e.g., "Caution: Substance of Unknown Toxicity").

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4][6] Specifically, keep it separate from acids and bases.[6]

  • Collection: Once the container is full, or if it has been in storage for an extended period (typically not exceeding one year for partially filled containers), arrange for its collection by a licensed hazardous waste disposal service.[6]

Decontamination of Empty Containers:

Empty containers that held this compound should be managed as hazardous waste unless thoroughly decontaminated. Given the unknown toxicity, triple rinsing with a suitable solvent (e.g., ethanol) is recommended. The rinsate must be collected and disposed of as hazardous waste. After decontamination, the container labels should be defaced before disposal as regular laboratory glass or plastic waste.

Experimental Protocols: Lipid Nanoparticle (LNP) Formulation and Antisense Oligonucleotide (ASO) Delivery

This compound is a key component in the formation of LNPs for the delivery of genetic material, such as antisense oligonucleotides (ASOs), to target cells, particularly in the liver.[2][7]

LNP Formulation Protocol (General):

The formulation of LNPs typically involves the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing the genetic payload (e.g., ASOs) at an acidic pH.[8]

Materials and Reagents:

ComponentMolar Ratio Range (Typical)
Ionizable Lipid (this compound)30-50%
Helper Lipid (e.g., DOPE, DSPC)10-20%
Cholesterol30-50%
PEG-Lipid (e.g., DMG-PEG 2000)1-5%

Note: The optimal molar ratios may need to be determined empirically for specific applications.

Procedure:

  • Preparation of Lipid Stock Solution: Dissolve this compound, helper lipid, cholesterol, and PEG-lipid in ethanol.

  • Preparation of ASO Solution: Dissolve the ASO in an acidic buffer (e.g., citrate (B86180) buffer, pH 3-5).

  • LNP Formation: Rapidly mix the lipid solution with the ASO solution using a microfluidic mixing device or by vigorous vortexing. The ratio of the ethanol phase to the aqueous phase is typically around 1:3.[8]

  • Dialysis: Remove the ethanol and raise the pH by dialyzing the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4).

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

In Vivo Delivery of ASOs to Hepatocytes:

LNPs formulated with this compound have been shown to accumulate in the liver, making them suitable for delivering ASOs that target hepatic genes like PCSK9.[2][7] The delivery mechanism often involves the interaction of the LNPs with receptors on the surface of hepatocytes, leading to cellular uptake.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery prep_lipids Prepare Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mixing Rapid Mixing (Microfluidics or Vortexing) prep_lipids->mixing prep_aso Prepare ASO Solution in Acidic Buffer prep_aso->mixing dialysis Dialysis against Neutral Buffer (PBS) mixing->dialysis sterilization Sterile Filtration (0.22 µm filter) dialysis->sterilization injection Intravenous Injection of LNP-ASO Formulation sterilization->injection targeting LNP Accumulation in Liver injection->targeting uptake Hepatocyte Uptake targeting->uptake release ASO Release into Cytoplasm uptake->release action Target mRNA Knockdown release->action

Caption: Experimental workflow for LNP-mediated ASO delivery using this compound.

disposal_procedure start This compound Waste (Pure compound or in solution) container Collect in a Labeled, Leak-Proof Hazardous Waste Container start->container storage Store in a Designated Satellite Accumulation Area container->storage segregate Segregate from Incompatible Chemicals storage->segregate collection Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->collection end Proper Disposal collection->end

Caption: Logical flow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling 306-O12B-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the ionizable cationic lipidoid 306-O12B-3 (CAS Number: 2982842-90-8). Adherence to these guidelines is essential to ensure personal safety and maintain the integrity of your research. This compound is primarily utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutics such as antisense oligonucleotides (ASOs).[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment. The Safety Data Sheet (SDS) explicitly states the requirement to "Wear protective gloves/protective clothing/eye protection/face protection" (Precautionary Statement P280).[3]

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory where this compound is handled.
Face ShieldRecommended when there is a risk of splashing, such as during bulk handling or formulation.
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemically resistant gloves should be worn. Inspect gloves for integrity before use and change them frequently.
Body Protection Laboratory CoatA standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing.
Chemical-Resistant ApronRecommended when handling larger quantities or during procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of this compound, especially when in its methyl acetate (B1210297) solution, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Operational Plan: Handling and Formulation

This compound is provided as a 10 mg/ml solution in methyl acetate and should be stored at -20°C.[1] The following step-by-step procedure outlines the safe handling of this compound during the preparation of lipid nanoparticles.

Preparation and Handling Workflow

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling and Formulation cluster_cleanup Cleanup and Disposal Don PPE 1. Don Required PPE Prepare Fume Hood 2. Prepare and Verify Fume Hood Operation Don PPE->Prepare Fume Hood Thaw Compound 3. Thaw this compound to Room Temperature Prepare Fume Hood->Thaw Compound Aspirate Solution 4. Aspirate Required Volume of this compound Solution Thaw Compound->Aspirate Solution Dispense into Formulation 5. Dispense into Lipid Formulation Mixture Aspirate Solution->Dispense into Formulation Vortex and Process 6. Vortex and Process as per LNP Protocol Dispense into Formulation->Vortex and Process Dispose Waste 7. Dispose of Contaminated Waste in Designated Bins Vortex and Process->Dispose Waste Clean Workspace 8. Clean and Decontaminate Work Surface Dispose Waste->Clean Workspace Doff PPE 9. Doff PPE in Correct Order Clean Workspace->Doff PPE Wash Hands 10. Wash Hands Thoroughly Doff PPE->Wash Hands

Workflow for the safe handling of this compound.

Experimental Protocol: General Lipid Nanoparticle (LNP) Formulation

While specific experimental conditions will vary, a general protocol for formulating LNPs using this compound involves the following steps, which should be adapted to your specific research needs.

  • Preparation of Lipid Stock Solutions : Prepare stock solutions of this compound, cholesterol, and any helper lipids (e.g., DSPC, PEG-lipid) in a suitable solvent, typically ethanol (B145695).

  • Preparation of Aqueous Phase : Prepare the aqueous buffer system containing the nucleic acid cargo (e.g., ASO, siRNA, mRNA).

  • Mixing and LNP Formation : Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a microfluidic mixing device or by manual injection under controlled conditions. The acidic pH of the aqueous buffer facilitates the encapsulation of the negatively charged nucleic acid by the ionizable this compound.

  • Dialysis and Concentration : Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove the ethanol and raise the pH, resulting in more neutral and stable nanoparticles. Concentrate the LNP formulation as needed using appropriate ultrafiltration methods.

  • Characterization : Characterize the LNPs for size, polydispersity, zeta potential, and encapsulation efficiency.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste TypeDisposal Procedure
Unused this compound Solution Dispose of as hazardous chemical waste in a designated, properly labeled, and sealed container. Follow your institution's specific guidelines for solvent and chemical waste disposal.
Contaminated Consumables All consumables that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be disposed of in a designated hazardous waste container.
Liquid Waste from Experiments Aqueous and organic waste streams from the LNP formulation process should be collected separately in labeled hazardous waste containers. Do not pour down the drain.

Toxicological and Safety Data

Preclinical studies in mice have provided some initial safety data for LNP formulations containing this compound.

EndpointResultSpeciesReference
Liver and Kidney Toxicity No observed liver or kidney toxicity at doses up to 5 mg/kg of an ASO/LNP formulation.Mouse[4]
Hepatotoxicity and Nephrotoxicity Did not cause hepatotoxicity or nephrotoxicity in preclinical mouse studies.Mouse[5]

It is important to note that this compound is for research use only and is not for human or veterinary use.[6] The full toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.